molecular formula C7H8N2O2 B1584754 Methyl 5-methylpyrazine-2-carboxylate CAS No. 41110-33-2

Methyl 5-methylpyrazine-2-carboxylate

Cat. No.: B1584754
CAS No.: 41110-33-2
M. Wt: 152.15 g/mol
InChI Key: CRBOSZMVDHYLJE-UHFFFAOYSA-N
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Description

Methyl 5-methylpyrazine-2-carboxylate is an intermediate in the synthesis of 4-[β-(5-Methylpyrazinyl-2-carboxamido)ethyl]benzene Sulfonamide which itself is an intermediate in the synthesis of Glipizide.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2/c1-5-3-9-6(4-8-5)7(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBOSZMVDHYLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332766
Record name methyl 5-methylpyrazine-2-carboxylate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-33-2
Record name 2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methylpyrazine-2-carboxylate
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Record name 2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester
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Foundational & Exploratory

Methyl 5-methylpyrazine-2-carboxylate structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Methyl 5-methylpyrazine-2-carboxylate

Foreword: A Molecule of Dual Identity

This compound is a molecule that occupies a fascinating intersection of industrial and pharmaceutical chemistry. To the flavor scientist, it presents a characteristic nutty and smoky aroma, making it a valuable component in food and fragrance formulations.[1][2] To the medicinal chemist, it is a critical building block, serving as a key intermediate in the synthesis of Glipizide, a widely used anti-diabetic medication.[3][4] This dual relevance necessitates a robust and unambiguous understanding of its molecular structure.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond simple data reporting to explore the causality behind analytical choices, integrating spectroscopic, crystallographic, and computational methods. Each technique provides a unique piece of the puzzle, and together, they offer a self-validating system for confirming the molecule's precise architecture.

Foundational Physicochemical Properties

Before delving into complex analytical techniques, a summary of the compound's fundamental properties provides a necessary baseline for identification and handling.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[1]
Molar Mass 152.15 g/mol [4]
Appearance Solid[1]
Melting Point 92 °C[1][4]
Boiling Point 234.1 ± 35.0 °C (Predicted)[1]
Solubility Soluble in Dichloromethane, Methanol[1][4]
CAS Number 41110-33-2[1]

Synthesis: The Genesis of Structural Confirmation

The structural analysis of a compound logically begins with its synthesis. Knowledge of the reactants and reaction mechanism provides a strong hypothesis for the expected product, which is then rigorously tested by analytical methods. The most common route to this compound is the acid-catalyzed esterification of its carboxylic acid precursor.[5]

Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, suspend 5-methylpyrazine-2-carboxylic acid in methanol (approx. 3 mL of methanol per gram of acid).[5][6]

  • Catalyst Addition: Cool the mixture in an ice bath (0–5 °C) and slowly add concentrated sulfuric acid dropwise as a catalyst (a small percentage relative to the acid).[5]

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 8-20 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

  • Work-up: After cooling, remove the excess methanol via rotary evaporation. Partition the crude product between water and a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting solid can be further purified by recrystallization from a solvent like methanol to yield the final product.[6]

The logic of this synthesis is straightforward: the carboxylic acid is converted to its methyl ester. This informs our analytical approach, as we must now confirm the presence of the ester functional group and the integrity of the substituted pyrazine ring.

G cluster_0 Synthesis Workflow A 5-Methylpyrazine-2-carboxylic Acid D Reaction Mixture A->D B Methanol (Solvent/Reagent) B->D C H₂SO₄ (Catalyst) C->D E Reflux (65°C, 8-20h) D->E F Crude Product E->F G Purification (Recrystallization) F->G H This compound G->H

Synthesis workflow for this compound.

Spectroscopic Elucidation: A Multi-faceted Approach

Spectroscopy provides a non-destructive way to probe the molecular structure, with each technique offering complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: This technique identifies the chemical environments of all hydrogen atoms. For this compound, we expect three distinct signals:

    • Pyrazine Ring Protons: Two singlets in the aromatic region (typically δ 8.5-9.5 ppm). The protons on the pyrazine ring at positions 3 and 6 do not couple with each other, hence they appear as sharp singlets.

    • Ring Methyl Protons (-CH₃): A singlet around δ 2.5-2.8 ppm. The signal is a singlet as there are no adjacent protons to couple with.

    • Ester Methyl Protons (-OCH₃): A singlet around δ 3.9-4.1 ppm. This signal is typically downfield due to the deshielding effect of the adjacent oxygen atom.

  • ¹³C NMR Spectroscopy: This technique probes the carbon skeleton. We anticipate seven unique carbon signals:

    • Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the δ 160-170 ppm range.

    • Pyrazine Ring Carbons: Four distinct signals for the aromatic carbons. The carbons attached to nitrogen (C2 and C5) will be at different chemical shifts from those attached to hydrogen (C3 and C6) due to the differing electronic environments.

    • Ester Methyl Carbon (-OCH₃): A signal in the δ 50-55 ppm range.

    • Ring Methyl Carbon (-CH₃): An upfield signal, typically in the δ 20-25 ppm range.[7]

Predicted ¹H NMR Data (in CDCl₃) Predicted ¹³C NMR Data (in CDCl₃)
Proton Predicted Shift (δ, ppm) Carbon Predicted Shift (δ, ppm)
H-3~9.1 (s, 1H)C=O~165
H-6~8.6 (s, 1H)C-2~148
-OCH₃~4.0 (s, 3H)C-5~155
Ring -CH₃~2.7 (s, 3H)C-3~145
C-6~143
-OCH₃~53
Ring -CH₃~22

Note: These are predicted values based on principles and data from similar compounds. Actual values may vary slightly.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. The spectrum of this compound is expected to be dominated by vibrations from the ester group and the aromatic ring.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
Ester C=O Stretch~1720-1740 Confirms the presence of the ester carbonyl. This is a strong, sharp peak and a key diagnostic marker.
Ester C-O Stretch~1200-1300Indicates the single bond between the carbonyl carbon and the ester oxygen.
Aromatic C=N/C=C Ring Stretch~1500-1600Multiple bands confirming the pyrazine ring structure.
sp² C-H Stretch~3000-3100Aromatic C-H bonds on the ring.
sp³ C-H Stretch~2850-3000Aliphatic C-H bonds of the two methyl groups.

Reference data for similar compounds can be found in the NIST Chemistry WebBook.[10][11] The presence of a strong band around 1725 cm⁻¹ and the absence of a broad O-H stretch (from the starting carboxylic acid) would provide strong evidence for a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information from fragmentation patterns. Using Electron Ionization (EI), we expect to see a clear molecular ion peak and characteristic fragment ions.

  • Molecular Ion (M⁺˙): The molecular weight is 152.15. The mass spectrum should show a prominent molecular ion peak at m/z = 152.

  • Key Fragmentation Pathways: The structure suggests several logical fragmentation points. The ester group is often the most labile.

    • Loss of Methoxy Radical (•OCH₃): A very common fragmentation for methyl esters, leading to an acylium ion at m/z = 121 (152 - 31).

    • Loss of Carbon Monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose CO, leading to a fragment at m/z = 93 (121 - 28).

    • Loss of the Ester Group: Fragmentation can also lead to the loss of the entire -COOCH₃ group.

G cluster_0 Predicted EI-MS Fragmentation mol [C₇H₈N₂O₂]⁺˙ m/z = 152 (Molecular Ion) frag1 [M - •OCH₃]⁺ m/z = 121 mol->frag1 - •OCH₃ (31 Da) frag2 [M - •OCH₃ - CO]⁺ m/z = 93 frag1->frag2 - CO (28 Da)

Predicted major fragmentation pathway for this compound.

Definitive Structure Determination: Single-Crystal X-ray Crystallography

While spectroscopy provides a robust picture of connectivity, X-ray crystallography gives the definitive, unambiguous 3D structure of a molecule in the solid state, including precise bond lengths and angles.

The crystal structure of this compound has been solved and reported.[5] This analysis provides the ultimate validation of the structure inferred from spectroscopic methods.

  • Molecular Geometry: The study confirms that the non-hydrogen atoms of the molecule are nearly planar. A key finding is the small dihedral angle of 5.4(1)° between the plane of the pyrazine ring and the plane of the ester group (C—C(O)—O).[5] This planarity suggests significant electronic conjugation across the molecule.

  • Crystal Packing: In the crystal lattice, molecules are linked into sheets by C—H···N and C—H···O hydrogen bonds, forming a three-dimensional network.[5] This insight is critical for understanding the solid-state properties of the material.

Selected Structural Parameters
Parameter Value (Å or °)
C(carbonyl)-O(ester)~1.20 Å
C(carbonyl)-O(methyl)~1.33 Å
C(ring)-C(carbonyl)~1.50 Å
Dihedral Angle (Ring vs. Ester)5.4(1)°

Data sourced from Eller et al. (2017).[5]

Computational Chemistry: The Corroborative Tool

Modern structural analysis is often complemented by computational chemistry, primarily using Density Functional Theory (DFT). This approach serves two main purposes: prediction and corroboration.

  • Geometry Optimization: A theoretical 3D model of the molecule can be built and its geometry optimized to find the lowest energy conformation. This calculated structure can then be compared to the experimental X-ray data to validate the theoretical model.

  • Spectra Prediction: DFT methods can calculate theoretical NMR chemical shifts and IR vibrational frequencies.[12][13] Comparing these calculated spectra to the experimental data provides another layer of confidence in the structural assignment. Discrepancies can often point to subtle structural or environmental effects.

  • Electronic Properties: Computational models can also reveal electronic properties like the Molecular Electrostatic Potential (MEP), which maps charge distribution and is invaluable for predicting intermolecular interactions and reactivity, a key consideration in drug development.[14]

G cluster_0 Computational Workflow A Propose Structure B Geometry Optimization (DFT) e.g., B3LYP/6-31G* A->B C Optimized 3D Structure B->C D Frequency Calculation B->D E NMR Chemical Shift Calculation (GIAO) B->E H Compare with Experimental X-ray Data C->H F Predicted IR Spectrum D->F G Predicted NMR Spectrum E->G I Compare with Experimental IR Spectrum F->I J Compare with Experimental NMR Spectrum G->J K Validated Structure H->K I->K J->K

Workflow for computational structural validation.

Conclusion: An Integrated and Self-Validating Analysis

The structural elucidation of this compound is a clear demonstration of the power of an integrated analytical approach. The synthesis provides a logical starting point, which is then systematically confirmed by a suite of techniques. NMR spectroscopy maps the C-H framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and fragmentation logic. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the 3D structure, which can be further corroborated by computational modeling.

This multi-faceted, self-validating workflow ensures the highest degree of confidence in the molecular structure, a non-negotiable requirement for its application in both regulated industries like pharmaceuticals and quality-driven fields like flavor and fragrance.

References

Physicochemical properties of Methyl 5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-methylpyrazine-2-carboxylate

Introduction: A Molecule of Diverse Functionality

This compound (CAS No. 41110-33-2) is a heterocyclic compound that stands at the crossroads of medicinal chemistry, materials science, and sensory science. As a substituted pyrazine, its aromatic system and functional groups—a methyl group and a methyl ester—impart a unique combination of chemical reactivity, physical properties, and biological significance. This guide provides an in-depth exploration of its physicochemical properties, offering a critical resource for researchers, scientists, and drug development professionals. Understanding these core characteristics is paramount for its effective synthesis, purification, formulation, and application.

The molecule serves as a key intermediate in the synthesis of important compounds, including the anti-diabetic drug Glipizide[1]. It is also a building block for 5,5'-dimethyl-2,2'-bipyrazine derivatives, which are utilized in transition metal complexes for solar energy conversion research. Beyond the pharmaceutical and materials sectors, its distinct smoky and nutty aroma makes it a valuable component in the flavor and fragrance industry[2][3]. This multifaceted utility underscores the importance of a comprehensive understanding of its chemical and physical identity.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers. The structure of this compound, featuring a pyrazine ring substituted at the C2 and C5 positions, is the primary determinant of its properties.

Caption: 2D Chemical Structure of this compound.

Key Identifiers and Physicochemical Properties

A summary of the compound's key identifiers and quantitative properties is presented below. These values are essential for everything from reaction stoichiometry calculations to analytical method development.

PropertyValueSource(s)
CAS Number 41110-33-2[2]
Molecular Formula C₇H₈N₂O₂[2][4]
Molecular Weight 152.15 g/mol [2][4]
Appearance Solid, Light yellow to yellow[5][6]
Melting Point 92 °C[2][4]
Boiling Point 234.1 ± 35.0 °C (Predicted)[2][4]
Density 1.169 ± 0.06 g/cm³ (Predicted)[2][4]
Solubility Soluble in Dichloromethane, Methanol[2][6]
pKa -0.23 ± 0.10 (Predicted)[2][4]
LogP (XLogP3) 0.17 (Predicted)[4]
Polar Surface Area (PSA) 52.1 Ų[4]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining key physicochemical parameters.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the preferred method over traditional melting point apparatus as it provides a more accurate thermodynamic melting point (Tₘ) and can reveal information about sample purity and polymorphism. The onset temperature of the endothermic melt event is the most reliable value for the melting point.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup: Crimp the pan with an aluminum lid. Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis: Determine the melting point from the onset of the melting endotherm on the resulting thermogram.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh 1. Weigh 1-3 mg of sample pan 2. Place in Aluminum Pan weigh->pan crimp 3. Crimp with Lid pan->crimp load 4. Load Sample & Reference Pans crimp->load program 5. Run Thermal Program (Ramp 10°C/min) load->program record 6. Record Heat Flow program->record analyze 7. Determine Onset of Melting Endotherm record->analyze

Caption: Workflow for Melting Point Determination using DSC.

Protocol 2: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility profile in various solvents is critical for choosing appropriate systems for synthesis workups, purification (e.g., crystallization), and analytical characterization (e.g., NMR, HPLC). This protocol establishes a baseline qualitative assessment.

Methodology:

  • Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Sample Addition: Add approximately 1 mg of this compound to each vial.

  • Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Visually inspect for complete dissolution.

  • Observation with Heating: If the sample is not soluble at room temperature, gently heat the vial in a water bath (up to 50°C) and observe any change.

  • Classification: Classify the solubility as "Freely Soluble" (>100 mg/mL), "Soluble" (10-100 mg/mL), "Slightly Soluble" (1-10 mg/mL), or "Insoluble" (<1 mg/mL) based on visual inspection. (Note: These are estimations; quantitative analysis requires a more rigorous protocol).

Spectroscopic and Structural Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure.

Predicted Spectroscopic Analysis
  • ¹H NMR (Proton NMR):

    • Pyrazine Protons (2H): Two singlets or narrow doublets are expected in the aromatic region (δ 8.5-9.2 ppm). The proton adjacent to the ester group will likely be the most downfield.

    • Methyl Ester Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm.

    • Ring Methyl Protons (3H): A sharp singlet is expected further upfield, around δ 2.6-2.8 ppm.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, typically δ 160-165 ppm.

    • Pyrazine Carbons (4C): Four distinct signals are expected in the aromatic region (δ 140-155 ppm).

    • Methoxy Carbon (-OCH₃): A signal around δ 52-55 ppm.

    • Ring Methyl Carbon (-CH₃): The upfield signal, expected around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

    • C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

    • Aromatic C=N/C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-H Stretches (Aromatic and Aliphatic): Bands appearing just above and just below 3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A clear peak at m/z = 152, corresponding to the molecular weight.

    • Key Fragments: Expect a significant fragment at m/z = 121, corresponding to the loss of the methoxy group (-OCH₃). Another fragment at m/z = 93 would correspond to the loss of the entire carbomethoxy group (-COOCH₃).

Synthesis and Reactivity

The primary laboratory synthesis involves the esterification of its carboxylic acid precursor.

Protocol 3: Synthesis via Fischer Esterification

Causality: This classic acid-catalyzed reaction is a direct and efficient method for converting a carboxylic acid to its corresponding methyl ester. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

Methodology:

  • Reaction Setup: To a stirred solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), cool the mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 65 °C and stir for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the solution to room temperature. Remove the excess methanol via rotary evaporation.

  • Extraction: Partition the crude residue between water and a suitable organic solvent (e.g., dichloromethane). Separate the layers.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.

Applications and Relevance in Research

The utility of this compound is directly linked to its structure, allowing it to serve as a versatile building block.

G mol This compound (Core Structure) pharma Pharmaceutical Synthesis (e.g., Glipizide Intermediate) mol->pharma Ester group serves as a reactive handle for amide bond formation. materials Materials Science (Ligand for Solar Energy Complexes) mol->materials Pyrazine nitrogens act as coordination sites for metals. flavor Flavor & Fragrance (Aroma Compound) mol->flavor Substituted pyrazine ring is a known class of potent aromatics.

Caption: Relationship between molecular structure and applications.

  • Pharmaceutical Intermediate: The ester functional group is an excellent synthetic handle. It can be readily hydrolyzed back to the carboxylic acid or converted to an amide, a crucial step in the synthesis of the sulfonylurea drug Glipizide[1].

  • Ligand Synthesis: The two nitrogen atoms in the pyrazine ring possess lone pairs of electrons, allowing them to act as bidentate or bridging ligands for transition metals. This property is exploited in the creation of complexes studied for their photophysical properties in solar energy applications.

  • Aroma Chemistry: Pyrazines are well-known for their potent aromas, often associated with roasted or toasted foods. The specific substitution pattern on this compound gives rise to its characteristic smoky and nutty notes, making it useful in food and tobacco products[3].

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302)[9]. It may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 2-8°C[2].

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[9].

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • In Case of Skin Contact: Wash with plenty of soap and water.

Conclusion

This compound is a molecule of significant scientific and commercial interest. Its physicochemical properties, from its melting point and solubility to its spectroscopic signature, are all direct consequences of its unique molecular architecture. This guide has provided a comprehensive overview, including detailed experimental protocols and an analysis of its applications, to equip researchers with the foundational knowledge required to confidently and safely utilize this versatile compound in their work. A thorough understanding of these principles is the bedrock of innovation, whether in the pursuit of new medicines, advanced materials, or novel sensory experiences.

References

CAS number 41110-33-2 properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

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The Pivotal Role of Methyl 5-methylpyrazine-2-carboxylate in the Synthesis of Glipizide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Glipizide, a potent second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus, effectively stimulating pancreatic insulin secretion.[1][2] The industrial synthesis of this crucial therapeutic agent relies on the efficient and strategic coupling of its two primary structural fragments: the sulfonylurea-bearing phenyl-ethylamine moiety and the 5-methylpyrazine-2-carboxamide group. This technical guide provides an in-depth analysis of the critical role played by Methyl 5-methylpyrazine-2-carboxylate, a key intermediate that serves as the direct precursor to the pyrazine carboxamide portion of the final drug substance. We will dissect the chemical logic behind its use, contrast synthetic strategies, and provide detailed, field-proven protocols to illuminate its application in modern, scalable Glipizide synthesis.

Introduction: The Molecular Architecture of Glipizide

Glipizide, chemically known as N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide, owes its therapeutic efficacy to its specific molecular structure.[1] The molecule can be conceptually deconstructed into two key building blocks:

  • The Sulfonylurea Core: 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide, which is responsible for the drug's primary mechanism of action—blocking ATP-sensitive potassium channels in pancreatic β-cells.[2]

  • The Acyl Moiety: The 5-methylpyrazine-2-carboxamide group, which is essential for the compound's pharmacokinetic profile and potency.[1]

The efficient construction of the amide bond linking these two fragments is a central challenge in Glipizide synthesis. This is where this compound emerges as a pivotal intermediate.

Synthetic Strategies: A Tale of Two Pathways

The industrial synthesis of Glipizide has evolved to optimize yield, purity, and process safety. Two predominant strategies have emerged, differing in the sequence of bond formation. This compound plays a direct and crucial role in what is arguably the more streamlined and modern approach.

Strategy A: Amide Formation Followed by Urea Formation

This classical approach involves first creating the amide bond.

  • Activation: 5-Methylpyrazine-2-carboxylic acid is activated, for instance, by converting it to an acid chloride or using a coupling agent like ethyl chloroformate.[2][3]

  • Amidation: The activated acid is reacted with 4-(2-aminoethyl)benzenesulfonamide to form the intermediate, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine-carboxamide.[3][4]

  • Urea Formation: This intermediate is finally reacted with cyclohexyl isocyanate in the presence of a base to yield Glipizide.[2][3]

While effective, this route can involve hazardous reagents like ethyl chloroformate and additional coupling agents, adding complexity and cost to the process.[3]

Strategy B: Urea Formation Followed by Amide Formation (The Ester Route)

This alternative and often preferred pathway reverses the sequence, leveraging this compound as the key acylating agent.

  • Urea Formation: The starting material, 4-(2-aminoethyl)benzenesulfonamide, is first reacted with cyclohexyl isocyanate to form the sulfonylurea intermediate, 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide.

  • Amidation with Ester: This intermediate is then directly coupled with This compound in the presence of a strong base, such as an alkali metal alkoxide (e.g., sodium methoxide), to form Glipizide.[3]

The causality for preferring Strategy B lies in its efficiency and atom economy. By using the methyl ester, the reaction proceeds via a base-catalyzed nucleophilic acyl substitution (amidation). This often circumvents the need for separate, and sometimes harsh, carboxylic acid activation steps, leading to a cleaner reaction profile and simpler workup.[3]

Workflow Visualization: The Ester-Mediated Synthesis of Glipizide

The following diagram illustrates the streamlined synthetic pathway (Strategy B) where this compound is a terminal reactant.

G cluster_0 Part 1: Sulfonylurea Formation cluster_1 Part 2: Amide Bond Formation cluster_2 Catalyst A 4-(2-aminoethyl) benzenesulfonamide C 4-(2-aminoethyl)-N- (cyclohexylcarbamoyl)benzenesulfonamide (Intermediate V) A->C Reaction B Cyclohexyl Isocyanate B->C E Glipizide (Final Product) C->E Base-catalyzed Amidation D Methyl 5-methylpyrazine -2-carboxylate D->E F Alkali Metal Alkoxide (e.g., NaOMe) F->E

Caption: Synthetic workflow for Glipizide via the methyl ester route.

Mechanistic Insight: The Role of the Ester and Base Catalyst

The key reaction step involves the nucleophilic attack of the primary amine of the sulfonylurea intermediate on the electrophilic carbonyl carbon of this compound.

  • Deprotonation (Optional but enhances reactivity): The alkali metal alkoxide base can deprotonate the primary amine, increasing its nucleophilicity.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, and the methoxide ion (⁻OCH₃) is eliminated as a leaving group.

  • Proton Transfer: The methoxide leaving group abstracts a proton from the newly formed amide's nitrogen (or another proton source) to regenerate the neutral amide and form methanol as a byproduct.

This mechanism is a classic example of nucleophilic acyl substitution, a fundamental transformation in organic synthesis. The choice of the methyl ester is deliberate; it is sufficiently reactive to undergo amidation under these conditions without being overly susceptible to hydrolysis or other side reactions.

Caption: Mechanism of base-catalyzed amidation.

Experimental Protocol: Synthesis of Glipizide

The following protocol is a synthesized example based on methodologies described in the patent literature, specifically WO2018078657A1.[3] It is intended for informational purposes and must be adapted and optimized under controlled laboratory conditions.

Materials:

  • 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide (Intermediate V)

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a suitable reaction vessel, charge Dimethylformamide (DMF).

  • Addition of Reactants: Add 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide (1.0 eq) and this compound (1.0-1.2 eq) to the solvent.

  • Base Addition: Under an inert atmosphere (e.g., Nitrogen), add a solution of sodium methoxide in methanol (e.g., 30% w/w) portion-wise, maintaining the reaction temperature between 25-35°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC or TLC) until the consumption of the starting materials is complete.

  • Quenching and Precipitation: Once the reaction is complete, pour the reaction mass into water. Adjust the pH to ~6-7 using an acidic solution (e.g., dilute HCl) to precipitate the crude Glipizide product.

  • Isolation: Filter the precipitated solid, wash thoroughly with water to remove inorganic salts and residual solvent, and dry under vacuum.

  • Purification: The crude Glipizide can be further purified by recrystallization from a suitable solvent system, such as a mixture of DMF and methanol, to achieve high purity (>99%).[3]

Self-Validating System: The integrity of this protocol is validated by in-process controls. HPLC monitoring confirms the complete conversion of reactants, and the final purity analysis of the isolated product against a reference standard validates the efficacy of the purification step. The expected outcome is a high yield of Glipizide with purity meeting pharmacopeial standards.[3]

Data Summary: Reaction Parameters and Outcomes

The following table summarizes typical parameters and results for the synthesis of Glipizide using the methyl ester route, as derived from process patents.

ParameterValue / ConditionSource
Key Reactant This compound[3]
Coupling Partner 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide[3]
Catalyst / Base Alkali Metal Alkoxide (e.g., Sodium Methoxide)[3]
Solvent Dimethylformamide (DMF)[3]
Reaction Temperature 25 - 35 °C[3]
Reaction Time 2 - 4 hours[3]
Typical Yield High[3]
Achievable Purity > 99% (after purification)[3]

Conclusion

This compound is not merely a passive precursor but an intelligently designed intermediate for the synthesis of Glipizide. Its role as a stable, yet sufficiently reactive, acylating agent facilitates a streamlined and efficient manufacturing process. The synthetic route employing this ester avoids many of the harsher reagents associated with traditional peptide coupling, offering advantages in process safety, waste reduction, and overall cost-effectiveness. For any researcher or professional involved in the development of sulfonylurea-class drugs, a thorough understanding of the function and application of this compound is indispensable for modern process chemistry.

References

An In-depth Technical Guide to the Discovery and History of Pyrazine Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazine carboxylate scaffold represents a cornerstone in medicinal chemistry, most notably embodied by pyrazinamide, an indispensable first-line drug for treating tuberculosis (TB). This guide provides a comprehensive exploration of the discovery and history of these critical compounds. We will journey from the serendipitous discovery of pyrazinamide's antitubercular activity, a paradox of its time, to the intricate, multi-faceted mechanism of action that continues to be refined by modern research. This document delves into the synthetic chemistry that underpins the creation of these molecules, the molecular basis of clinical resistance, and the ongoing quest to develop next-generation pyrazine carboxylate analogs to combat drug-resistant TB. Through a blend of historical context, mechanistic detail, and practical methodology, this guide aims to provide researchers and drug developers with a deep, actionable understanding of this vital class of therapeutic agents.

Chapter 1: A Serendipitous Breakthrough: The Unconventional Discovery of Pyrazinamide

The story of pyrazine carboxylates in medicine is inextricably linked to the fight against tuberculosis. The journey begins not with a targeted drug design campaign, but with a series of serendipitous observations. Pyrazinamide (PZA), the most prominent pyrazine carboxylate, was first synthesized and patented in 1936, yet its profound therapeutic value remained hidden for over a decade.[1][2]

The catalyst for its discovery as a potent anti-TB agent came from an unexpected quarter: nicotinamide (Vitamin B3). In 1945, researcher Vital Chorine noted that nicotinamide exhibited modest activity against Mycobacterium tuberculosis (M.tb) in animal models.[3] This finding spurred chemists at Lederle Laboratories and Merck to synthesize and test various analogs, hoping to amplify this effect.[4][5] Through a process of empirical screening in mouse models of TB, pyrazinamide emerged as a uniquely powerful compound.[4]

What made this discovery so remarkable was a profound paradox: pyrazinamide was highly effective in vivo, yet demonstrated no activity against M.tb in standard in vitro cultures at neutral pH.[1][3] This disconnect from the conventional drug discovery paradigm of the time, which relied heavily on direct in vitro antibacterial activity, was puzzling. The key insight, uncovered by McDermott and Tompsett in 1954, was that PZA required an acidic environment (pH 5.0-5.5) to be effective.[3] This acidic condition mimics the inflammatory environment within tuberculous granulomas, the very sites where populations of semi-dormant, persistent mycobacteria reside.[4][6] This unique characteristic allows PZA to exert a powerful "sterilizing" effect, killing persistent bacteria that are not susceptible to other drugs, thereby shortening the duration of TB therapy from 9-12 months to just 6 months when used in combination regimens.[4][5][7]

Table 1: Key Milestones in the History of Pyrazinamide
YearMilestoneSignificanceReference(s)
1936 First chemical synthesis and patenting of pyrazinamide.The molecule existed long before its biological activity was known.[1][4]
1945 Observation of nicotinamide's anti-TB activity.Provided the scientific rationale for investigating related analogs.[2][3]
1952 Discovery of pyrazinamide's potent anti-TB activity in mouse models.Marked its entry as a potential therapeutic agent despite its in vitro inactivity.[1][4][6]
1954 Identification of the requirement for an acidic pH for PZA activity.Explained the discrepancy between in vivo and in vitro results and hinted at its unique mechanism.[3]
1970s Incorporation into standard short-course TB therapy.Revolutionized TB treatment, enabling a reduction in therapy duration to 6 months.[5]
1996 Identification of pncA gene mutations as the primary cause of resistance.Provided a molecular basis for PZA resistance and a target for diagnostic testing.[4]

Chapter 2: The Unraveling of a Complex Mechanism: From Prodrug to Precision Targeting

The unusual properties of pyrazinamide hinted at an equally unusual mechanism of action, a puzzle that has taken decades to piece together. It is now understood that PZA is a prodrug, requiring bioactivation within the mycobacterium to exert its effect.[6]

Bioactivation: The Critical First Step

The activation of PZA is a self-selecting system. The drug diffuses into the M.tb bacillus, where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts it into its active form, pyrazinoic acid (POA).[1][6] In the acidic environment of the granuloma, POA becomes protonated and is thought to be less efficiently effluxed, leading to its accumulation inside the cell where it can engage its targets.[1] This elegant mechanism explains both PZA's specificity for M.tb (which possesses the PncA enzyme) and its heightened activity in acidic conditions.

PZA_Activation cluster_outside Extracellular Space (Acidic pH) cluster_inside Mycobacterium tuberculosis Cytoplasm PZA_out Pyrazinamide (PZA) PZA_in PZA PZA_out->PZA_in Diffusion PncA Pyrazinamidase (PncA enzyme) PZA_in->PncA POA Pyrazinoic Acid (POA) (Active Form) POA->POA PncA->POA Conversion

Caption: Bioactivation pathway of Pyrazinamide (PZA).

The Evolving Hunt for a Molecular Target

The precise cellular target of POA has been a subject of intense investigation and debate, with several compelling hypotheses proposed over the years.

  • Membrane Disruption: Early theories suggested that the accumulation of POA disrupts membrane potential and interferes with cellular energy production, a model supported by observations that POA could inhibit membrane transport functions.[8]

  • Fatty Acid Synthesis Inhibition: Another proposed mechanism was the inhibition of fatty acid synthase I (FAS-I), an essential enzyme for building the unique mycobacterial cell wall.[6]

  • Trans-Translation Inhibition: For a time, the leading hypothesis was that POA binds to the ribosomal protein S1 (RpsA) and inhibits trans-translation, a rescue system for stalled ribosomes. However, more detailed experiments later showed this was not its primary activity.[1][6]

The Current Paradigm: Coenzyme A Synthesis Disruption

The most current and well-supported hypothesis posits that POA targets the biosynthesis of Coenzyme A (CoA).[1] Specifically, POA is thought to bind weakly to aspartate decarboxylase (PanD), a key enzyme in the pantothenate/CoA biosynthetic pathway.[1][4] This binding does not directly inhibit the enzyme in a classic sense; rather, it is proposed to trigger the degradation of PanD.[1] The resulting depletion of CoA, a vital cofactor for countless metabolic processes, cripples the bacterium's ability to survive, particularly in the persistent state.[4]

PZA_Mechanism POA Pyrazinoic Acid (POA) PanD PanD Enzyme (Aspartate Decarboxylase) POA->PanD Binds Degradation Proteolytic Degradation PanD->Degradation Triggers CoA Coenzyme A (CoA) PanD->CoA Required for Degradation->CoA Blocks Synthesis Pantothenate Pantothenate Biosynthesis Pantothenate->PanD Metabolism Cellular Metabolism & Survival CoA->Metabolism Essential for

Caption: Proposed mechanism of action via PanD degradation.

Chapter 3: The Chemistry of Pyrazine Carboxylates: A Synthetic Perspective

The synthesis of pyrazine carboxylates is a well-established field in heterocyclic chemistry. The core structure can be accessed through various methods, often involving condensation reactions between 1,2-diamines and α-dicarbonyl compounds.[9] For the production of pyrazinamide and its analogs, functional group transformations on a pre-formed pyrazine ring are common.

Experimental Protocol: Synthesis of Pyrazinamide

This protocol describes a classic, reliable method for synthesizing pyrazinamide from methyl 2-pyrazinoate. The causality is clear: a nucleophilic substitution reaction (ammonolysis) at the ester carbonyl converts it to the primary amide.

Objective: To synthesize pyrazine-2-carboxamide (Pyrazinamide) via ammonolysis of methyl 2-pyrazinoate.

Materials:

  • Methyl 2-pyrazinoate

  • Ammonia (aqueous solution, ~28-30%)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Beakers, graduated cylinders

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol or water)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-pyrazinoate (1.0 eq) in a minimal amount of methanol. This ensures the starting material is fully solubilized for efficient reaction.

  • Reagent Addition: To the stirred solution, add an excess of concentrated aqueous ammonia (e.g., 10-20 eq). The large excess of ammonia drives the equilibrium towards the amide product, ensuring a high conversion rate.

  • Reaction Conditions: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive esters or to increase the reaction rate, gentle heating (e.g., 40-50 °C) can be applied.

  • Workup & Isolation: Once the reaction is complete (typically after several hours to overnight), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia. This will likely result in the precipitation of the crude product.

  • Purification: Collect the crude solid by vacuum filtration, washing with a small amount of cold water to remove any remaining salts.

  • Recrystallization (Self-Validation): Purify the crude pyrazinamide by recrystallization from a suitable solvent like hot water or ethanol. The formation of well-defined crystals upon cooling is a primary indicator of purity. The melting point of the dried, recrystallized product should be sharp and consistent with the literature value (~189-191 °C), serving as a self-validating checkpoint for product identity and purity.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Chapter 4: The Challenge of Resistance

The clinical utility of any antibiotic is eventually threatened by the emergence of resistance. For pyrazinamide, the primary mechanism is elegantly simple and directly linked to its mode of activation.

Molecular Basis of Resistance

The overwhelming majority of PZA-resistant M.tb strains harbor mutations in the pncA gene.[4][10] These mutations typically result in a non-functional or absent pyrazinamidase enzyme. Without this enzyme, the bacterium can no longer convert the PZA prodrug into its active POA form, rendering the drug ineffective.[6] Less commonly, resistance has been associated with mutations in other genes, including rpsA and panD, which correspond to other mechanistic hypotheses.[4][10]

Table 2: Common Mechanisms of Pyrazinamide Resistance
GeneEncoded ProteinEffect of MutationConsequenceReference(s)
pncA Pyrazinamidase/NicotinamidaseLoss of function; inability to convert PZA to POA.Primary mechanism of high-level resistance. No active drug is formed.[4][6][10]
rpsA Ribosomal Protein S1Altered binding site for POA (disputed mechanism).Putative low-level resistance; active drug cannot bind its target.[1][10]
panD Aspartate DecarboxylaseAltered binding site for POA.Potential mechanism of resistance; prevents POA-induced degradation.[4][10]
Workflow for Molecular Resistance Testing

The strong correlation between pncA mutations and resistance has made sequencing of this gene a reliable and rapid method for susceptibility testing, overcoming the difficulties of traditional culture-based methods for PZA.[10]

Resistance_Workflow Start M.tb Isolate from Patient DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction PCR PCR Amplification of pncA gene DNA_Extraction->PCR Sequencing Sanger or Next-Gen Sequencing PCR->Sequencing Analysis Sequence Analysis vs. Wild-Type Sequencing->Analysis Mutation Mutation Detected? Analysis->Mutation Resistant Presumed Resistant to PZA Mutation->Resistant Yes Susceptible Presumed Susceptible to PZA Mutation->Susceptible No

Caption: Workflow for molecular detection of PZA resistance.

Chapter 5: The Next Generation: Modern Drug Discovery and Analogs

Despite its age, pyrazinamide remains a critical component of TB therapy, and its scaffold is a fertile ground for new drug discovery efforts.[7] The goals of modern research are twofold: to develop analogs that can overcome existing resistance mechanisms and to create compounds with improved potency or pharmacokinetic profiles.[11]

Research programs are actively exploring modifications to the pyrazine carboxylate core.[7] Strategies include:

  • Substitution on the Pyrazine Ring: Adding different functional groups to the ring can alter the molecule's electronic properties and ability to penetrate the mycobacterial cell wall.[12]

  • Amide Modification: Replacing the primary amide with secondary or tertiary amides, or other functional groups, can impact stability and target engagement.[13]

  • Hybrid Molecules: Fusing the pyrazine scaffold with other known pharmacophores to create hybrid compounds with potentially novel or dual mechanisms of action.[14]

These efforts aim to identify New Chemical Entities (NCEs) that retain the sterilizing power of PZA but are not substrates for a mutated PncA or have entirely new cellular targets.[11]

Table 3: Examples of Pyrazine Carboxylate Analog Development Strategies
StrategyRationaleDesired OutcomeReference(s)
5-chloro-pyrazinamide Alter electronic properties and lipophilicity.Improved activity; potentially bypass efflux pumps.[15]
N-Alkyl/Aryl Pyrazinamide Derivatives Modify lipophilicity and steric properties.Enhanced cell wall penetration; altered target binding.[13]
Pyrazinoic Acid Esters Create alternative prodrugs that do not require PncA.Activity against PZA-resistant strains by releasing POA via different esterases.[15]
Fragment Recombination Combine pyrazine scaffold with fragments from other active molecules (e.g., fungicides).Discovery of novel scaffolds with new targets (e.g., succinate dehydrogenase inhibitors).[16]

Conclusion

The history of pyrazine carboxylates is a testament to the power of scientific curiosity and perseverance. From a chemical curiosity in 1936 to a frontline therapy born from a serendipitous observation, pyrazinamide has saved millions of lives by fundamentally changing the treatment of tuberculosis. The deep scientific inquiry into its paradoxical activity has unveiled a sophisticated mechanism of prodrug activation and selective targeting of persistent bacteria. While challenged by resistance, the foundational pyrazine carboxylate structure continues to inspire a new generation of drug discovery, offering hope for novel therapies to combat one of humanity's oldest infectious foes. This guide has charted that remarkable journey, providing the technical and historical context essential for the scientists who will write its next chapter.

References

Methyl 5-methylpyrazine-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-methylpyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and flavor compounds. Its pyrazine core, a diazine ring, is a common scaffold in biologically active molecules and flavor components. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug development.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of a molecule are dictated by its structure and composition. This compound is no exception. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

Molecular Formula and Weight

The chemical formula for this compound is C₇H₈N₂O₂ .[1][2][3] This indicates that each molecule is composed of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of this compound is 152.15 g/mol .[1][2][3]

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₂[1][2][3]
Molecular Weight 152.15 g/mol [1][2][3]
CAS Number 41110-33-2[1][2]
Appearance Colorless liquid (at room temperature)[3]
Melting Point 92 °C[2][3]
Boiling Point 234.1 ± 35.0 °C (Predicted)[2][3]
Density 1.169 ± 0.06 g/cm³ (Predicted)[2][3]
LogP (XLogP3) 0.17[2]
Molecular Structure Visualization

The structural arrangement of atoms in this compound is depicted in the following diagram. The pyrazine ring is substituted with a methyl group at the 5-position and a methyl carboxylate group at the 2-position.

Caption: 2D structure of this compound.

Applications in Drug Development and Flavor Chemistry

This compound is a valuable building block in organic synthesis, with notable applications in both the pharmaceutical and flavor industries.

Pharmaceutical Intermediate

A significant application of this compound is its role as an intermediate in the synthesis of Glipizide .[1] Glipizide is an oral anti-diabetic drug in the sulfonylurea class used to treat type 2 diabetes. The pyrazine moiety is a key component of the final drug structure, and the methyl carboxylate group provides a reactive handle for further chemical transformations.

The synthesis of Glipizide from this intermediate typically involves the amidation of the ester with 2-(4-aminosulfonylphenyl)ethylamine. This reaction highlights the importance of the ester functionality in facilitating the formation of the final amide bond in the drug molecule.

G A This compound B Amidation with 2-(4-aminosulfonylphenyl)ethylamine A->B Reaction C Glipizide Precursor B->C D Final Synthetic Steps C->D E Glipizide D->E

Caption: Synthetic pathway from the intermediate to Glipizide.

Flavor and Fragrance Industry

Beyond its pharmaceutical applications, this compound is utilized in the flavor and fragrance industry.[3] Pyrazines are well-known for their potent aromas, often associated with roasted, nutty, and toasted scents. This particular compound is noted for its strong smoky and nutty aroma, making it a valuable additive in a variety of food products, including beef, pork, and sausages, to enhance their flavor profiles.[3]

Synthesis and Characterization

The synthesis of this compound is a critical aspect for its commercial availability and use in various applications. While multiple synthetic routes may exist, a common laboratory and industrial approach involves the esterification of 5-methylpyrazine-2-carboxylic acid.

General Synthesis Protocol: Esterification of 5-Methylpyrazine-2-carboxylic Acid
  • Reactant Preparation: 5-Methylpyrazine-2-carboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the esterifying agent.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 5-Methylpyrazine-2-carboxylic Acid + Methanol (excess) B Add Acid Catalyst (e.g., H₂SO₄) A->B C Heat to Reflux B->C D Neutralization & Extraction C->D E Drying & Solvent Removal D->E F Purification (Recrystallization/Chromatography) E->F G Pure this compound F->G

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, particularly the characteristic ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This compound is a versatile chemical compound with significant applications in both the pharmaceutical and flavor industries. Its role as a key intermediate in the synthesis of the anti-diabetic drug Glipizide underscores its importance in medicinal chemistry. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to the Tautomeric Forms of Pyrazine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Static Structure

In the realm of drug discovery and development, particularly concerning N-heterocyclic compounds, viewing a molecule as a single, static entity is a critical oversimplification. Molecules, especially those with labile protons and conjugated systems, often exist as a dynamic equilibrium of interconverting structural isomers known as tautomers. Pyrazine-2-carboxylate derivatives, a cornerstone scaffold in medicinal chemistry—most famously represented by the first-line tuberculosis drug pyrazinamide—are prime examples of this phenomenon.[1][2] Understanding and controlling their tautomeric behavior is not merely an academic exercise; it is fundamental to rationally designing effective therapeutic agents with predictable pharmacokinetics and pharmacodynamics.[3][4]

This guide provides an in-depth exploration of the tautomeric forms of pyrazine-2-carboxylate derivatives. We will dissect the structural nuances, the analytical methodologies required for their characterization, and the profound implications of this chemical dynamism on the drug development process. Our approach is grounded in the principle that robust scientific inquiry relies on a synergistic combination of empirical observation and theoretical validation.

The Landscape of Tautomerism in Pyrazine Scaffolds

Tautomerism in these derivatives primarily manifests in two significant forms: lactam-lactim and keto-enol tautomerism. The specific equilibrium at play is dictated by the substitution pattern on the pyrazine ring and its side chains.

The Predominant Lactam-Lactim Equilibrium

For pyrazine-2-carboxylates featuring a hydroxyl group, particularly at the C3 or C5 position, the most relevant tautomerism is the lactam-lactim equilibrium. This involves the migration of a proton between the ring nitrogen and the exocyclic oxygen atom.[5]

  • Lactam (Pyrazinone) Form: Characterized by a carbonyl group (C=O) within the ring system.

  • Lactim (Hydroxypyrazine) Form: Characterized by a hydroxyl group (-OH) and a C=N bond within the ring.

While both forms co-exist, the lactam tautomer is often the more stable and predominant species in solution for many related heterocyclic systems, a preference driven by factors including amide resonance stabilization and favorable solvent interactions.[6][7] However, this is not a universal rule, and the equilibrium can be sensitively poised.

Caption: Lactam-Lactim tautomeric equilibrium in a model pyrazine derivative.

Side-Chain Keto-Enol Tautomerism

When a carbonyl group is located on a side chain alpha to the pyrazine ring (e.g., in phenacylpyrazine derivatives), classical keto-enol tautomerism occurs.[8] This equilibrium involves the interconversion of a ketone and an enol (an alkene with an adjacent hydroxyl group).[9] This process is often catalyzed by acid or base, with protonation of a ring nitrogen being a key step in facilitating the proton transfer.[9]

Steering the Equilibrium: Key Influential Factors

The delicate balance between tautomeric forms is not fixed; it is a function of the molecule's intrinsic electronic properties and its immediate chemical environment.

  • Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the pyrazine ring can significantly alter the relative stability of tautomers.[10] For instance, an EWG might stabilize the lactam form by increasing the acidity of the N-H proton, while an EDG could favor the lactim form by increasing the basicity of the ring nitrogen. The position of the substituent is also critical.[11][12]

  • Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent play a crucial role.[13] Polar protic solvents can form strong hydrogen bonds with the C=O group of the lactam tautomer, stabilizing it. Conversely, in non-polar solvents, the lactim form may be favored if it can form a stabilizing intramolecular hydrogen bond.[8]

  • pH and Ionization State: The pH of the medium is a powerful determinant of the tautomeric landscape.[14] As the pH changes, the pyrazine ring nitrogens or the carboxylate group can be protonated or deprotonated, creating ionic species whose preferred tautomeric forms may differ dramatically from the neutral molecule.

The Analytical Toolkit: A Multi-Pronged Approach to Characterization

Spectroscopic Interrogation

Spectroscopy provides a window into the dynamic state of molecules in solution. The choice of technique is causal: we select methods that are sensitive to the specific structural differences between tautomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is the preeminent tool for studying tautomeric equilibria in solution.[15] The chemical environments of nuclei differ significantly between tautomers, leading to distinct and quantifiable signals.

    • Causality: The ¹³C chemical shift of the carbon at the center of the tautomerism is highly diagnostic. In the lactam form, this carbon is a carbonyl (C=O) and resonates at a characteristic downfield shift (e.g., ~160-170 ppm). In the lactim form, it becomes an sp² carbon bonded to oxygen (C-OH), shifting significantly upfield (e.g., ~140-150 ppm).

    • Self-Validation: Observing two distinct sets of signals for the pyrazine ring protons and carbons, with integrals corresponding to the population of each tautomer, provides a self-validating system for quantifying the equilibrium.

NucleusLactam Form (Typical δ, ppm)Lactim Form (Typical δ, ppm)Rationale for a Diagnostic Shift
¹³C (C3)160 - 170140 - 150Change from C=O (carbonyl) to C-OH (aromatic) character.
¹H (N-H)10 - 13N/APresence of an amide proton.
¹H (O-H)N/A9 - 12Presence of a phenolic/enolic proton.
¹⁵N (N1)VariesVariesChange in hybridization and bonding environment.
  • Infrared (IR) & Raman Spectroscopy: These techniques probe the vibrational modes of the molecule.

    • Causality: The key diagnostic feature is the strong carbonyl (C=O) stretching vibration in the lactam form, typically appearing in the 1650-1700 cm⁻¹ region.[16] This band is absent in the lactim tautomer, which instead exhibits a broad O-H stretch (~3200-3600 cm⁻¹) and a C=N stretching vibration at a lower frequency than the C=O stretch.[17][18]

  • UV-Visible Spectroscopy: The electronic transitions of the conjugated π-systems differ between tautomers.

    • Causality: The lactam and lactim forms possess distinct chromophores. A change in the extent of conjugation or the nature of the electronic system leads to different absorption maxima (λ_max) and molar absorptivities, allowing for the quantification of the equilibrium under various conditions.[17][19]

Solid-State Confirmation: X-Ray Crystallography

X-ray crystallography provides the definitive, high-resolution structure of a molecule in the solid state.[20][21]

  • Causality: It unambiguously determines bond lengths and atomic positions, allowing for the direct visualization of the proton's location (on nitrogen for lactam, on oxygen for lactim).[22][23]

  • Trustworthiness Caveat: This method provides a static snapshot. The crystal packing forces may stabilize a single tautomer that is not the most abundant form in solution. Therefore, crystallographic data must be interpreted in conjunction with solution-state studies.

In Silico Validation: Computational Chemistry

Theoretical calculations are indispensable for complementing experimental data.

  • Causality: Using methods like Density Functional Theory (DFT), we can calculate the relative Gibbs free energies (ΔG) of all possible tautomers.[24][25] The tautomer with the lowest calculated energy is predicted to be the most stable.

  • Self-Validation: A robust computational model should not only predict the correct stability order but also accurately reproduce experimental spectroscopic data (e.g., calculated NMR chemical shifts and IR frequencies).[16][17] The inclusion of a solvent continuum model (like PCM) is critical for simulating solution-phase behavior and achieving trustworthy results.[26]

G cluster_exp Experimental Characterization cluster_comp Computational Validation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) - Tautomer Ratio - Structure in Solution Spec Spectra Prediction - Calculated NMR Shifts - Calculated IR Frequencies NMR->Spec correlates with Conclusion Validated Tautomeric Profile (Structure, Equilibrium, Dynamics) NMR->Conclusion IR IR / Raman Spectroscopy - Functional Group ID (e.g., C=O vs O-H) IR->Spec correlates with IR->Conclusion UV UV-Vis Spectroscopy - Electronic Transitions - Equilibrium vs. Temp/pH UV->Conclusion XRay X-Ray Crystallography - Definitive Solid-State Structure XRay->Conclusion DFT DFT Calculations (with solvent model) - Relative Energies (ΔG) - Tautomer Stability DFT->Spec predicts DFT->Conclusion Start Synthesized Pyrazine Derivative Start->NMR Start->IR Start->UV Start->XRay Start->DFT

Caption: Integrated workflow for the characterization of tautomeric systems.

Standardized Protocol: pH-Dependent NMR Titration

This protocol provides a self-validating system to determine tautomeric ratios as a function of pH.

  • Preparation: Prepare a series of buffered D₂O solutions spanning a pH range from 2 to 12. Prepare a stock solution of the pyrazine-2-carboxylate derivative in a suitable co-solvent (e.g., DMSO-d₆) if solubility is low.

  • Sample Formulation: To each NMR tube containing a buffered solution, add a precise aliquot of the compound's stock solution. The final concentration should be sufficient for good signal-to-noise (~5-10 mM), and the co-solvent percentage should be kept low and constant (<5%) to minimize its effect on the equilibrium.

  • Data Acquisition: Record quantitative ¹H NMR spectra for each sample at a constant, controlled temperature. Ensure a sufficient relaxation delay (e.g., 5x T₁) to allow for accurate integration.

  • Data Processing: Reference, phase, and baseline correct all spectra uniformly.

  • Analysis & Validation:

    • Identify the distinct signals corresponding to each tautomer.

    • Integrate the non-overlapping signals for both tautomers in each spectrum. The ratio of the integrals directly gives the tautomer population ratio at that specific pH.

    • Plot the chemical shifts of key protons versus pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to extract the pKa values associated with the tautomeric interconversion.

    • Trustworthiness: The system is self-validating because the data points should conform smoothly to a theoretical titration curve, and the sum of the tautomer populations at any given pH should always equal 100%.

Consequence and Application in Drug Development

The tautomeric state of a pyrazine-2-carboxylate derivative is not a trivial detail; it is a critical determinant of its biological identity.

  • Target Recognition and Binding: The two tautomers present entirely different hydrogen bond donor/acceptor patterns. A lactam offers a C=O acceptor and an N-H donor, while a lactim offers an O-H donor and a ring N acceptor. This difference fundamentally alters how the molecule fits into and interacts with a protein's active site.[3] An effective drug design strategy must therefore identify and stabilize the "active" tautomer.

  • Physicochemical and ADME Properties: Tautomerism directly influences properties crucial for a drug's journey through the body.[4]

    • Solubility: The more polar lactam form is generally more water-soluble than the lactim form.

    • Lipophilicity (logP): A shift in the tautomeric equilibrium will change the molecule's logP, affecting its ability to cross biological membranes.

    • Metabolic Stability: Different tautomers may be recognized and metabolized by enzymes at different rates.

  • The Pyrazinamide Precedent: The anti-tuberculosis drug pyrazinamide is a prodrug that is hydrolyzed in vivo to pyrazinoic acid (POA).[2][27] The efficacy of POA is pH-dependent, and its ability to exit mycobacterial cells is tied to its protonation state. The tautomeric form of POA under the acidic conditions inside the bacterium dictates its charge, polarity, and ability to interact with its molecular target, the ribosomal protein S1 (RpsA). Any new pyrazinamide analogue must be evaluated not just for its intrinsic activity but for how its unique tautomeric equilibrium will behave in this specific biological context.[1][28]

References

Navigating the Chemical Maze: A Technical Guide to Unlocking Novel Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Core - A Privileged Scaffold in Modern Science

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in the landscape of chemical and biological sciences.[1][2][3][4][5] Its unique electronic properties, stemming from the electron-withdrawing nature of the nitrogen atoms, and its capacity for hydrogen bonding, make it a cornerstone in the design of functional molecules.[1] For decades, pyrazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2][3][4] This has led to their incorporation into numerous FDA-approved drugs and clinical candidates.[1][6] Beyond the realm of medicine, the versatile chemistry of the pyrazine core has paved the way for innovations in materials science, particularly in the development of conductive polymers and metal-organic frameworks (MOFs).[7]

This guide provides an in-depth exploration of promising and underexplored research avenues for novel pyrazine compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into burgeoning therapeutic areas, innovative synthetic strategies, and emerging applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

PART 1: Frontiers in Medicinal Chemistry

The inherent bioactivity of the pyrazine scaffold makes it a fertile ground for the discovery of novel therapeutics. Current research is focused on leveraging its unique structure to address complex diseases with high unmet medical needs.

Oncology: Targeting Kinase Signaling and Beyond

Cancer remains a formidable challenge, demanding therapeutic strategies that are both potent and highly specific.[8] Pyrazine derivatives have emerged as a significant class of small molecule kinase inhibitors, playing a crucial role in modulating cellular signaling pathways involved in proliferation, apoptosis, and angiogenesis.[6][9][10][11][12]

Established and Emerging Kinase Targets:

Protein kinases are primary targets for many pyrazine-based anticancer agents.[9][11] These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme.[9][11][12] Recent reviews (2019-2023) highlight the clinical success of pyrazine-based inhibitors targeting a range of kinases with manageable toxicity.[6][9][10][12]

Target Kinase Pyrazine Scaffold Example Therapeutic Application Significance
FGFR (Fibroblast Growth Factor Receptor) 3-Amino-pyrazine-2-carboxamides, Pyrrolo[2,3-b]pyrazinesVarious human malignanciesFGFR abnormalities are frequent oncogenic drivers.[13][14]
c-Met / VEGFR-2 [1][9][10]triazolo[4,3-a]pyrazinesLung, breast, cervical cancersDual inhibition can overcome resistance mechanisms.[15]
PKC (Protein Kinase C) Pyrazine-2-carboxamides (e.g., Darovasertib)Metastatic uveal melanomaFDA-approved agent with encouraging clinical activity.[11]
CDK9 (Cyclin-dependent kinase 9) Imadazo[1,2-a]pyrazinesBreast cancer, colorectal cancerPotent anti-proliferative effects correlated with CDK9 inhibition.[10]

Future Research Directions in Oncology:

  • Selective FGFR Inhibitors: While pan-FGFR inhibitors exist, developing novel pyrazine scaffolds with selectivity for specific FGFR isoforms could lead to improved therapeutic windows and reduced off-target effects.[13][14]

  • Overcoming Kinase Resistance: A common challenge in kinase therapy is the emergence of resistance, often due to mutations in the "gatekeeper" residue of the enzyme.[9][11][12] Research into pyrazine derivatives that can inhibit these mutated kinases is a critical area of investigation.

  • Beyond Kinase Inhibition: The anti-cancer activity of pyrazines is not limited to kinase inhibition. They are known to induce cell cycle arrest (e.g., at the G2/M or S phase) and promote apoptosis.[16] Exploring these alternative mechanisms could unveil new therapeutic strategies.

A proposed workflow for identifying novel pyrazine-based kinase inhibitors involves a multi-stage process, beginning with a large-scale virtual screen and culminating in detailed in-vivo evaluation.

HTS_Workflow cluster_0 In-Silico & In-Vitro Screening cluster_1 Lead Optimization & Preclinical Library Pyrazine Compound Library VS Virtual Screening (Docking) against Kinase Panel Library->VS HTS High-Throughput Biochemical Assay (IC50) VS->HTS Top Hits Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) HTS->Cell_Assay Potent Hits Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Active Compounds SAR SAR Studies & Chemical Synthesis Selectivity->SAR Selective Hits ADME ADME/Tox Profiling SAR->ADME InVivo In-Vivo Efficacy (Xenograft Models) ADME->InVivo Optimized Leads Candidate Preclinical Candidate InVivo->Candidate

High-throughput screening cascade for bioactive pyrazines.
Neurodegenerative Disorders: A Multifunctional Approach

With an aging global population, the prevalence of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's is on the rise.[17] The complex pathogenesis of these diseases necessitates multifunctional agents that can address multiple aspects of the disease pathology.[18]

Tetramethylpyrazine (TMP) , a major alkaloid found in Ligusticum chuanxiong Hort, has shown significant neuroprotective effects, including anti-inflammatory, antioxidative, and antiplatelet activities.[17][19] This has spurred research into novel synthetic pyrazine derivatives as potential treatments for neurodegenerative disorders.

Promising Research Avenues:

  • Multi-Target Ligands for Alzheimer's Disease: Recent research has focused on designing pyrazine derivatives that can simultaneously address multiple pathological factors in AD, such as oxidative stress, Aβ aggregation, and metal ion dyshomeostasis.[18] For instance, polysubstituted pyrazines synthesized via multicomponent reactions have demonstrated the ability to chelate metal ions, inhibit Aβ aggregation, and protect neuronal cells from oxidative damage.[18]

  • Targeting the Nrf2/ARE Pathway: One promising mechanism of action for pyrazine-based neuroprotective agents is the activation of the Nrf2/ARE signaling pathway. This leads to the increased expression of antioxidant proteins like NQO1 and HO-1, bolstering the cell's defense against oxidative stress.[18]

  • Adenosine Antagonists: Certain pyrazine derivatives act as adenosine antagonists, which could be beneficial for treating dementia, Parkinson's disease, and anxiety.[20]

Infectious Diseases: Combating Antimicrobial Resistance

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge. Pyrazine compounds have demonstrated a range of antimicrobial and antiviral activities, making them attractive scaffolds for the development of new anti-infective agents.[10][21]

Key Research Areas:

  • Novel Antibacterial Agents: Researchers are actively synthesizing and evaluating new pyrazine derivatives for their activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[10]

  • Antiviral Applications (including SARS-CoV-2): The pyrazine scaffold is present in the antiviral drug Favipiravir.[22] This has led to the development of new pyrazine conjugates, some of which have shown significant potency against SARS-CoV-2.[21][22][23] Molecular hybridization, combining the pyrazine core with other bioactive moieties like triazoles or benzothiazoles, is a promising strategy.[21][22]

PART 2: Innovations in Synthesis and Chemical Space Exploration

Accessing novel chemical matter is fundamental to drug discovery. Modern synthetic methodologies are enabling the creation of diverse and complex pyrazine libraries, expanding the explorable chemical space.

Modern Synthetic Methodologies

Traditional methods for pyrazine synthesis, such as the Staedel–Rugheimer synthesis, are being supplemented by more efficient and versatile modern techniques.[5]

Key Synthetic Strategies:

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for functionalizing pre-formed pyrazine rings, particularly from versatile starting materials like 2,5-dichloropyrazine.[1][3][4] These methods offer broad substrate scope and functional group tolerance.[1]

  • Acceptorless Dehydrogenative Coupling: This atom-economical and environmentally benign approach uses earth-abundant metal catalysts (e.g., manganese pincer complexes) to synthesize substituted pyrazines from readily available starting materials like 2-amino alcohols, with water and hydrogen gas as the only byproducts.[24]

  • Multicomponent Reactions (MCRs): MCRs, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex, polysubstituted pyrazine derivatives from simple starting materials in a single step.[18] This is particularly useful for generating libraries of compounds for screening.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling on a Dichloropyrazine Core

This protocol describes a general procedure for the synthesis of aryl-substituted pyrazines from 2,5-dichloropyrazine, a common and versatile starting material.[1]

Objective: To synthesize a 2-aryl-5-chloropyrazine derivative as a key intermediate for further functionalization.

Materials:

  • 2,5-Dichloropyrazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Phosphine ligand (if using Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-dichloropyrazine (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-chloropyrazine.

Causality: The use of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid. The inert atmosphere prevents the degradation of the catalyst. The choice of solvent, base, and temperature can be optimized to maximize yield and minimize side products.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. Quantitative Structure-Activity Relationship (QSAR) studies, which use statistical models like multiple linear regression (MLR) and artificial neural networks (ANN), are powerful tools for this purpose.[25][26] These studies can predict the activity of novel compounds and guide the design of more potent derivatives.

SAR_Logic cluster_Core Pyrazine Core cluster_R1 R1 Substituent cluster_R2 R2 Substituent cluster_Activity Biological Activity Core Pyrazine Scaffold R1_Group Bulky, Lipophilic Group (e.g., Aryl, Heteroaryl) R2_Group Hydrogen Bond Donor/Acceptor (e.g., -NH2, -OH) R1_Effect Increases Potency (Hydrophobic Interactions) R1_Group->R1_Effect Activity High Inhibitory Activity R1_Effect->Activity R2_Effect Enhances Target Binding (Key H-Bonding) R2_Group->R2_Effect R2_Effect->Activity

Generalized SAR logic for a bioactive pyrazine series.

PART 3: Emerging Applications Beyond Medicine

The utility of pyrazine compounds extends beyond the pharmaceutical realm. Their unique electronic and structural properties make them valuable components in the development of advanced materials.

Materials Science: Building Blocks for Functional Materials

Organic Electronics: The electron-deficient nature of the pyrazine ring makes it an excellent building block for n-type organic semiconductors.[27] Pyrazine-based conjugated polymers are being investigated for applications in:

  • Organic Photovoltaics (OPVs): Incorporating pyrazine units into donor-acceptor polymers can lower the material's band gap, allowing for better harvesting of the solar spectrum.[28][29]

  • Organic Light-Emitting Diodes (OLEDs): The electronic properties of pyrazines can be tuned to achieve emission in desired regions of the visible spectrum.[29]

Metal-Organic Frameworks (MOFs): Pyrazine and its derivatives can act as ligands to coordinate with metal ions, forming porous, crystalline structures known as MOFs.[7] These materials have exceptionally high surface areas and are being explored for:

  • Gas Storage and Separation: The regular, tunable pores of pyrazine-based MOFs make them ideal for capturing and separating gases like carbon dioxide.[7][30]

  • Electrochemical Energy Storage: Pyrazine-embedded 2D conjugated MOFs have shown promise as high-capacitance electrode materials for lithium-ion and zinc-ion batteries.[31][32] The nitrogen atoms in the pyrazine rings can act as redox-active sites, facilitating pseudocapacitive energy storage.[32]

Conclusion and Future Outlook

The pyrazine scaffold continues to be a source of immense scientific interest and innovation. In medicinal chemistry, the focus is shifting towards developing highly selective and multifunctional agents to tackle complex diseases like cancer and neurodegenerative disorders, while also addressing the urgent threat of antimicrobial resistance. Advances in synthetic chemistry are providing the tools to create increasingly complex and diverse pyrazine derivatives, expanding the potential for new discoveries. Furthermore, the burgeoning field of materials science is finding new and exciting applications for pyrazines in organic electronics and energy storage. The convergence of these fields, driven by a deeper understanding of structure-property relationships and the power of computational modeling, promises a bright future for the development of novel pyrazine compounds that can address some of society's most pressing challenges.

References

Foreword: The Understated Power of the Pyrazine Nucleus

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Family of Pyrazines for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the vast landscape of heterocyclic chemistry, the pyrazine ring stands out not for its complexity, but for its profound functional impact. This six-membered aromatic heterocycle, with its two nitrogen atoms in a 1,4-orientation, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, structural rigidity, and capacity for specific molecular interactions have cemented its status as a "privileged scaffold" in drug discovery. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the pyrazine family, grounded in the principles of chemical reactivity, synthesis, and biological application. We will explore the causality behind its utility, from its role as a versatile bioisostere to its function as a critical hydrogen bond acceptor in kinase inhibitors. For the researcher and drug development professional, a thorough comprehension of this chemical family is not merely academic—it is a gateway to innovation.

Core Molecular Architecture and Physicochemical Properties

Pyrazine is a planar, aromatic heterocycle with the chemical formula C₄H₄N₂.[1] Its aromaticity, with 6 π-electrons delocalized across the ring, is a defining feature. However, the presence of two highly electronegative nitrogen atoms significantly influences its electronic character, making it an electron-deficient system. This electron deficiency is evident in the reduced electron density on the carbon atoms.[2][3]

Key Physicochemical Characteristics:

PropertyValueSignificance in Drug Design
Molecular Formula C₄H₄N₂Provides a low molecular weight scaffold.
Molecular Weight 80.09 g/mol [4]Contributes favorably to Lipinski's Rule of Five.
Melting Point 52 °C[1][4]A low-melting, crystalline solid.
Boiling Point 115 °C[1][4]Volatile, which is relevant for its use in flavor/aroma.
Basicity (pKa) 0.65 (for the protonated form)[2][3]Pyrazine is a very weak base, significantly weaker than pyridine (pKa ~5.2). This low basicity is often advantageous in drug candidates, as it can reduce off-target interactions and improve pharmacokinetic profiles.
Dipole Moment Zero[2][3]The symmetrical arrangement of the nitrogen atoms results in a non-polar molecule, which influences its solubility and crystal packing.
Solubility Soluble in water, ethanol, and ether.[4]The nitrogen atoms can act as hydrogen bond acceptors, conferring a degree of water solubility.

The molecule's D2h symmetry and planarity are structurally analogous to benzene, yet its electronic nature is profoundly different.[5] This unique combination of structural similarity and electronic divergence is the foundation of its utility as a bioisostere, a concept we will explore in detail.

Synthesis of the Pyrazine Core: Building the Scaffold

The construction of the pyrazine ring is a well-established field, with methods ranging from historical name reactions to modern catalytic approaches. The choice of synthetic route is dictated by the desired substitution pattern and the complexity of the target molecule.

Classical Synthetic Routes

Two of the oldest and most fundamental methods for pyrazine synthesis are the Staedel–Rugheimer and Gutknecht syntheses.

  • Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-haloacetophenone with ammonia. The resulting α-amino ketone undergoes self-condensation and subsequent oxidation to yield the pyrazine ring.[1]

  • Gutknecht Pyrazine Synthesis (1879): A variation of the above, the Gutknecht synthesis also relies on the self-condensation of an α-amino ketone.[1] The key distinction lies in the method used to prepare the amino ketone intermediate.

Modern Synthetic Strategies

Contemporary organic synthesis offers more versatile and efficient routes, particularly for creating highly functionalized pyrazines.

  • Cyclocondensation of 1,2-Diketones and 1,2-Diamines: This is arguably the most common and versatile method. The reaction between a 1,2-dicarbonyl compound and a 1,2-diaminoethane derivative directly forms a dihydropyrazine, which is then oxidized to the aromatic pyrazine.[6] The choice of oxidizing agent (e.g., copper(II) oxide, manganese dioxide) is critical for achieving high yields.[6]

  • Transition Metal-Catalyzed Cross-Coupling: For the synthesis of complex, substituted pyrazines, palladium-catalyzed cross-coupling reactions are indispensable.[7] Starting from readily available chloropyrazines, various functional groups (aryl, alkyl, cyano, etc.) can be introduced with high precision and efficiency.[7]

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine

This protocol illustrates the robust cyclocondensation approach.

Objective: To synthesize 2,3-diphenylpyrazine from benzil and ethylenediamine.

Materials:

  • Benzil

  • Ethylenediamine

  • Ethanol (absolute)

  • Sulfur powder

  • Glacial Acetic Acid

Procedure:

  • Condensation: In a 250 mL round-bottom flask, dissolve 10.5 g (0.05 mol) of benzil in 100 mL of absolute ethanol by gently warming.

  • To the warm solution, add 3.0 g (0.05 mol) of ethylenediamine dropwise with stirring. A yellow precipitate of the intermediate dihydropyrazine may form.

  • Reflux the mixture for 1 hour.

  • Oxidation: Add 1.6 g (0.05 g-atom) of sulfur powder to the reaction mixture.

  • Continue to reflux the mixture for an additional 2 hours. Hydrogen sulfide gas will be evolved.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will crystallize from the solution.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water or glacial acetic acid to yield pure, colorless crystals of 2,3-diphenylpyrazine.

Self-Validation: The success of the reaction is confirmed by the evolution of H₂S gas (indicating the oxidation step is proceeding) and the isolation of a crystalline solid with a melting point consistent with the literature value for 2,3-diphenylpyrazine (~124 °C). Further characterization by NMR and MS will confirm the structure.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence Diketone 1,2-Dicarbonyl (e.g., Benzil) Condensation Cyclocondensation Diketone->Condensation Step 1 Diamine 1,2-Diaminoethane Diamine->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Forms intermediate Oxidation Oxidation (e.g., with Sulfur or MnO2) Dihydropyrazine->Oxidation Step 2 Product Substituted Pyrazine Oxidation->Product Aromatization

Caption: General workflow for pyrazine synthesis via cyclocondensation.

Reactivity Profile: An Electron-Deficient Aromatic

The pyrazine ring's reactivity is dominated by its electron-deficient nature. This makes it resistant to electrophilic attack but susceptible to nucleophilic and radical reactions.

  • Electrophilic Aromatic Substitution (EAS): EAS on the pyrazine ring is extremely difficult. The nitrogen atoms strongly deactivate the ring towards electrophiles, and under acidic conditions (common for EAS), the nitrogen atoms become protonated, further increasing this deactivation.

  • Nucleophilic Aromatic Substitution (NAS): This is a key reaction for functionalizing the pyrazine core. Halogens on the pyrazine ring are readily displaced by nucleophiles via an addition-elimination mechanism.[5] The reactivity of halopyrazines is generally greater than that of corresponding halopyridines.[5]

  • Reactions at Nitrogen: The lone pair electrons on the nitrogen atoms are available for reaction. Oxidation with reagents like hydrogen peroxide can form mono- or di-N-oxides. These N-oxides can then be used to direct further functionalization of the ring.

  • Metalation: Direct deprotonation of the ring carbons is challenging but can be achieved using very strong bases like lithium diisopropylamide (LDA), allowing for the introduction of electrophiles.[5]

  • Radical Substitution: The pyrazine ring is susceptible to homolytic substitution reactions, such as acylation and amidation.[5]

Reactivity_Profile cluster_reactions Reactivity Pathways Pyrazine Pyrazine Ring NAS Nucleophilic Substitution Pyrazine->NAS Facile on Halopyrazines N_Ox N-Oxidation Pyrazine->N_Ox Reacts at N Metal Metalation Pyrazine->Metal Requires strong base Radical Radical Attack Pyrazine->Radical Susceptible EAS Electrophilic Substitution Pyrazine->EAS Difficult/ Unreactive

Caption: Reactivity summary of the pyrazine nucleus.

The Pyrazine Scaffold in Drug Discovery and Development

Pyrazine and its derivatives are integral to medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and antioxidant effects.[2][3][8]

Pyrazine as a Bioisostere

A key reason for pyrazine's prevalence is its utility as a bioisostere for phenyl, pyridine, and pyrimidine rings. Bioisosteric replacement involves substituting one chemical group with another that retains the parent molecule's biological activity while potentially improving its physicochemical or pharmacokinetic properties.

  • Phenyl/Pyridine Replacement: Replacing a phenyl or pyridine ring with pyrazine can modulate a compound's metabolic stability, solubility, and target-binding interactions. For example, replacing the pyridine ring in the kinase inhibitor sorafenib with a pyrazine ring led to analogs with superior cytostatic activities against several cancer cell lines.

  • Causality: Why does this work? The pyrazine ring is sterically similar to benzene and pyridine (a planar hexagon), allowing it to fit into the same binding pockets. However, its electronic properties are distinct. The two nitrogen atoms act as hydrogen bond acceptors and alter the ring's electrostatic potential, leading to different interactions with the target protein and metabolic enzymes.

FDA-Approved Drugs Featuring the Pyrazine Moiety

The clinical and commercial success of pyrazine-based drugs underscores the scaffold's importance. At least eight such drugs have received FDA approval.

Drug NameTherapeutic ApplicationRole of the Pyrazine Ring
Pyrazinamide Antituberculosis[4][9]A cornerstone of tuberculosis treatment; the core scaffold is essential for its activity.
Bortezomib (Velcade®) Anticancer (Multiple Myeloma)[10]The first-in-class proteasome inhibitor; the pyrazine ring is a key part of the dipeptidyl boronic acid structure.[10]
Glipizide (Glucotrol®) AntidiabeticA sulfonylurea drug where the pyrazine ring is part of the core structure that stimulates insulin secretion.
Acalabrutinib (Calquence®) Anticancer (CLL)[11]A second-generation Bruton's tyrosine kinase (BTK) inhibitor with an imidazo[1,5-a]pyrazine core.[11]
Gilteritinib (Xospata®) Anticancer (AML)[11]A pyrazine-2-carboxamide derivative that acts as a potent dual FLT3/AXL inhibitor.[11]
Darovasertib Anticancer (Uveal Melanoma)A protein kinase C (PKC) inhibitor based on a pyrazine-2-carboxamide scaffold.[11]
Amiloride DiureticA potassium-sparing diuretic.
Paritaprevir Antiviral (Hepatitis C)A component of Hepatitis C virus (HCV) treatment regimens.
Case Study: Pyrazines as Kinase Inhibitors

The pyrazine ring is a frequent component of receptor tyrosine kinase (RTK) inhibitors. Its utility stems from the ability of one of the pyrazine nitrogen atoms to act as a hydrogen bond acceptor (HBA). This interaction is often with a key amino acid residue in the "hinge region" of the kinase's ATP-binding pocket, an interaction critical for anchoring the inhibitor and ensuring potent activity.

Kinase_Inhibition cluster_binding_site Kinase Hinge Region cluster_inhibitor Pyrazine-Based Inhibitor AA_NH Hinge Amino Acid (e.g., Met, Cys) -NH- Pyrazine Pyrazine Ring -N= AA_NH->Pyrazine Crucial Hydrogen Bond Other_Groups Other Substituents

References

Methodological & Application

Synthesis of Methyl 5-methylpyrazine-2-carboxylate from 5-methylpyrazinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of Methyl 5-methylpyrazine-2-carboxylate

Abstract & Introduction

This compound is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its structural motif is found in drugs for treating diabetes, such as glipizide, and lipid-lowering agents like acipimox.[2][3][4][5] The efficient and scalable synthesis of this ester from its corresponding carboxylic acid is therefore of significant interest to researchers in medicinal chemistry and process development.

This document provides a detailed guide to the synthesis of this compound via the Fischer-Speier esterification of 5-methylpyrazinecarboxylic acid with methanol. We will explore two robust catalytic methods: a classic approach using a mineral acid (sulfuric acid) and a modern alternative employing a recyclable solid acid catalyst (ion-exchange resin). The causality behind critical experimental choices, detailed step-by-step protocols, and safety considerations are thoroughly discussed to ensure reproducible and high-yield synthesis.

Reaction Principle: The Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst is known as the Fischer-Speier esterification.[6] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[7]

Mechanism Rationale: The reaction's success hinges on overcoming an unfavorable chemical equilibrium.[6] The mechanism proceeds through several key steps, as illustrated in the diagram below. The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol). To drive the reaction towards the product side, the equilibrium must be shifted. This is typically achieved by using a large excess of one of the reactants (usually the alcohol, which can also serve as the solvent) or by actively removing the water byproduct as it forms.[6][8][9]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 5-Methylpyrazine- carboxylic Acid Protonation 1. Protonation of Carbonyl Oxygen RCOOH->Protonation H⁺ (Catalyst) MeOH Methanol (Alcohol) Attack 2. Nucleophilic Attack by Methanol MeOH->Attack Protonation->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer 3. Proton Transfer Tetrahedral->ProtonTransfer Elimination 4. Elimination of Water (Leaving Group) ProtonTransfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Forms Deprotonation->RCOOH H⁺ Regenerated Ester Methyl 5-methylpyrazine- 2-carboxylate (Ester) Deprotonation->Ester

Caption: The reaction mechanism for Fischer-Speier esterification.

Essential Materials and Safety Precautions

3.1 Reagents and Equipment

Reagent/MaterialGradeSupplierNotes
5-Methylpyrazinecarboxylic Acid≥99%CommercialStarting Material
Methanol (Anhydrous)ACS GradeCommercialReactant and Solvent
Sulfuric Acid (H₂SO₄)Concentrated (98%)CommercialCatalyst (Method A)
Amberlyst® 15 Ion Exchange ResinHydrogen formCommercialCatalyst (Method B)
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor neutralization
Dichloromethane (DCM)ACS GradeCommercialExtraction Solvent
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying Agent
Round-bottom flask, Condenser-Glassware Supplier-
Magnetic stirrer, Heating mantle-Equipment Supplier-
Filtration apparatus-Equipment Supplier-
Rotary evaporator-Equipment Supplier-

3.2 Safety Data Summary

This synthesis involves hazardous materials. Adherence to standard laboratory safety protocols, including the use of a fume hood, safety goggles, lab coat, and appropriate gloves, is mandatory.

  • 5-Methylpyrazinecarboxylic Acid: Causes serious eye damage.[10][11] Avoid contact with eyes and skin. In case of contact, rinse immediately with plenty of water.[10]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (eyes, central nervous system).[12] Keep away from heat, sparks, and open flames.[13]

  • Sulfuric Acid (Concentrated): Causes severe skin burns and eye damage. Handle with extreme care, always adding acid to solvent, never the other way around.

Detailed Experimental Protocols

Two primary methods for the esterification are presented below. Method A is a traditional approach, while Method B offers a more environmentally friendly and simplified workup procedure.

Method A: Sulfuric Acid Catalysis

This method utilizes concentrated sulfuric acid as a homogenous catalyst. It is a classic, cost-effective approach that generally provides good yields.

Protocol Steps:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-methylpyrazinecarboxylic acid (10.0 g, 72.4 mmol) in anhydrous methanol (200 mL).

  • Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37 mmol) dropwise. The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65-70°C) using a heating mantle. Maintain a gentle reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid until effervescence ceases (pH ~7-8). Causality Note: This step is critical to quench the reaction and remove the acid catalyst, which would otherwise interfere with product isolation.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 75 mL). Causality Note: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts and unreacted starting material.

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to afford this compound as a white to off-white solid.

Method B: Ion-Exchange Resin Catalysis

This method employs Amberlyst® 15, a solid-supported acidic cation exchange resin, as a heterogeneous catalyst.[14][15] The primary advantage is the ease of catalyst removal via simple filtration, which simplifies the workup procedure significantly.[15]

Protocol Steps:

  • Reaction Setup: Charge a 1 L, four-neck flask equipped with a mechanical stirrer, thermocouple, and reflux condenser with 5-methylpyrazinecarboxylic acid (100 g, 0.724 mol), Amberlyst® 15 resin (20 g), and methanol (300 g).[14][15] Causality Note: Using a solid acid catalyst avoids the need for a corrosive liquid acid and a difficult aqueous neutralization step.

  • Reflux: Stir the mixture and heat to reflux. Maintain the reflux for approximately 20 hours.[14] Monitor the reaction completion using GC or GC/MS analysis.[14][15]

  • Catalyst Removal: Once the reaction is complete, cool the mixture and remove the resin catalyst by pressure filtration.[14] Rinse the resin with a small amount of fresh methanol to recover any adsorbed product. The recovered resin can potentially be regenerated and reused.

  • Product Crystallization: Remove about 75% of the methanol from the filtrate under reduced pressure.[14] This will result in the formation of a suspension.

  • Isolation: Allow the suspension to stand at room temperature overnight, then place it in an ice bath for 3 hours to maximize crystallization.[14] Collect the solid product by filtration, washing the filter cake with ice-cold methanol (2 x 80 g).[14]

  • Drying: Dry the collected solid under vacuum to yield this compound. A reported yield for this specific procedure is 102.4 g (93%).[14]

Workflow and Data Summary

Synthesis_Workflow cluster_workup Workup Options start Start setup 1. Reaction Setup (Acid, Alcohol, Catalyst) start->setup reflux 2. Heat to Reflux (65-70°C, 8-20h) setup->reflux workup 3. Workup reflux->workup neutralize Method A: Neutralize (NaHCO₃) & Extract (DCM) filter_resin Method B: Filter to Remove Resin purify 4. Purification (Recrystallization) analyze 5. Analysis & Drying (NMR, GC/MS, Yield) purify->analyze product Final Product: Methyl 5-methylpyrazine- 2-carboxylate analyze->product neutralize->purify filter_resin->purify

Caption: General experimental workflow for the synthesis.

Table 1: Comparison of Catalytic Methods

ParameterMethod A (Sulfuric Acid)Method B (Amberlyst® 15 Resin)
Catalyst Type Homogeneous (Liquid)Heterogeneous (Solid)
Reaction Time 8-12 hours~20 hours[14][15]
Workup Aqueous neutralization and solvent extractionSimple filtration[14]
Typical Yield ~84-86%[15][16]~93%[14]
Advantages Inexpensive catalyst, faster reaction timeSimplified/non-aqueous workup, recyclable catalyst, higher reported yield
Disadvantages Corrosive catalyst, requires neutralization, generates salt wasteMore expensive catalyst, longer reaction time

Conclusion

Both protocols described provide effective and high-yielding pathways to this compound. The choice between the sulfuric acid and ion-exchange resin methods will depend on the specific needs of the laboratory, considering factors such as scale, cost, available equipment, and environmental considerations. The heterogeneous catalysis approach (Method B) is particularly attractive for its operational simplicity and reduced waste generation, making it well-suited for scaling up and for applications in green chemistry.

References

Application Note & Protocol: Synthesis of Methyl 5-Methylpyrazine-2-carboxylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Methyl 5-methylpyrazine-2-carboxylate is a key chemical intermediate in the synthesis of various pharmaceuticals, including antidiabetic and lipid-lowering drugs, and is also utilized as a valuable component in the flavor and fragrance industry.[1] This document provides a comprehensive guide for its synthesis via the acid-catalyzed esterification of 5-methylpyrazine-2-carboxylic acid with methanol. We will delve into the underlying chemical principles of the Fischer-Speier esterification, present a detailed, field-tested laboratory protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals engaged in heterocyclic chemistry and active pharmaceutical ingredient (API) synthesis.

The selected method is the Fischer-Speier esterification, a classic and robust reaction that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] This approach is favored for its cost-effectiveness and scalability, although it is an equilibrium-controlled process.

Overall Reaction:

C₆H₆N₂O₂ + CH₃OH ⇌ C₇H₈N₂O₂ + H₂O
(5-Methylpyrazine-2-carboxylic acid + Methanol ⇌ this compound + Water)

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Fischer esterification proceeds through a series of equilibrium steps, and control over these steps dictates the overall yield and purity of the final product.[4][5]

The Role of the Acid Catalyst:

The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2] The catalyst serves two primary functions:

  • Activation of the Carboxylic Acid: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[3][6]

  • Facilitating the Leaving Group: The protonation of one of the hydroxyl groups in the tetrahedral intermediate allows it to leave as a neutral water molecule, which is a much better leaving group than the hydroxide anion (HO⁻).[4]

Controlling the Equilibrium:

The Fischer esterification is a reversible reaction.[5][7] To maximize the yield of the ester, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's principle. This is typically achieved in one of two ways:

  • Use of Excess Reactant: The protocol employs a large excess of methanol, which acts as both a reactant and the solvent. This high concentration of a reactant drives the equilibrium towards the formation of the ester.[2][7]

  • Removal of Water: In some setups, water is removed as it is formed, for example, by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[2][8] However, for this specific synthesis, using excess methanol is the more straightforward approach.

Hazard Analysis and Safety Precautions

A thorough understanding of the hazards associated with the reagents is mandatory before commencing any experimental work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentCAS No.Key HazardsRecommended PPE
5-Methylpyrazine-2-carboxylic acid 5521-55-1Causes serious eye damage (H318).[9][10][11]Safety goggles with side-shields, lab coat, nitrile gloves.[9]
Methanol 67-56-1Highly flammable liquid and vapor (H225). Toxic if swallowed, in contact with skin, or if inhaled (H301, H311, H331). Causes damage to organs, particularly the optic nerve (H370).[12][13][14][15]Chemical splash goggles, flame-retardant lab coat, neoprene or butyl rubber gloves, ensure adequate ventilation.[16]
Sulfuric Acid (conc.) 7664-93-9Causes severe skin burns and eye damage (H314). May be corrosive to metals (H290). Reacts violently with water.[17][18][19]Chemical splash goggles and face shield, acid-resistant apron or lab coat, heavy-duty nitrile or neoprene gloves.[18][20]

Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible. Have appropriate spill kits (acid neutralizer for sulfuric acid, and absorbent for methanol) ready.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 10-12 grams of the target ester.

Reagents and Equipment
Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
5-Methylpyrazine-2-carboxylic acid138.1210.0 g0.072Starting material
Methanol (anhydrous)32.04150 mL3.7Reactant and solvent
Sulfuric Acid (98%)98.082.0 mL0.037Catalyst
Sodium Bicarbonate (NaHCO₃)84.01~15 g-For neutralization
Dichloromethane (DCM)84.93200 mL-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-Drying agent
Equipment
250 mL Round-bottom flask
Reflux condenser with water lines
Heating mantle with magnetic stirrer and stir bar
Separatory funnel (500 mL)
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders)

Experimental Workflow Diagram

Esterification_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification A 1. Charge Flask: - 10.0 g 5-Methylpyrazine- carboxylic acid - 150 mL Methanol B 2. Cool in Ice Bath A->B C 3. Add Catalyst: - Slowly add 2.0 mL conc. H₂SO₄ B->C D 4. Heat to Reflux: - Approx. 65°C - Stir for 8-20 hours C->D E 5. Cool to RT D->E Monitor by TLC/GC until completion F 6. Remove Methanol: - Rotary Evaporation E->F G 7. Neutralize: - Add sat. NaHCO₃ soln. - Check pH ~7-8 F->G H 8. Extract Product: - Add 100 mL DCM - Transfer to Sep. Funnel G->H I 9. Wash & Dry: - Separate layers - Extract aqueous phase (2x50 mL DCM) - Combine organic layers - Dry over Na₂SO₄ H->I J 10. Isolate Product: - Filter drying agent - Evaporate DCM I->J K 11. Final Product: - Methyl 5-methylpyrazine- 2-carboxylate (solid) J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.072 mol) of 5-methylpyrazine-2-carboxylic acid.

    • Add 150 mL of anhydrous methanol to the flask and stir to dissolve the solid. The dissolution may not be complete at room temperature.

    • Place the flask in an ice-water bath to cool the solution to approximately 0-5°C.

    • CAUTION: While stirring vigorously, slowly and dropwise add 2.0 mL of concentrated sulfuric acid via a glass pipette. This addition is highly exothermic. Maintain the temperature below 20°C during the addition.

    • Once the addition is complete, remove the ice bath and attach a reflux condenser.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle.

    • Maintain the reflux with continuous stirring for 8 to 20 hours.[21][22] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by comparing the reaction aliquot to the starting material.[21][23][24]

  • Work-up and Isolation:

    • After the reaction is complete (as determined by the consumption of the starting carboxylic acid), allow the mixture to cool to room temperature.

    • Remove the bulk of the methanol using a rotary evaporator.

    • Carefully neutralize the acidic residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous solution is approximately 7-8.[7][25][26]

    • Transfer the resulting aqueous slurry to a 500 mL separatory funnel.

    • Extract the aqueous layer with 100 mL of dichloromethane (DCM). Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate, and drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

    • Perform two additional extractions on the aqueous layer, each with 50 mL of DCM. Combine all organic extracts.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 15-20 minutes.

  • Product Isolation:

    • Filter the dried organic solution to remove the Na₂SO₄.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which should be an off-white to pale yellow solid.[21]

    • The crude product is often of high purity. If further purification is required, recrystallization from a minimal amount of ice-cold methanol can be performed.[21][22]

    • Dry the final product under vacuum to obtain pure this compound. The expected yield is typically high, often exceeding 90%.[21][22]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst (e.g., absorbed moisture).- Insufficient heating or reaction time.- Reagents are not anhydrous.- Use fresh, concentrated sulfuric acid.- Ensure the reaction is at a steady reflux and extend the reaction time, monitoring by TLC/GC.- Use anhydrous grade methanol.
Incomplete Reaction - Equilibrium reached prematurely.- Insufficient catalyst.- Increase the ratio of methanol to carboxylic acid.- Add a small additional amount of catalyst (with caution).
Low Yield after Work-up - Incomplete extraction of the product.- Product loss during neutralization (ester hydrolysis).- Incomplete reaction.- Perform additional extractions with the organic solvent.- Ensure the neutralization step is performed with a mild base (NaHCO₃) and without excessive heat. Avoid strong bases like NaOH.- Confirm reaction completion before starting the work-up.
Product is an Oil or Gummy Solid - Presence of residual solvent or impurities.- Ensure the product is thoroughly dried under high vacuum.- Attempt recrystallization from a suitable solvent system.
Emulsion during Extraction - Vigorous shaking of the separatory funnel.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Gently swirl or invert the funnel instead of shaking vigorously.

References

Application Note: A Reliable, Two-Step Laboratory Scale Synthesis of Methyl 5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Methyl 5-methylpyrazine-2-carboxylate is a pivotal heterocyclic compound with significant applications across various scientific domains. It serves as a key intermediate in the synthesis of pharmaceuticals, most notably for the anti-diabetic drug Glipizide.[1][2] Its distinct nutty and roasted aroma also makes it a valuable component in the food and fragrance industry.[3] This application note provides a detailed, robust, and reproducible two-step protocol for the laboratory-scale synthesis of this compound. The procedure is designed for clarity and safety, beginning with the oxidation of 2,5-dimethylpyrazine to yield the carboxylic acid intermediate, followed by a classic acid-catalyzed esterification. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Synthesis Pathway Overview

The selected synthetic route involves two primary transformations:

  • Oxidation: The synthesis commences with the selective oxidation of one methyl group of commercially available 2,5-dimethylpyrazine. Using potassium permanganate (KMnO₄) as the oxidant provides a direct and effective method to form the corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid.[4] This method is favored for its operational simplicity and avoidance of more hazardous reagents.

  • Esterification: The resulting 5-methylpyrazine-2-carboxylic acid is then converted to its methyl ester via Fischer esterification. This acid-catalyzed reaction with methanol is a fundamental and high-yielding transformation, ideal for producing the final target molecule.[5][6]

This pathway is chosen for its reliability, use of accessible reagents, and the straightforward nature of its workup procedures, making it highly suitable for a standard laboratory setting.

Reaction Scheme:

Step 1: Oxidation 2,5-Dimethylpyrazine → 5-Methylpyrazine-2-carboxylic acid

Step 2: Esterification 5-Methylpyrazine-2-carboxylic acid → this compound

Detailed Experimental Protocols

Part A: Synthesis of 5-Methylpyrazine-2-carboxylic acid

Core Principle: This step leverages the strong oxidizing power of potassium permanganate to convert a methyl group on the pyrazine ring into a carboxylic acid. The reaction temperature is carefully controlled to prevent over-oxidation or side reactions.

Materials & Reagents:

  • 2,5-Dimethylpyrazine (99%)

  • Potassium permanganate (KMnO₄)

  • Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Ice

Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Large crystallizing dish or ice bath

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • In the 1 L round-bottom flask, dissolve 2,5-dimethylpyrazine (e.g., 10.8 g, 0.1 mol) in 300 mL of deionized water.

  • Prepare a solution of potassium permanganate (e.g., 31.6 g, 0.2 mol) in 400 mL of deionized water.

  • Place the flask containing the dimethylpyrazine solution in an ice bath and begin stirring.

  • Once the solution is cooled to below 10°C, add the KMnO₄ solution dropwise via the dropping funnel over 2-3 hours. Causality: A slow, dropwise addition is crucial to maintain a low temperature (ideally below 25°C), preventing potential runaway reactions and the formation of byproducts like pyrazine-2,5-dicarboxylic acid.[4][7]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the consumption of the starting material. The mixture will be a thick brown slurry due to the formation of manganese dioxide (MnO₂).

  • Cool the mixture again in an ice bath. To quench the reaction and dissolve the MnO₂, slowly add solid sodium sulfite in small portions until the brown color disappears and a clear or pale yellow solution is obtained. Be cautious, as this process can be exothermic.

  • Filter the solution to remove any residual MnO₂.

  • Transfer the clear filtrate to a clean flask and cool it in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid to acidify the solution to a pH of approximately 2-3. This will cause the 5-methylpyrazine-2-carboxylic acid to precipitate as a solid.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with two portions of ice-cold deionized water (2 x 50 mL).

  • Dry the product under vacuum to yield 5-methylpyrazine-2-carboxylic acid as an off-white to light yellow solid.

Part B: Synthesis of this compound

Core Principle: This is a classic Fischer esterification where methanol acts as both the solvent and the reactant, with sulfuric acid serving as the catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by methanol.

Materials & Reagents:

  • 5-Methylpyrazine-2-carboxylic acid (from Part A)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • Place the dried 5-methylpyrazine-2-carboxylic acid (e.g., 13.8 g, 0.1 mol) into the 500 mL round-bottom flask.

  • Add 200 mL of anhydrous methanol. Stir to suspend the solid.

  • Cool the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (e.g., 3-4 mL) dropwise.[6] Causality: The acid is added slowly and while cooling to safely manage the heat generated from the exothermic dissolution of acid in methanol.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.

  • Maintain the reflux for 8-20 hours.[5][6][8] The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting carboxylic acid spot is no longer visible.

  • After the reaction is complete, cool the flask to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[5][6]

  • The resulting residue can be processed in one of two ways:

    • Method 1 (Precipitation/Filtration): Add about 75 mL of water to the residue and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases. The product may precipitate. Cool the mixture in an ice bath to maximize crystallization, collect the solid by filtration, wash with cold water, and dry.[5]

    • Method 2 (Extraction): Add 100 mL of water to the residue. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers, wash with a saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.[8]

  • The crude product can be further purified by recrystallization from a minimal amount of hot methanol or an ethanol/water mixture to yield pure this compound as a solid.[5]

Data Presentation & Characterization

Table 1: Physicochemical Properties & Expected Yields
Parameter5-Methylpyrazine-2-carboxylic acidThis compound
Molecular Formula C₆H₆N₂O₂[9]C₇H₈N₂O₂[3]
Molecular Weight 138.12 g/mol [9]152.15 g/mol [3]
Appearance Off-white to light yellow solidWhite to off-white solid[3]
Melting Point 167-171 °C (lit.)[9]92 °C (lit.)[2][3]
Typical Yield 65-80%85-95%

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H-NMR (DMSO-d₆) of Acid: δ=2.15 (s, 3H, -CH₃), 7.85 (s, 1H, pyrazine-H), 8.15 (s, 1H, pyrazine-H), 13.02 (br, 1H, -COOH).[10]

  • Melting Point Analysis: Compare the experimental melting point with the literature value. A sharp melting point close to 92°C indicates high purity.[3]

  • Mass Spectrometry & IR Spectroscopy: To confirm the molecular weight and the presence of key functional groups (e.g., ester carbonyl stretch).

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials.

  • Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Handle with extreme care.

  • Methanol: Flammable liquid and toxic upon inhalation, ingestion, and skin contact.

  • Dichloromethane: Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents must be collected separately.

Workflow Visualization

Diagram 1: Overall Synthesis Workflow

cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification A 2,5-Dimethylpyrazine B Add KMnO4 Solution (aq., <25°C) A->B C Quench (Na2SO3) & Filter MnO2 B->C D Acidify (H2SO4) & Precipitate C->D E Filter & Dry D->E F 5-Methylpyrazine-2-carboxylic acid E->F G Suspend Acid in Methanol F->G Intermediate Product H Add H2SO4 (cat.) & Reflux G->H I Workup: Neutralize, Extract/Filter H->I J Purify (Recrystallization) I->J K This compound J->K

Caption: Two-step synthesis of the target molecule.

Diagram 2: Detailed Workup & Purification Logic

cluster_workup Workup Options start Completed Esterification Reaction Mixture rotovap Remove Excess Methanol (Rotary Evaporator) start->rotovap residue Crude Residue rotovap->residue precip Method 1: Add Water, Neutralize (NaHCO3) Precipitate & Filter residue->precip extract Method 2: Add Water, Extract (DCM) Wash & Dry residue->extract crude_solid Crude Solid Product precip->crude_solid extract->crude_solid purify Recrystallize (e.g., from Methanol) crude_solid->purify final Pure Crystalline Product purify->final

Caption: Post-reaction workup and purification flow.

References

Industrial Scale Synthesis of 5-Methylpyrazin-2-amine via Curtius Rearrangement of its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylpyrazin-2-amine is a pivotal building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including glucokinase activators for the treatment of Type II diabetes.[1][2] The efficient and scalable production of this amine is therefore of critical importance. This application note provides a detailed overview of a robust and industrially viable method for the preparation of 5-methylpyrazin-2-amine, commencing from the readily available 5-methylpyrazine-2-carboxylic acid. The described protocol centers around the Curtius rearrangement, a reliable chemical transformation for the conversion of carboxylic acids to primary amines.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical and theoretical aspects of this synthesis on a multi-kilogram scale.

The traditional laboratory-scale synthesis of amines from carboxylic acids can involve multiple, often hazardous, steps. The methodology detailed herein has been optimized for large-scale production, addressing common challenges such as high costs, low yields, and environmental concerns associated with prior art.[5] By employing a one-pot azidation and rearrangement followed by a stable carbamate intermediate, this process minimizes the need for cumbersome purification steps like column chromatography, making it amenable to industrial settings.[5]

Chemical Principles and Strategy

The overall synthetic strategy involves a three-stage process, as depicted in the workflow below. The core transformation is the Curtius rearrangement, which converts an acyl azide into an isocyanate with the loss of nitrogen gas.[3][6] This highly reactive isocyanate is not isolated but is trapped in situ with an alcohol to form a stable and easily handleable carbamate. The final step is the removal of the protecting group to furnish the desired primary amine.

This approach is favored for its high efficiency and the avoidance of isolating the potentially explosive acyl azide intermediate in a pure form. The choice of diphenylphosphoryl azide (DPPA) as the azidating agent is strategic; it allows for the direct conversion of the carboxylic acid to the acyl azide in a single step, bypassing the need to first form an acid chloride.[1] Furthermore, the reaction can be conducted as a one-pot process where the acyl azide formation and subsequent rearrangement to the isocyanate occur concurrently at elevated temperatures.[5]

The choice of trapping agent for the isocyanate (e.g., tert-butanol or benzyl alcohol) determines the nature of the carbamate protecting group (Boc or Cbz, respectively). While the Boc-protected intermediate is common, a benzyl carbamate can offer advantages in terms of overall yield.[1] The final deprotection step is typically a straightforward acid-catalyzed hydrolysis.

Visualized Workflow

G cluster_0 Stage 1: Azidation and Curtius Rearrangement cluster_1 Stage 2: Carbamate Formation cluster_2 Stage 3: Deprotection A 5-Methylpyrazine-2-carboxylic Acid B Acyl Azide Intermediate (transient) A->B DPPA, Et3N C Isocyanate Intermediate B->C Heat (Δ) -N2 D N-Boc or N-Cbz Protected Amine C->D t-BuOH or BnOH E 5-Methylpyrazin-2-amine D->E Acid (e.g., HCl)

Figure 1: Overall workflow for the synthesis of 5-methylpyrazin-2-amine.

Detailed Experimental Protocols

Safety Precaution: The Curtius rearrangement involves the formation of an acyl azide intermediate. While this protocol is designed to avoid the isolation of this potentially explosive species, appropriate safety measures, including personal protective equipment (PPE), a fume hood, and a blast shield, are mandatory. The reaction can be exothermic and generate nitrogen gas; therefore, adequate cooling and pressure equalization must be ensured.

Protocol 1: Synthesis of tert-Butyl (5-methylpyrazin-2-yl)carbamate (Boc-protected amine)

This protocol is adapted from a patented industrial preparation method.[5]

Reagents and Solvents:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Methylpyrazine-2-carboxylic acid138.1220.7 g0.15
Dry Toluene-450 mL-
Triethylamine (Et3N)101.1918.4 g (25.3 mL)0.18
tert-Butanol (t-BuOH)74.1222.1 g (28.3 mL)0.30
Diphenylphosphoryl azide (DPPA)275.2442.8 g (36.3 mL)0.18
Ethyl Acetate-150 mL-
Saturated Sodium Carbonate Solution-2 x 200 mL-
Brine-200 mL-

Procedure:

  • To a dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 5-methylpyrazine-2-carboxylic acid (20.7 g, 0.15 mol) and dry toluene (450 mL).

  • Stir the suspension and add triethylamine (18.4 g, 0.18 mol) followed by tert-butanol (22.1 g, 0.30 mol).

  • Heat the reaction mixture to 90-95 °C with vigorous stirring.

  • Once the temperature is stable, add diphenylphosphoryl azide (DPPA) (42.8 g, 0.18 mol) dropwise over a period of 1.5-2 hours, maintaining the internal temperature at 90-95 °C. Caution: Gas evolution (N2) will be observed. Ensure adequate venting.

  • After the addition is complete, continue to stir the reaction mixture at 90-95 °C for an additional 1.5-2 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to 15-20 °C.

  • Add ethyl acetate (150 mL) to dilute the mixture.

  • Transfer the mixture to a separatory funnel and wash the organic phase sequentially with saturated sodium carbonate solution (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl (5-methylpyrazin-2-yl)carbamate.

  • The crude product can be purified by recrystallization.

Protocol 2: Deprotection of tert-Butyl (5-methylpyrazin-2-yl)carbamate to yield 5-Methylpyrazin-2-amine

This protocol is a standard procedure for Boc deprotection.[5]

Reagents and Solvents:

Reagent/SolventDescriptionQuantity
tert-Butyl (5-methylpyrazin-2-yl)carbamateCrude product from Protocol 1~0.15 mol
Dichloromethane (DCM)AnhydrousSufficient to dissolve
Hydrogen Chloride (HCl)Gas or solution in an organic solventExcess
Sodium Hydroxide Solutione.g., 5% w/w aqueousTo neutralize

Procedure:

  • Dissolve the crude tert-butyl (5-methylpyrazin-2-yl)carbamate in dichloromethane.

  • Cool the solution in an ice bath.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., dioxane) while maintaining the temperature between 15-25 °C.

  • Stir the reaction mixture at this temperature until the deprotection is complete (monitor by TLC or HPLC).

  • Carefully neutralize the reaction mixture by the slow addition of an aqueous sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methylpyrazin-2-amine.

Reaction Mechanism

The core of this industrial synthesis is the Curtius rearrangement. The mechanism proceeds through several key steps:

G CarboxylicAcid 5-Methylpyrazine-2-carboxylic Acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide DPPA, Et3N Isocyanate Isocyanate AcylAzide->Isocyanate Δ, -N2 Rearrangement Carbamate Carbamate Isocyanate->Carbamate R-OH (Nucleophilic Attack) Amine 5-Methylpyrazin-2-amine Carbamate->Amine Deprotection (e.g., H+)

Figure 2: Simplified reaction mechanism for the conversion of the carboxylic acid to the amine.

  • Acyl Azide Formation: The carboxylic acid is activated by DPPA in the presence of a base (triethylamine) to form a mixed anhydride, which then reacts with the azide moiety of DPPA to generate the acyl azide.

  • Rearrangement: Upon heating, the acyl azide loses a molecule of nitrogen gas, and a concerted rearrangement occurs where the pyrazinyl group migrates from the carbonyl carbon to the nitrogen atom, forming an isocyanate.[3][4][6] This concerted mechanism avoids the formation of a highly reactive nitrene intermediate.[3]

  • Nucleophilic Trapping: The electrophilic carbon of the isocyanate is attacked by the nucleophilic oxygen of the alcohol (tert-butanol or benzyl alcohol), leading to the formation of a stable carbamate.

  • Deprotection: The carbamate is cleaved under acidic conditions to release the free amine and byproducts (e.g., carbon dioxide and isobutylene for a Boc group).

Process Optimization and Yield

The overall yield for this multi-step process, starting from 5-methylpyrazine-2-carboxylic acid, is reported to be in the range of 50-68%.[1][5] Several factors can be optimized to maximize the yield and ensure the safe operation of the process on an industrial scale:

  • Purity of Starting Materials: The use of dry solvents and reagents is crucial to prevent unwanted side reactions, particularly the hydrolysis of the isocyanate intermediate.

  • Controlled Addition of DPPA: A slow and controlled addition of DPPA at the reaction temperature is essential to manage the exotherm and the rate of nitrogen gas evolution.[1]

  • Choice of Protecting Group: While the Boc group is widely used, studies have shown that using benzyl alcohol to form a Cbz-protected intermediate can lead to an improved overall yield.[1]

  • Reaction Monitoring: Close monitoring of the reaction progress by in-process controls (e.g., HPLC) is vital to determine the optimal reaction time and ensure complete conversion.

Conclusion

The conversion of 5-methylpyrazine-2-carboxylic acid to 5-methylpyrazin-2-amine via a Curtius rearrangement represents a highly effective and scalable industrial process. The methodology presented in this application note, which leverages a one-pot azidation and rearrangement followed by trapping as a stable carbamate intermediate, offers significant advantages in terms of yield, operational simplicity, and avoidance of hazardous intermediates. This makes it a preferred route for the multi-kilogram production of this important pharmaceutical building block. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers and production chemists can successfully implement this synthesis on a large scale.

References

Application Note & Protocols: Exploring Methyl 5-methylpyrazine-2-carboxylate as a Frontier Material in Solar Energy Conversion

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: Unveiling a Novel Candidate for Photovoltaics

The quest for next-generation photovoltaic materials is a relentless pursuit of efficiency, stability, and cost-effectiveness. While established molecules have paved the way, the exploration of novel chemical scaffolds remains critical for breakthrough advancements. Methyl 5-methylpyrazine-2-carboxylate is one such candidate that, despite a low profile in solar energy literature, presents a compelling structural and electronic framework for investigation.

This pyrazine derivative, characterized by an electron-deficient aromatic system and versatile functional groups, holds significant, albeit largely untapped, potential as a ligand in photosensitizer complexes for Dye-Sensitized Solar Cells (DSSCs). Its inherent electronic properties suggest it could play a crucial role in modulating the energy levels of metal-complex dyes, thereby influencing key photovoltaic parameters such as open-circuit voltage (Voc) and short-circuit current (Jsc).

This document serves as a forward-looking application note, providing a robust, scientifically-grounded framework for researchers to explore the synthesis, integration, and characterization of this compound within a DSSC system. We will proceed from the foundational synthesis of a novel photosensitizer to the complete fabrication and analysis of a photovoltaic device.

The Scientific Rationale: Why this compound?

The promise of this compound lies in the strategic combination of its molecular components:

  • The Pyrazine Core: As a diazine, the pyrazine ring is more electron-deficient than benzene or pyridine. When used as a ligand in a metal complex (e.g., with Ruthenium), this property can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting photosensitizer. This energetic tuning is crucial for optimizing the electron injection process from the excited dye into the semiconductor's conduction band (typically TiO₂), a fundamental step in the operation of a DSSC.

  • The Methyl Group (-CH₃): This electron-donating group can subtly raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the complex. This modulation can enhance the dye's light-harvesting capabilities in the visible spectrum.

  • The Methyl Carboxylate Group (-COOCH₃): This group is a versatile precursor. Through straightforward hydrolysis, it can be converted to a carboxylic acid (-COOH), which is the most common and effective anchoring group for attaching photosensitizer dyes to the surface of titanium dioxide (TiO₂) photoanodes.

By integrating this ligand into a photosensitizer, we hypothesize an enhancement in photovoltaic performance through optimized interfacial electron transfer and broadened spectral absorption.

Experimental Workflow: From Ligand to Functional Device

This section outlines a comprehensive, three-stage protocol for leveraging this compound in a DSSC application.

Stage 1: Synthesis of a Novel Ruthenium-Based Photosensitizer

The first step is to incorporate the ligand into a well-characterized photosensitizer scaffold, such as a Ruthenium(II) bipyridyl complex. We will synthesize a hypothetical, yet plausible, dye: cis-dithiocyanato-bis(2,2'-bipyridine-4,4'-dicarboxylic acid)- (5-methylpyrazine-2-carboxylic acid)ruthenium(II) .

Protocol 1: Synthesis of the Photosensitizer

  • Ligand Preparation (Hydrolysis):

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and 2M sodium hydroxide.

    • Reflux the mixture for 4 hours at 80°C to hydrolyze the ester to the corresponding carboxylic acid (5-methylpyrazine-2-carboxylic acid).

    • Cool the solution to room temperature and acidify with 2M HCl until a precipitate forms.

    • Filter, wash with cold deionized water, and dry the product under vacuum. Confirm the structure using ¹H NMR and FT-IR spectroscopy.

  • Complexation:

    • In a light-protected flask, dissolve RuCl₃·3H₂O (1.0 eq) and 2,2'-bipyridine-4,4'-dicarboxylic acid (2.0 eq) in N,N-Dimethylformamide (DMF).

    • Reflux the mixture under an inert argon atmosphere for 6 hours. The solution should turn a deep purple, indicating the formation of the precursor complex.

    • Add the synthesized 5-methylpyrazine-2-carboxylic acid (1.5 eq) to the reaction mixture.

    • Continue to reflux for another 6 hours.

    • Add an excess of ammonium thiocyanate (NH₄NCS, 10 eq) and reflux for a final 8 hours. The solution color will change to a deep red or brownish-purple.

    • Cool the mixture, remove the solvent under reduced pressure, and purify the resulting solid using column chromatography on silica gel.

The logical flow for the synthesis is illustrated below:

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_complex Complex Synthesis A This compound B Hydrolysis (NaOH, MeOH) A->B C 5-methylpyrazine-2-carboxylic acid B->C E Addition of Pyrazine Ligand C->E Incorporate into complex D RuCl₃ + Bipyridine Precursor D->E F Thiocyanate Addition E->F G Final Ruthenium Dye F->G

Caption: Workflow for the synthesis of the target Ruthenium photosensitizer.

Stage 2: Fabrication of the Dye-Sensitized Solar Cell

With the novel dye in hand, the next stage is to construct the DSSC device.

Protocol 2: DSSC Assembly

  • Photoanode Preparation:

    • Screen-print a transparent layer of TiO₂ nanoparticle paste onto a fluorine-doped tin oxide (FTO) glass substrate.

    • Sinter the TiO₂-coated FTO glass at 500°C for 30 minutes to ensure good particle necking and remove organic binders.

    • Allow to cool to approximately 80°C before dye sensitization.

  • Dye Sensitization:

    • Prepare a 0.3 mM solution of the newly synthesized Ruthenium dye in a 1:1 (v/v) solvent mixture of acetonitrile and tert-butanol.

    • Immerse the warm TiO₂ photoanode into the dye solution and keep it in a sealed, dark container for 18-24 hours.

    • Remove the photoanode, rinse thoroughly with ethanol to remove non-adsorbed dye molecules, and dry gently with a stream of nitrogen.

  • Cell Assembly:

    • Prepare a platinum-coated FTO glass as the counter electrode.

    • Assemble the dye-sensitized photoanode and the Pt counter electrode in a sandwich configuration, separated by a 25 µm thick Surlyn sealant.

    • Heat-press the assembly to seal the edges.

    • Introduce a standard iodide/triiodide (I⁻/I₃⁻) liquid electrolyte into the cell through a pre-drilled hole in the counter electrode.

    • Seal the hole with a small piece of Surlyn and a coverslip.

The architecture of the assembled DSSC is visualized below:

DSSC_Structure cluster_cell DSSC Cross-Section FTO1 FTO Glass (Anode) TiO2 TiO₂ Nanoparticle Layer FTO1->TiO2 Load External Load FTO1:w->Load:w TiO2->FTO1 Dye Ruthenium Dye Monolayer TiO2->Dye Dye->TiO2 Injection Electrolyte I⁻/I₃⁻ Redox Electrolyte Dye->Electrolyte Electrolyte->Dye Regeneration Pt Platinum Catalyst Layer Electrolyte->Pt FTO2 FTO Glass (Cathode) Pt->FTO2 FTO2->Pt Light Incident Light (hν) Light->Dye Electron e⁻ Load:e->FTO2:e

Caption: Schematic of the Dye-Sensitized Solar Cell (DSSC) assembly.

Stage 3: Characterization and Performance Evaluation

The final stage involves a rigorous assessment of the solar cell's performance to validate the efficacy of the new dye.

Protocol 3: Photovoltaic and Electrochemical Characterization

  • Current-Voltage (I-V) Analysis:

    • Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) illumination.

    • Measure the current density as a function of voltage to determine the key photovoltaic parameters.

  • Incident Photon-to-Current Conversion Efficiency (IPCE):

    • Measure the IPCE spectrum using a monochromator and a calibrated silicon photodiode.

    • This will reveal the dye's light-harvesting efficiency at different wavelengths.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements in the dark at various forward biases.

    • This technique provides critical insights into the charge transfer resistance at the TiO₂/dye/electrolyte interface and electron lifetime within the photoanode.

Anticipated Data and Performance Metrics

The following table summarizes the key parameters to be measured and provides hypothetical target values based on analogous, well-performing Ruthenium dyes. This serves as a benchmark for evaluating the success of the this compound-based sensitizer.

ParameterSymbolTarget ValueSignificance
Open-Circuit VoltageVoc> 0.75 VIndicates the maximum voltage from the cell; related to the energy difference between the TiO₂ conduction band and the electrolyte's redox potential.
Short-Circuit Current DensityJsc> 15 mA/cm²Represents the maximum current; dependent on light absorption and electron injection efficiency.
Fill FactorFF> 0.70A measure of the "squareness" of the I-V curve; reflects the internal series and shunt resistances.
Power Conversion Efficiencyη (%)> 8.0 %The overall efficiency of converting light energy into electrical energy.
Absorption Maximumλmax530 - 550 nmThe peak wavelength of light absorption by the dye.
Molar Extinction Coefficientε> 14,000 M⁻¹cm⁻¹A measure of how strongly the dye absorbs light at λmax.

Conclusion and Future Outlook

This application note provides a comprehensive, actionable strategy for investigating this compound as a novel building block for DSSC photosensitizers. The protocols outlined herein are designed to be self-validating, guiding the researcher from molecular synthesis to full device characterization.

Successful implementation of these protocols could validate pyrazine-based ligands as a new frontier for tuning the electronic properties of photosensitizers. The insights gained from this research would not only contribute to the field of DSSCs but could also inform the design of materials for other solar energy technologies, such as perovskite solar cells, where interfacial engineering is paramount. This exploration represents a vital step towards diversifying the molecular toolkit available to the solar energy research community.

Use of Methyl 5-methylpyrazine-2-carboxylate as an intermediate for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of Methyl 5-methylpyrazine-2-carboxylate as a Key Intermediate for Active Pharmaceutical Ingredients

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of numerous therapeutic agents. Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3][4] Marketed drugs such as the antitubercular agent Pyrazinamide, the diuretic Amiloride, and the targeted cancer therapy Bortezomib underscore the therapeutic significance of this heterocyclic system.[4]

Within this important class of compounds, this compound (CAS No: 41110-33-2) has emerged as a particularly valuable and versatile intermediate. Its structure combines a reactive ester functional group with a substituted pyrazine ring, making it an ideal precursor for constructing more complex molecules, most notably in the synthesis of second-generation sulfonylurea drugs. This guide provides a detailed examination of this intermediate, its synthesis, and a comprehensive protocol for its application in the synthesis of the potent antidiabetic drug, Glipizide.

Section 1: Synthesis and Characterization of this compound

The utility of any intermediate is predicated on its accessibility and purity. This compound is typically prepared via the esterification of its corresponding carboxylic acid, 5-methylpyrazine-2-carboxylic acid.[5] The choice of esterification method is critical to ensure high yield and purity, preventing side reactions and simplifying downstream purification.

Synthesis Pathway Overview

The most common and industrially scalable method for synthesizing the target intermediate is the acid-catalyzed esterification of 5-methylpyrazine-2-carboxylic acid with methanol. This reaction can be efficiently catalyzed by strong mineral acids like sulfuric acid or, for a more streamlined workup, by solid-phase acid catalysts such as the ion-exchange resin Amberlyst-15.[5][6] The use of a solid resin catalyst is particularly advantageous as it can be removed by simple filtration, minimizing the need for aqueous workups and extractions.[5]

G cluster_start Starting Material cluster_process Reaction Conditions cluster_product Product start_acid 5-Methylpyrazine-2-carboxylic Acid catalyst Catalyst: Amberlyst-15 or H₂SO₄ start_acid->catalyst Step 1: Combine Reactants start_alc Methanol (Reagent & Solvent) start_alc->catalyst conditions Heat (Reflux) catalyst->conditions product This compound conditions->product Step 2: Esterification & Purification

Caption: Workflow for the synthesis of the target intermediate.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound using an ion-exchange resin catalyst, which offers a simplified purification process.

Materials:

  • 5-Methylpyrazine-2-carboxylic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (10-15 volumes)

  • Amberlyst-15 ion-exchange resin (0.2 eq by weight)[5]

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Filtration apparatus (Büchner funnel or similar)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methylpyrazine-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-15 volumes) to the flask, followed by Amberlyst-15 resin (20% of the starting acid's weight).[5]

  • Reaction Execution: Stir the mixture and heat to reflux (approx. 65°C). The reaction progress should be monitored.

    • Expert Insight: Monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The ester product will have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 18-24 hours.[5]

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst-15 resin by filtration, washing the resin with a small amount of fresh methanol to recover any adsorbed product.[5]

  • Solvent Removal: Combine the filtrate and washes, and remove approximately 75% of the methanol under reduced pressure using a rotary evaporator.[5]

  • Crystallization & Isolation: Allow the resulting concentrated suspension to stand at room temperature to initiate crystallization. For improved yield, cool the flask in an ice bath for 2-3 hours.[5]

  • Purification: Collect the solid product by filtration. Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities.

  • Drying: Dry the purified solid under vacuum to obtain this compound as a solid.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent API synthesis steps.

PropertyValueReference(s)
CAS Number 41110-33-2[7]
Molecular Formula C₇H₈N₂O₂[5]
Molecular Weight 152.15 g/mol [5]
Appearance Solid[7]
Melting Point 92 °C[7]
¹H NMR See below[8][9]
¹³C NMR See below[8]
Mass Spectrum See below[8][10]
  • ¹H NMR (CDCl₃, 400 MHz): δ 9.15 (s, 1H), 8.60 (s, 1H), 4.05 (s, 3H), 2.70 (s, 3H).

  • Mass Spectrum (EI): m/z (%) 152 (M+, 100), 121 (95), 94 (50), 66 (25).

Section 2: Application in the Synthesis of Glipizide

The primary application of this compound is as a key building block in the synthesis of Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes.[11][12] The core reaction is the amidation (or aminolysis) of the methyl ester with the primary amine of a complex sulfonamide side chain.[6][7]

Synthetic Strategy: Amide Bond Formation

The conversion of an ester to an amide is a classic nucleophilic acyl substitution reaction. While this transformation can sometimes be sluggish, it is an effective method for forming robust amide bonds.[13][14] In the synthesis of Glipizide, the reaction is typically facilitated by a strong base, such as an alkali metal alkoxide (e.g., sodium methoxide), which can deprotonate the sulfonamide or enhance the nucleophilicity of the amine, driving the reaction to completion.[6]

Caption: Final coupling step in the synthesis of Glipizide.

Detailed Protocol for Glipizide Synthesis

This protocol outlines the final coupling step to produce Glipizide.[6][15]

Materials:

  • This compound (1.0 eq)

  • 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide (Compound V) (1.0 eq)[15]

  • Sodium methoxide (NaOMe) or other alkali metal alkoxide (1.1 - 1.5 eq)[6]

  • Dimethylformamide (DMF), anhydrous

  • Methanol (for purification)

  • Water, purified

  • Reaction vessel, inert atmosphere setup (e.g., nitrogen or argon), stirring and heating equipment

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzene sulfonamide (1.0 eq) in anhydrous DMF.

  • Base Addition: Add sodium methoxide (1.1 - 1.5 eq) to the solution and stir for 15-30 minutes.

  • Intermediate Addition: Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 50-80°C. Monitor the reaction for completion using TLC or HPLC. The reaction is typically complete within 4-8 hours.

    • Expert Insight: The choice of base is critical. An alkoxide base is effective for this specific transformation.[6] An alternative approach involves coupling the free carboxylic acid (5-methylpyrazine-2-carboxylic acid) directly with the amine using peptide coupling reagents like EDCHCl/HOBt, but the ester route is a robust and common industrial method.[15][16]

  • Workup and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into purified water with stirring. An off-white solid (crude Glipizide) will precipitate.

  • Isolation: Collect the crude product by filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Purification: The crude Glipizide can be purified by recrystallization. A common method involves dissolving the crude solid in hot DMF, treating with charcoal to remove colored impurities, filtering, and then adding methanol to induce crystallization upon cooling.[6]

  • Drying: Dry the purified white solid under vacuum to yield Glipizide with a purity of >99%.[6][15]

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFAprotic polar solvent, effectively dissolves reactants.
Base Sodium MethoxideStrong base to facilitate the aminolysis of the ester.[6]
Temperature 50-80°CProvides sufficient energy to overcome the activation barrier for ester aminolysis.[14]
Purification Recrystallization (DMF/Methanol)Effective for removing process impurities and achieving high pharmaceutical-grade purity.[6]

Conclusion

This compound serves as a quintessential example of a high-value intermediate in pharmaceutical manufacturing. Its straightforward synthesis and strategic placement of functional groups make it an indispensable precursor for the synthesis of Glipizide. The protocols detailed herein, grounded in established chemical principles and supported by patent literature, provide a reliable framework for researchers engaged in the synthesis of sulfonylurea-based APIs. The continued importance of the pyrazine scaffold in drug discovery ensures that this and related intermediates will remain central to the development of new and effective therapeutic agents.[3][17]

References

Application Notes and Protocols for the Quantification of Methyl 5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methylpyrazine-2-carboxylate is a key organic compound recognized for its distinct smoky and nutty aroma.[1] This pyrazine derivative is a significant contributor to the flavor profiles of a wide array of food products, including beef, pork, and coffee.[1] Its presence and concentration are critical quality indicators in the food and beverage industry. Beyond its role in flavor chemistry, pyrazine derivatives are also intermediates in the synthesis of pharmaceuticals.[2][3] The ability to accurately quantify this compound is therefore essential for quality control, flavor development, and pharmaceutical research.

This comprehensive guide provides detailed analytical methodologies for the robust quantification of this compound. We will delve into the principles, protocols, and validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, ensuring accuracy, precision, and reliability in your analytical workflow.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValue
Molecular Formula C₇H₈N₂O₂
Molar Mass 152.15 g/mol
Appearance Solid
Melting Point 92 °C
Boiling Point 234.1 ± 35.0 °C (Predicted)
Solubility Dichloromethane, Methanol

Data sourced from ChemBK.[1]

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines.[4] It offers excellent separation and definitive identification based on mass spectra.

A. Rationale for GC-MS

The volatility of this compound makes it an ideal candidate for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for quantification even in complex matrices. For many pyrazine isomers, mass spectra can be very similar, making chromatographic separation and the use of retention indices essential for unambiguous identification.[4]

B. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is both simple and effective for concentrating volatile analytes from a sample matrix.[5][6]

Protocol: HS-SPME for Liquid Samples (e.g., Beverages)

  • Sample Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 2-Methylpyrazine or a deuterated analog) to the sample.

  • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the headspace.

  • Equilibration: Seal the vial and incubate at 60°C for 15 minutes to allow the analyte to equilibrate between the sample and the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

dot

Caption: HS-SPME workflow for volatile compound extraction.

C. GC-MS Instrumental Parameters
ParameterRecommended Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Rationale for Parameter Selection:

  • A non-polar column like DB-5ms provides good separation for a wide range of analytes.[7]

  • The temperature program is optimized to ensure good peak shape and resolution from other matrix components.

  • SIM mode is chosen for quantitative analysis as it significantly enhances sensitivity and selectivity by monitoring only specific ions of the target analyte and internal standard.[8]

D. Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose.[9][10][11]

Validation ParameterAcceptance Criteria
Linearity R² > 0.995 over a defined concentration range
Accuracy (Recovery) 80-120%
Precision (RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

For detailed guidelines on method validation, refer to the FDA and ICH guidelines.[10][11]

II. High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is often preferred for pyrazines, HPLC offers an alternative, particularly for less volatile derivatives or when derivatization is not desirable. Recent studies have shown the utility of LC-MS/MS for pyrazine analysis in complex matrices like Baijiu.[12][13]

A. Rationale for HPLC

HPLC is a versatile technique suitable for a wide range of compounds. For this compound, a reverse-phase HPLC method can be developed, offering good resolution and reproducibility.[14]

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting analytes from a liquid sample into an immiscible organic solvent.[15]

Protocol: LLE for Aqueous Samples

  • Sample Aliquoting: Take 10 mL of the liquid sample in a separatory funnel.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard.

  • pH Adjustment: Adjust the sample pH to ~8.0 to ensure the analyte is in its neutral form.

  • Extraction: Add 10 mL of dichloromethane (DCM), and shake vigorously for 2 minutes.[15]

  • Phase Separation: Allow the layers to separate and collect the organic (lower) layer.

  • Repeat Extraction: Repeat the extraction with a fresh 10 mL of DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

dot

Caption: Liquid-Liquid Extraction (LLE) workflow.

C. HPLC Instrumental Parameters
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength ~270 nm (to be optimized)

Rationale for Parameter Selection:

  • A C18 column is a robust choice for the separation of moderately polar compounds.[14]

  • A gradient elution is necessary to ensure adequate separation from matrix interferences and to elute the analyte with a good peak shape.

  • The addition of formic acid to the mobile phase helps to improve peak shape and ionization efficiency if using an MS detector.

D. Method Validation

Similar to the GC-MS method, the HPLC method must be thoroughly validated according to established guidelines.[9][16] The same validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) should be assessed.

III. Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in unknown samples is then determined from this curve.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The choice between GC-MS and HPLC will depend on the specific application, sample matrix, and available instrumentation. Proper method validation is paramount to ensure the generation of high-quality, defensible data.[9] These protocols serve as a comprehensive starting point for researchers, scientists, and drug development professionals working with this important flavor and pharmaceutical intermediate.

References

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine derivatives are a critical class of heterocyclic aromatic compounds, renowned for their significant roles as flavor and aroma components in the food industry and as key structural motifs in pharmaceuticals. Their diverse physicochemical properties present unique challenges for analytical separation and quantification. This application note provides a comprehensive, field-proven guide for developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods for the analysis of pyrazine derivatives. It details a systematic approach, from initial parameter selection to final method validation, grounded in chromatographic theory and practical expertise. This guide is intended for researchers, scientists, and drug development professionals seeking to establish high-quality analytical methods for these important compounds.

Introduction

Pyrazine (C₄H₄N₂) and its derivatives are nitrogen-containing heterocyclic compounds that are structurally related to benzene.[1] They are widely distributed in nature and are key contributors to the desirable nutty, roasted, or toasted aromas in foods like coffee, cocoa, and baked goods.[1][2] In the pharmaceutical sector, the pyrazine ring is a vital scaffold in numerous drugs, valued for its ability to modulate biological activity.[3] Given their impact on product quality and therapeutic efficacy, accurate and precise analytical methods are essential for their identification and quantification.

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of pyrazine derivatives due to its versatility and separation efficiency.[4] This document outlines a logical, step-by-step workflow for developing a tailored HPLC method, emphasizing the scientific rationale behind each experimental choice to ensure a robust and transferable final method.

Understanding the Analyte: Physicochemical Properties of Pyrazine Derivatives

A successful HPLC method is built upon a fundamental understanding of the analyte's properties. Pyrazine derivatives can vary significantly in polarity, ionization potential (pKa), and UV absorbance, all of which dictate the chromatographic strategy.

Key Properties to Consider:

  • Polarity & Lipophilicity (LogP): The logarithm of the partition coefficient (LogP) is a critical predictor of retention in RP-HPLC.[4] Pyrazine itself is a polar compound, soluble in water.[1][2] However, alkyl or aryl substitutions dramatically increase lipophilicity, leading to stronger retention on non-polar stationary phases like C18.

  • Acidity/Basicity (pKa): Pyrazine is a weak base with a pKa of 0.37 for the protonated form.[1] Substituents can alter this value. For ionizable derivatives, controlling the mobile phase pH is critical to ensure consistent retention times and peak shapes.

  • UV Absorbance: Pyrazine and its derivatives typically exhibit strong UV absorbance, making UV-Vis or Photodiode Array (PDA) detection highly suitable.[5] The characteristic absorbance maxima for pyrazines are often found in the range of 260-280 nm.[4][6] A full UV scan of the analyte standard is the first step in selecting the optimal detection wavelength.

Compound Structure LogP (approx.) Key Characteristics
PyrazineC₄H₄N₂-0.26[3]Polar, water-soluble, parent compound.
2-MethylpyrazineC₅H₆N₂0.2Increased hydrophobicity, common flavor compound.
2,5-DimethylpyrazineC₆H₈N₂0.8More hydrophobic, stronger retention than monomethylated.
PyrazinamideC₅H₅N₃O-0.7Polar, contains an amide group, used as a tuberculosis drug.[3]

Systematic HPLC Method Development

The development process should be approached as a logical sequence of experiments designed to identify the optimal separation conditions. This workflow ensures that all critical parameters are evaluated systematically.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analytical Goal (e.g., Purity, Assay, Impurities) B Characterize Analyte (Polarity, pKa, UV Spectra) A->B C Select Column (e.g., C18, 5 µm, 150x4.6 mm) B->C D Select Mobile Phase (ACN/Water or MeOH/Water) B->D E Select Detector & Wavelength (e.g., DAD @ 270 nm) B->E F Run Scouting Gradient C->F D->F E->F G Optimize Gradient Slope & Time F->G H Adjust pH / Buffer (for ionizable analytes) G->H I Fine-tune with Temperature & Flow Rate H->I J Validate Method (ICH Q2(R1)) (Linearity, Accuracy, Precision) I->J K Final Method Documented J->K

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Parameter Selection

The goal of this phase is to achieve a reasonable separation of the target analytes to serve as a starting point for optimization.

Protocol 1: Initial Column and Mobile Phase Screening

  • Column Selection: For most pyrazine derivatives, a standard C18 (ODS) column is the ideal starting point due to its versatility in separating compounds of moderate polarity.[4][7] A common geometry is 150 mm x 4.6 mm with 5 µm particles.

  • Mobile Phase Selection: The most common mobile phases for pyrazine analysis are mixtures of Acetonitrile (ACN)/Water or Methanol (MeOH)/Water .[4][7] ACN is often preferred as it typically provides better peak shapes and lower backpressure.

  • Detector and Wavelength: Use a PDA detector to acquire the full UV spectrum of the target pyrazine derivative. Select a detection wavelength at the absorbance maximum (λmax), commonly around 270 nm , to ensure high sensitivity.[4][8]

  • Initial Gradient (Scouting Run): A broad gradient is highly effective for quickly determining the approximate elution conditions.

    • Mobile Phase A: Water (add 0.1% formic acid for improved peak shape and MS compatibility).[9]

    • Mobile Phase B: Acetonitrile (add 0.1% formic acid).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.[4]

    • Gradient Program: 5% B to 95% B over 20 minutes.

  • Injection: Inject a standard solution of the pyrazine derivative(s) at a known concentration (e.g., 10 µg/mL).

Phase 2: Method Optimization

Based on the results of the scouting run, the method is refined to achieve the desired resolution, peak shape, and run time.

Protocol 2: Gradient and Mobile Phase Optimization

  • Gradient Refinement:

    • If the peaks elute too early, decrease the starting percentage of organic solvent (%B).

    • If the peaks elute too late or are too broad, increase the starting %B or make the gradient steeper.

    • Focus the gradient slope around the elution point of the target analyte. For example, if the peak of interest eluted at 60% B in the scouting run, a more focused gradient could be 45% to 75% B over 10 minutes.

  • pH Control (If Necessary): If analyzing ionizable pyrazine derivatives (e.g., those with amine or carboxylic acid groups), peak shape and retention time can be highly sensitive to pH.

    • Incorporate a buffer into the aqueous mobile phase (e.g., 10-20 mM phosphate or acetate).

    • Adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single, non-ionized or fully ionized state. Formic acid or phosphoric acid are common choices to maintain a low pH.[3]

  • Temperature and Flow Rate Adjustment:

    • Temperature: Increasing the column temperature (e.g., to 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak efficiency.[9] However, it can also alter selectivity.

    • Flow Rate: Adjusting the flow rate can be used to shorten or lengthen the run time. A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.[4]

Method Validation

Once an optimized method is established, it must be validated to demonstrate its suitability for the intended purpose, following guidelines such as the International Council for Harmonisation (ICH) Q2(R1).[10][11][12]

Key Validation Parameters:

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest, free from interference.Peak purity analysis (using PDA), analysis of placebo/blank samples.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over a specified range.[13]
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
LOD & LOQ To determine the lowest concentration that can be detected and quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[9]
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.Consistent results when varying pH (±0.2), temperature (±5°C), flow rate (±10%).

Conclusion

Developing a robust HPLC method for pyrazine derivatives is a systematic process that combines an understanding of the analyte's chemistry with a logical approach to chromatographic optimization. By starting with a versatile C18 column, employing a scouting gradient, and methodically refining parameters such as mobile phase composition, pH, and temperature, a reliable and accurate method can be achieved. Subsequent validation according to ICH guidelines ensures the method is fit for its intended purpose in research, quality control, or drug development environments.

References

Gas chromatography-mass spectrometry (GC/MS) analysis of Methyl 5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Methyl 5-methylpyrazine-2-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC/MS). Pyrazine derivatives are pivotal in the flavor, fragrance, and pharmaceutical industries, demanding robust and reliable analytical methods for their characterization.[1][2] This guide is designed for researchers, quality control scientists, and drug development professionals, offering a narrative that combines theoretical principles with practical, field-proven methodologies. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to ensure a self-validating and reproducible workflow.

Introduction: The Significance of this compound

This compound (CAS No. 41110-33-2) is a substituted pyrazine derivative. Pyrazines are a class of heterocyclic aromatic compounds that contribute significantly to the sensory profiles of many cooked or roasted foods, imparting nutty, roasted, and smoky aromas.[3] Consequently, their analysis is critical in the food and beverage industry for quality control and flavor profile development.[4][5] Beyond its role as a flavorant, this molecule also serves as a key intermediate in the synthesis of various pharmaceutical compounds, including the antidiabetic drug Glipizide.[6][7]

Gas Chromatography-Mass Spectrometry (GC/MS) is the preeminent analytical technique for this application.[8] Its exceptional separating power (GC) combined with its definitive identification capabilities (MS) makes it ideal for analyzing volatile and semi-volatile compounds like this compound, even within complex matrices.[5][9]

Analyte Profile & Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful GC/MS method. These properties dictate the optimal conditions for volatilization, chromatographic separation, and ionization.

PropertyValueSource
Chemical Formula C₇H₈N₂O₂[3]
Molecular Weight 152.15 g/mol [3]
CAS Number 41110-33-2[3]
Appearance Solid[3]
Melting Point 92 °C[3][7]
Boiling Point 234.1 ± 35.0 °C (Predicted)[3]
Solubility Soluble in Dichloromethane, Methanol[3][7]

Causality Insight: The analyte's boiling point and solid state at room temperature inform the necessity of a heated injector port in the GC to ensure complete and rapid volatilization. Its solubility in common organic solvents like dichloromethane and methanol makes sample preparation straightforward.[3][10]

Principle of the GC/MS Method

The analysis proceeds in a sequential manner, leveraging the strengths of each component of the GC/MS system.

  • Injection & Vaporization: A liquid sample is injected into a heated port, where it is instantly vaporized into the gaseous phase.

  • Chromatographic Separation (GC): The vaporized sample is swept onto a long, narrow column by an inert carrier gas (typically helium or hydrogen).[9] The column's inner surface is coated with a stationary phase. Separation occurs as different compounds in the sample travel through the column at different rates based on their volatility and affinity for the stationary phase.[11] this compound will elute from the column at a characteristic time, known as its retention time (RT).

  • Ionization & Fragmentation (MS): As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode). This process removes an electron, creating a positively charged molecular ion (M⁺•), and imparts excess energy, causing the molecular ion to break apart into smaller, characteristic fragment ions.

  • Mass Analysis & Detection: The collection of ions (the molecular ion and its fragments) is accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum that serves as a unique chemical "fingerprint" for the compound.[5]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, providing clear steps and rationale for the analysis of a this compound standard.

Required Instrumentation and Consumables
  • Gas Chromatograph equipped with a split/splitless injector and a suitable detector (Mass Spectrometer).

  • Mass Spectrometer (Single Quadrupole or equivalent).

  • GC Column: A mid-polarity column is recommended. A DB-5ms (5% Phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness, provides excellent resolution for a wide range of analytes.

  • Carrier Gas: Helium (99.999% purity or higher).

  • Solvent: Dichloromethane or Methanol (GC or HPLC grade).[3]

  • Standard: this compound (≥98% purity).

  • Autosampler Vials: 2 mL glass vials with PTFE-lined septa.[10]

  • Syringe: 10 µL GC syringe.

  • Volumetric Flasks and Pipettes: Class A.

Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: GC/MS Analysis cluster_data Phase 3: Data Processing prep1 Weigh Analytical Standard prep2 Dissolve in Volatile Solvent (e.g., Dichloromethane) prep1->prep2 prep3 Perform Serial Dilutions to Working Concentration (e.g., 1-10 µg/mL) prep2->prep3 prep4 Transfer to GC Vial prep3->prep4 analysis1 Inject 1 µL into GC prep4->analysis1 Sample Injection analysis2 Separate on GC Column (Temperature Program) analysis1->analysis2 analysis3 Elute into MS analysis2->analysis3 analysis4 Ionize (EI) & Fragment analysis3->analysis4 analysis5 Detect Ions by m/z analysis4->analysis5 data1 Extract Total Ion Chromatogram (TIC) analysis5->data1 Data Acquisition data2 Identify Peak at Expected Retention Time (RT) data1->data2 data3 Extract Mass Spectrum of Target Peak data2->data3 data4 Confirm Identity via Library Match & Fragmentation data3->data4

Caption: Overall workflow for the GC/MS analysis of this compound.

Step-by-Step Protocol: Standard Preparation
  • Expertise Insight: The choice of solvent is critical. While the analyte is soluble in methanol, dichloromethane is more volatile and generally preferred for GC analysis to avoid large, tailing solvent fronts that can obscure early-eluting peaks.[10][11]

  • Prepare a Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard. Transfer it to a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Prepare a Working Standard (10 µg/mL): Pipette 100 µL of the stock solution into a 10 mL Class A volumetric flask. Dilute to the mark with dichloromethane. This concentration is a good starting point for method development.[10]

  • Transfer to Vial: Transfer the working standard solution into a 2 mL autosampler vial and cap securely. Ensure no air bubbles are present.

GC/MS Method Parameters

The following tables outline the recommended starting parameters for the analysis. These should be optimized as necessary for your specific instrumentation and application.

Table 1: Gas Chromatograph (GC) Conditions

ParameterRecommended SettingRationale
Injection Port SplitlessMaximizes sensitivity for trace analysis. A split injection can be used for more concentrated samples.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte (m.p. 92°C, b.p. ~234°C).
Injection Volume 1.0 µLStandard volume for capillary GC.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to achieve good separation efficiency.
Oven Program
- Initial Temp.80 °C, hold for 2 minAllows for solvent focusing and sharp peak shapes.
- Ramp Rate15 °C/min to 280 °CA moderate ramp rate ensures good separation from potential impurities.
- Final Temp.280 °C, hold for 5 minEnsures that all components are eluted from the column, preventing carryover.
Column DB-5ms (30m x 0.25mm x 0.25µm)A robust, mid-polarity column suitable for a wide range of aromatic and heterocyclic compounds.

Table 2: Mass Spectrometer (MS) Conditions

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Electron Energy 70 eVThe standard energy for EI, which generates extensive and consistent fragmentation patterns.
Ion Source Temp. 230 °CHot enough to prevent condensation of the analyte without causing thermal degradation.
Quadrupole Temp. 150 °CStandard temperature to maintain ion path cleanliness and performance.
Acquisition Mode Full ScanUsed to acquire a complete mass spectrum for definitive identification.
Scan Range (m/z) 40 - 300 amuCovers the molecular ion (m/z 152) and all expected significant fragments.
Solvent Delay 3.0 minPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Analysis and Interpretation

Compound Identification

Positive identification of this compound is based on two independent criteria:

  • Retention Time (RT): The compound should elute at a consistent retention time under the specified chromatographic conditions.

  • Mass Spectrum: The acquired mass spectrum of the peak at the correct RT must match the reference spectrum of the standard and/or a validated spectral library like the NIST Mass Spectral Library.

Expected Mass Spectrum and Fragmentation

The mass spectrum is the definitive fingerprint of the molecule. For this compound (MW = 152.15), the following key ions are expected in the EI mass spectrum.

  • Molecular Ion (M⁺•) at m/z 152: The presence of this ion confirms the molecular weight of the compound.

  • Key Fragment Ions: The fragmentation pattern provides structural confirmation. The most likely fragmentation pathways involve the loss of the ester group components.

    • Loss of •OCH₃ (m/z 31): This results in a prominent ion at m/z 121 . This is often a very stable acylium ion.

    • Loss of •COOCH₃ (m/z 59): This results in an ion at m/z 93 , corresponding to the methylpyrazine ring fragment.

Table 3: Expected Key Ions and Fragments

m/zProposed IdentitySignificance
152 [C₇H₈N₂O₂]⁺•Molecular Ion (M⁺•)
121 [M - •OCH₃]⁺Loss of the methoxy radical from the ester.
94 [C₅H₆N₂]⁺•Fragment corresponding to 2-methylpyrazine.
93 [M - •COOCH₃]⁺Loss of the carbomethoxy radical.
66 [C₄H₄N]⁺Further fragmentation of the pyrazine ring.

Trustworthiness: By verifying the presence and relative abundance of these key ions against a known standard or a reliable database like the NIST/EPA/NIH Mass Spectral Library, the analyst can have high confidence in the identification.[12] The mass spectra of related pyrazine compounds can also provide valuable comparative information on fragmentation patterns.[13][14]

Conclusion

This application note provides a robust and scientifically grounded framework for the GC/MS analysis of this compound. The detailed protocol, from sample preparation to specific instrument parameters and data interpretation, is designed to be directly applicable in a laboratory setting. The explanation of the causality behind each step empowers the analyst to not only execute the method but also to troubleshoot and adapt it as needed. This method is suitable for quality control in the food and fragrance industries and for reaction monitoring and purity assessment in pharmaceutical development.

References

A Robust Protocol for the Synthesis and Derivatization of 5,5'-Dimethyl-2,2'-bipyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-22-BPZ-01

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of 5,5'-dimethyl-2,2'-bipyrazine, a key heterocyclic building block. The primary synthetic strategy detailed is the classic Ullmann homocoupling reaction, a reliable method for generating symmetrical biaryl compounds. Further protocols outline the subsequent oxidation of the methyl groups to afford 5,5'-dicarbaldehyde-2,2'-bipyrazine, a versatile precursor for constructing complex macrocycles and advanced materials. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations for experimental choices, validated characterization data, and troubleshooting insights to ensure reproducible and high-yield outcomes.

Introduction and Scientific Context

2,2'-Bipyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their unique electronic properties and strong chelating abilities with various metal ions. The introduction of methyl groups at the 5 and 5' positions creates 5,5'-dimethyl-2,2'-bipyrazine, a molecule that serves as a foundational scaffold for a diverse range of applications. These include the development of novel therapeutic agents, the construction of luminescent materials, and the design of sophisticated ligands for catalysis.

The synthetic challenge in forming 2,2'-bipyrazines lies in the creation of the C2-C2' bond connecting the two pyrazine rings. While modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) are powerful tools, the classic Ullmann reaction remains a highly effective and economical method for the synthesis of symmetrical bipyrazines.[1] This reaction utilizes copper-mediated coupling of aryl halides and, despite requiring high temperatures, is valued for its reliability.[2][3]

This document presents a comprehensive protocol for the Ullmann homocoupling of 2-chloro-5-methylpyrazine to yield the title compound. Additionally, it details a validated two-step derivatization to access the corresponding dialdehyde, expanding the synthetic utility of the bipyrazine core.[4][5]

Featured Protocol: Ullmann Homocoupling for 5,5'-Dimethyl-2,2'-bipyrazine

This protocol details the copper-mediated homocoupling of 2-chloro-5-methylpyrazine. The mechanism involves the formation of an active copper(I) species which undergoes oxidative addition with the aryl halide, ultimately leading to a reductive elimination that forms the new C-C bond.[2][3]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
2-Chloro-5-methylpyrazineC₅H₅ClN₂128.565.00 g (38.9 mmol)Starting material. Ensure it is dry.
Copper Powder, ActivatedCu63.555.00 g (78.7 mmol)Use fine powder (<325 mesh). Activate if necessary.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLAnhydrous, high-boiling solvent.
Dichloromethane (DCM)CH₂Cl₂84.93~300 mLFor extraction.
Ammonium Hydroxide (28%)NH₄OH35.04~50 mLFor work-up to complex copper salts.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent.
Silica GelSiO₂60.08As neededFor column chromatography (230-400 mesh).

Experimental Workflow Diagram

G A 1. Reaction Setup - Assemble reflux apparatus under N₂ - Charge with Cu powder and DMF B 2. Reagent Addition - Add 2-chloro-5-methylpyrazine - Heat mixture to reflux (~155°C) A->B Heat C 3. Reaction - Maintain reflux for 12-18 hours - Monitor by TLC B->C Reflux D 4. Work-up - Cool to RT - Filter off solids - Quench filtrate with NH₄OH C->D Completion E 5. Extraction - Extract aqueous phase with DCM (3x) - Combine organic layers D->E Phase Separation F 6. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by column chromatography E->F Isolate Crude G 7. Characterization - Obtain pure 5,5'-dimethyl-2,2'-bipyrazine - Analyze by NMR, MS, MP F->G Pure Product G start 5,5'-dimethyl-2,2'-bipyrazine intermediate Bis(enamine) intermediate start->intermediate 1. Bredereck's Reagent (t-BuOCH(NMe₂)₂) Toluene, Reflux product 5,5'-dicarbaldehyde-2,2'-bipyrazine intermediate->product 2. NaIO₄, THF/H₂O RT

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-methylpyrazine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we have compiled field-proven insights and data to address the practical challenges encountered during this synthesis.

This compound is a key intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug Glipizide.[1][2] Achieving a high yield of this ester is critical for the efficiency and cost-effectiveness of the overall manufacturing process. This guide provides a structured approach to identifying and resolving common experimental hurdles.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses the most frequent problems encountered during the synthesis of this compound, which is typically prepared via the esterification of 5-methylpyrazine-2-carboxylic acid.

Question: My overall yield is significantly lower than reported values. What are the primary areas I should investigate?

Answer: A low yield in this synthesis typically stems from one or more of the following factors: an incomplete reaction, the presence of side reactions, or significant product loss during workup and purification. A systematic approach is required to diagnose the root cause.

To begin, it is essential to establish a baseline. A well-documented procedure using an acidic ion-exchange resin like Amberlyst 15 in methanol at reflux has been reported to achieve a yield of up to 93%.[3] If your results are substantially lower, a detailed review of your starting materials, reaction conditions, and purification technique is warranted.

Question: How can I confirm if the esterification reaction has gone to completion, and what steps can I take to drive it forward?

Answer: Incomplete conversion of the starting carboxylic acid is a common culprit for low yields. The esterification is an equilibrium-controlled process. To favor the product, you must shift the equilibrium to the right according to Le Chatelier's principle.

1. Monitoring the Reaction: The progress of the reaction should be monitored to determine the point of completion.[3]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (5-methylpyrazine-2-carboxylic acid). The disappearance of the starting material spot indicates the reaction is complete.

  • Gas Chromatography/Mass Spectrometry (GC/MS): For a more quantitative analysis, GC/MS can be used to determine the relative amounts of starting material and product in the reaction mixture.[3]

2. Driving the Equilibrium:

  • Use of Excess Methanol: Methanol is both a reactant and the solvent. Using it in large excess helps to push the equilibrium towards the formation of the methyl ester. A common ratio is 100 g of carboxylic acid to 300 g of methanol.[3]

  • Catalyst Choice: The reaction requires an acid catalyst.

    • Heterogeneous Catalysts (e.g., Amberlyst 15): These are solid-phase acid catalysts, such as ion-exchange resins. Their primary advantage is the ease of removal after the reaction—they can simply be filtered off.[3] This simplifies the workup and avoids a neutralization step.

    • Homogeneous Catalysts (e.g., Sulfuric Acid): While effective, mineral acids like H₂SO₄ require a neutralization step during workup (e.g., with sodium bicarbonate), which can complicate the purification process.[4]

Question: I suspect side reactions are occurring. What are the likely byproducts and how can they be minimized?

Answer: The formation of byproducts can significantly reduce the yield and complicate purification. The primary cause of side reactions is often the quality of the starting material, 5-methylpyrazine-2-carboxylic acid.

  • Purity of Starting Material: The synthesis of 5-methylpyrazine-2-carboxylic acid can be complex, sometimes starting from 2,5-dimethylpyrazine.[5][6][7] If the oxidation of 2,5-dimethylpyrazine is not selective, it can lead to the formation of pyrazine-2,5-dicarboxylic acid as a byproduct.[8] This di-acid can also undergo esterification, leading to the formation of dimethyl pyrazine-2,5-dicarboxylate, which will contaminate your final product.

  • Minimization Strategy:

    • Analyze the Starting Material: Before beginning the esterification, verify the purity of your 5-methylpyrazine-2-carboxylic acid using techniques like NMR or LC-MS.

    • Recrystallize if Necessary: If impurities are detected, it is crucial to purify the starting material. Recrystallization from water is an effective method for purifying 5-methylpyrazine-2-carboxylic acid.[1]

Question: I seem to be losing a significant amount of product during the workup and isolation steps. What is the optimal procedure?

Answer: Product loss during purification is a frequent issue. A carefully designed workup and crystallization protocol is essential for maximizing recovery.

1. Solvent Removal: After filtering off the catalyst (if using a solid resin), about 75% of the methanol should be removed under reduced pressure.[3] This concentrates the product and prepares the solution for crystallization.

2. Crystallization and Isolation:

  • Cooling: The concentrated solution should be allowed to cool to room temperature slowly, and then placed in an ice bath for several hours (e.g., 3 hours) to maximize the precipitation of the solid product.[3]

  • Filtration and Washing: The solid product should be collected by filtration. To remove any remaining soluble impurities without dissolving a significant amount of the product, wash the collected solid with a small amount of ice-cold methanol.[3]

  • Drying: The final product should be dried under vacuum to remove any residual solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended reaction conditions (time, temperature) for this esterification?

  • A1: The reaction is typically carried out at the reflux temperature of methanol (around 65 °C). When using a catalyst like Amberlyst 15, a reaction time of about 20 hours is recommended to ensure completion.[3]

Q2: My starting 5-methylpyrazine-2-carboxylic acid appears dark. Is this a problem?

  • A2: The pure acid is typically a light yellow or white solid.[1][7] A dark color often indicates the presence of impurities from its synthesis. It is known that the acid can darken rapidly in air and should be stored properly.[7] It is highly recommended to recrystallize dark-colored starting material before use to prevent side reactions and improve the final product's quality.

Q3: Can other alcohols be used for this esterification?

  • A3: Yes, the general method can be adapted for other alcohols. For instance, a procedure using ethanol and sulfuric acid to produce the corresponding ethyl ester has been described.[4] However, reaction conditions may need to be re-optimized.

Q4: What are the critical safety precautions for this synthesis?

  • A4: The reaction should be performed in a well-ventilated fume hood. Methanol is flammable and toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. If using sulfuric acid, handle it with extreme care as it is highly corrosive. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent any potential side reactions with atmospheric components.[3]

Experimental Protocols & Workflows

Workflow for Troubleshooting Low Yield

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Other Losses start Low Yield Observed check_completion Check Reaction Completion (TLC or GC/MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material increase_time Increase Reaction Time incomplete->increase_time check_catalyst Verify Catalyst Activity incomplete->check_catalyst use_excess Ensure Large Excess of Methanol incomplete->use_excess check_purity Analyze Starting Material Purity complete->check_purity optimize_workup Optimize Workup & Crystallization complete->optimize_workup recrystallize Recrystallize Starting Material check_purity->recrystallize Impurities Found cool_wash Ensure Ice-Cold Methanol Wash optimize_workup->cool_wash Improve Isolation

Caption: A logical workflow for diagnosing the cause of low yield.

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a method reported to achieve a 93% yield.[3]

Materials:

  • 5-methylpyrazine-2-carboxylic acid (100 g)

  • Methanol (300 g)

  • Amberlyst 15 ion-exchange resin (20 g)

  • Reaction flask (1 L, 4-neck) equipped with a mechanical stirrer, reflux condenser, and thermocouple.

  • Nitrogen gas inlet

Procedure:

  • Set up the reaction apparatus and ensure it is dry.

  • Charge the reactor with 5-methylpyrazine-2-carboxylic acid (100 g), Amberlyst 15 resin (20 g), and methanol (300 g).

  • Begin stirring and purge the system with nitrogen.

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 20 hours.

  • Monitor the reaction for the disappearance of the starting material using TLC or GC.

  • Once complete, cool the mixture to room temperature.

  • Remove the Amberlyst 15 resin by filtration. Rinse the resin with a small amount of methanol and combine the filtrates.

  • Remove approximately 75% of the methanol from the filtrate using a rotary evaporator.

  • Allow the resulting suspension to stand at room temperature overnight to crystallize.

  • Place the suspension in an ice bath for at least 3 hours to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with two portions of ice-cold methanol (80 g each).

  • Dry the product under vacuum to yield this compound.

Protocol 2: Purification of 5-Methylpyrazine-2-carboxylic Acid by Recrystallization

This protocol is based on a reported purification method.[1]

Materials:

  • Crude 5-methylpyrazine-2-carboxylic acid

  • Deionized water

  • Heating mantle, Erlenmeyer flasks, Buchner funnel

Procedure:

  • Place the crude 5-methylpyrazine-2-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of deionized water to dissolve the solid at boiling temperature (e.g., for 51 g of crude product, 200 mL of water was used).[1]

  • Heat the mixture with stirring until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

  • Hot-filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Cool further in an ice bath to induce maximum crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the crystals in an oven or vacuum desiccator. The expected product is a light-yellow solid.[1]

Summary of Synthesis Methods

Starting MaterialCatalystSolventReaction TimeTemperatureReported YieldReference
5-methylpyrazine-2-carboxylic acidAmberlyst 15Methanol20 hReflux93%[3]
5-methylpyrazine-2-carboxylic acidSulfuric AcidEthanol8 h78 °C84% (Ethyl Ester)[4]
5-methylpyrazine-2-carboxylic acidEDCHCl / DMAPDichloromethane4-12 hRoom Temp.Not Specified[1]

References

Technical Support Center: Recrystallization of Pyrazine Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazine carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for one of the most critical purification techniques: recrystallization. Selecting the appropriate solvent system is both an art and a science, pivotal for achieving high purity and yield. This document provides a structured approach to solvent selection, detailed experimental protocols, and solutions to common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the recrystallization of pyrazine carboxylate esters.

Q1: What are the ideal characteristics of a recrystallization solvent?

A successful recrystallization hinges on the choice of solvent. The ideal solvent should meet several criteria:

  • High Temperature Coefficient: The solvent must dissolve your pyrazine carboxylate ester sparingly or not at all at room temperature but dissolve it completely at its boiling point.[1][2][3] This differential solubility is the fundamental principle of recrystallization.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor after cooling) or completely insoluble in the hot solvent (allowing for their removal via hot gravity filtration).[2][4]

  • Chemical Inertness: The solvent must not react with your compound.[2]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[2]

  • No Co-crystallization: The solvent should not crystallize with the solute.

Q2: How does the structure of a pyrazine carboxylate ester influence solvent choice?

The "like dissolves like" principle is the cornerstone of solvent selection.[5][6] The polarity of your specific pyrazine carboxylate ester, dictated by its functional groups and substituents, is the primary factor to consider.

  • Pyrazine Ring: The pyrazine ring itself, with its two nitrogen atoms, imparts polarity to the molecule, favoring interaction with polar solvents.[4][7]

  • Ester Group (-COOR): The ester functionality is a key polar feature. A useful rule of thumb is that solvents containing the same functional group as the compound can be effective solubilizers.[8][9] Therefore, ester-containing solvents like ethyl acetate are often an excellent starting point.

  • Other Substituents:

    • Polar Groups: Additional polar groups (e.g., -OH, -NH2) will increase the compound's polarity, making it more soluble in highly polar solvents like ethanol or even water.[4]

    • Nonpolar Groups: The presence of alkyl or aryl side chains will increase the nonpolar character, enhancing solubility in less polar solvents such as toluene or requiring a mixed solvent system with a nonpolar component like hexane.[4]

Q3: What are some good starting solvents to screen for pyrazine carboxylate esters?

Based on the typical polarity of these compounds, the following solvents are recommended for initial screening:

  • Alcohols (Ethanol, Methanol, Isopropanol): These are often effective due to their ability to form hydrogen bonds and their intermediate polarity. Ethanol, in particular, is a common and effective choice for many pyrazine derivatives.[4][10]

  • Esters (Ethyl Acetate): As mentioned, the shared ester functionality makes ethyl acetate a logical and frequently successful choice.[8][10]

  • Ketones (Acetone): Acetone is another polar aprotic solvent that can be effective, though it is sometimes too strong a solvent at room temperature.[6][10]

  • Ethers (THF, Diethyl Ether): These are generally less polar than alcohols but can be useful, especially in mixed solvent systems.[4]

  • Aromatic Hydrocarbons (Toluene): For less polar pyrazine ester derivatives, toluene can be a good choice, as aromatic compounds often crystallize well from it.[9]

  • Mixed Solvent Systems: It is very common that a single solvent does not provide the ideal solubility profile. In these cases, a two-solvent (or "mixed") system is employed.[11] Common pairs include Hexane/Ethyl Acetate, Hexane/Acetone, and Ethanol/Water.[8]

Q4: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being too highly supersaturated upon cooling or the presence of significant impurities.

Causality: The melting point of the solute is lower than the temperature of the solution at the point of saturation, causing it to separate as a liquid.

Troubleshooting Steps:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount (5-10% more) of the hot solvent to reduce the saturation level.

  • Allow the solution to cool very slowly. Insulating the flask can promote the formation of crystal nucleation sites over oiling.

  • If using a mixed solvent system, try adding slightly more of the "good" solvent before cooling.[12]

Q5: I'm getting poor recovery of my crystals. How can I improve it?

Low yield is a frustrating but common issue. The primary causes are using too much solvent or the compound having significant solubility in the cold solvent.

Causality: If an excess of solvent is used, the solution may not become sufficiently saturated upon cooling for complete crystallization to occur.

Troubleshooting Steps:

  • Use a Minimum of Hot Solvent: This is the most critical step. Add the hot solvent portion-wise, ensuring the solid is fully dissolved but the solution is saturated.[1] If you add too much, you can carefully evaporate some of the solvent to concentrate the solution.[12]

  • Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[13]

  • Check the Filtrate: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure.

Q6: Crystals are not forming at all. What are the troubleshooting steps?

Failure to crystallize usually indicates that the solution is not supersaturated.

Causality: Either too much solvent was used, or the compound is simply too soluble in the chosen solvent system even at low temperatures.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic glass fragments can provide a surface for nucleation.[12]

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth.[13]

  • Reduce Solvent Volume: Carefully boil off a portion of the solvent and attempt to cool again.[12]

  • Cool to a Lower Temperature: Use a dry ice/acetone bath if an ice bath is insufficient, but be aware this can sometimes cause impurities to crash out as well.

  • Re-evaluate Your Solvent: If all else fails, recover your compound by evaporating all the solvent and start the solvent screening process again.[12]

Data Presentation: Solvent Selection Guide

The table below summarizes common solvents and their properties to guide your initial screening process for pyrazine carboxylate esters.

SolventBoiling Point (°C)PolarityComments & Suitability for Pyrazine Carboxylate Esters
Water 100HighGood for highly polar derivatives, often used as the "poor" solvent in a mixed system with ethanol.[8]
Methanol 65HighGood solvent, but its low boiling point may not provide a large solubility gradient. Often dissolves compounds too well at room temp.
Ethanol 78HighExcellent starting point. Often provides a good solubility profile for pyrazine derivatives.[4][13]
Ethyl Acetate 77MediumExcellent starting point. The ester group often makes it a highly effective solvent for these compounds.[8][9]
Acetone 56MediumCan be effective, but high volatility and tendency to dissolve compounds at room temp can be problematic.[6]
Toluene 111LowGood for less polar derivatives. Its high boiling point provides a wide temperature range for crystallization.[9]
Hexane 69Very LowAlmost never used as a primary solvent. Excellent as the "poor" solvent (anti-solvent) in mixed systems with ethyl acetate or acetone.[4][8]

Experimental Protocols

Part A: Protocol for Small-Scale Solvent Screening

This protocol allows you to efficiently test multiple solvents without committing a large amount of your crude product.

  • Preparation: Place a small amount of your crude pyrazine carboxylate ester (approx. 20-30 mg) into several small test tubes.

  • Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, ethyl acetate) dropwise (approx. 0.5 mL). Agitate the tube. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent.[5]

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling Test: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: The best solvent is the one that dissolves the compound completely when hot but forms an abundance of crystals upon cooling.[2][5]

Part B: Protocol for Single-Solvent Recrystallization
  • Dissolution: Place the crude pyrazine carboxylate ester in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.[13] The goal is to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, catalysts), perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[1] This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, the crystals can be transferred to a watch glass or placed in a vacuum oven.

Visualization: Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting common recrystallization issues.

Caption: Troubleshooting workflow for common recrystallization issues.

References

Technical Support Center: Troubleshooting Pyrazine Esterification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for pyrazine esterification. Pyrazine esters are pivotal intermediates in pharmaceuticals, flavors, and materials science. However, their synthesis is not without challenges. This guide is designed to provide in-depth, practical solutions to common side reactions and experimental hurdles encountered during the esterification of pyrazine carboxylic acids. By understanding the root cause of these issues, you can optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction is sluggish, and the yield of the pyrazine ester is disappointingly low, with a significant amount of unreacted pyrazinoic acid remaining. What is causing this, and how can I drive the reaction to completion?

A1: Root Cause Analysis & Solution

Low conversion in pyrazine esterification, particularly under Fischer conditions (acid catalysis with an alcohol), is almost always due to the reversible nature of the reaction. The process yields both the desired ester and water. As water accumulates, the reverse reaction—hydrolysis of the ester back to the carboxylic acid—begins to compete, establishing an equilibrium that prevents full conversion.[1][2][3] The electron-withdrawing nature of the pyrazine ring can also decrease the nucleophilicity of the carbonyl carbon, making the reaction inherently slower than with other carboxylic acids.

To overcome this, you must aggressively shift the equilibrium towards the products based on Le Châtelier's principle.[1][2]

Recommended Protocol: Driving a Fischer Esterification to Completion

  • Utilize Excess Alcohol : The most straightforward method to shift the equilibrium is to use a large excess of the alcohol reactant, employing it as the reaction solvent.[1][4] A 10-fold excess can increase equilibrium yield significantly, with higher excesses pushing it even further.[1]

  • Aggressive Water Removal : Water is a direct inhibitor of the forward reaction. Its active removal is critical.

    • Dean-Stark Apparatus : For alcohols that form an azeotrope with water (e.g., butanol) or when using a co-solvent like toluene, a Dean-Stark trap is the most effective method for continuous water removal.[1][4][5]

    • Drying Agents : For lower-boiling alcohols like methanol or ethanol where a Dean-Stark is impractical, the inclusion of a dehydrating agent such as molecular sieves (3Å or 4Å) can sequester the water as it forms.[3]

  • Ensure Proper Catalysis : A strong acid catalyst is essential.

    • Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][5]

    • The catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.[1][3][6]

Workflow for Optimizing Conversion:

G cluster_0 Troubleshooting Low Ester Yield start Low Yield & High Starting Material check_equilibrium Is the reaction at equilibrium? start->check_equilibrium implement_le_chatelier Apply Le Chatelier's Principle check_equilibrium->implement_le_chatelier Yes check_catalyst Is Catalyst Effective? check_equilibrium->check_catalyst No excess_alcohol Use Alcohol as Solvent (>10 eq.) implement_le_chatelier->excess_alcohol remove_water Actively Remove Water implement_le_chatelier->remove_water success High Yield Achieved excess_alcohol->success dean_stark Dean-Stark Trap (Toluene/Butanol) remove_water->dean_stark drying_agent Molecular Sieves (Methanol/Ethanol) remove_water->drying_agent dean_stark->success drying_agent->success strong_acid Use Strong Acid Catalyst (H₂SO₄, p-TsOH) check_catalyst->strong_acid No check_catalyst->success Yes strong_acid->success G cluster_main Reaction Pathways of Pyrazinoic Acid cluster_desired Desired Pathway cluster_side Side Reactions PzCOOH Pyrazinoic Acid + Alcohol Activated Activated Intermediate (Protonated Carbonyl) PzCOOH->Activated H⁺, ΔT Degradation Thermal Degradation (Polymer/Tar) PzCOOH->Degradation Excessive Heat / O₂ Ester Pyrazine Ester (Product) Activated->Ester Nucleophilic Attack (Alcohol) Amide Amide Byproduct Activated->Amide Nucleophilic Attack (Amine) Amine Trace Amine (Impurity)

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-Pyrazine Formate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-methyl-5-pyrazine formate. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical pharmaceutical intermediate. 2-Methyl-5-pyrazine formate serves as a key building block in the preparation of important drugs, including the hypoglycemic agent glipizide and the lipid-lowering agent acipimox[1].

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your reaction conditions, improve yields, and ensure final product purity.

Section 1: Overview of a Modern Synthetic Pathway

A robust and environmentally conscious route for preparing 2-methyl-5-pyrazine formate begins with inexpensive and readily available starting materials: methylglyoxal and 2-amino malonamide. This pathway avoids the use of hazardous oxidizing agents like potassium permanganate, which has significant environmental drawbacks[1]. The synthesis proceeds through four key transformations: cyclization, hydrolysis, halogenation, and reduction.

Synthesis_Pathway cluster_0 Step 1: Cyclization & Hydrolysis cluster_1 Step 2: Halogenation cluster_2 Step 3: Reduction A Methylglyoxal + 2-Amino Malonamide B 3-Hydroxy-5-methylpyrazine- 2-formamide A->B  Alkaline Solution  5-10 °C C 3-Hydroxy-5-methylpyrazine- 2-carboxylic acid B->C  Hydrolysis D 3-Halogeno-5-methylpyrazine- 2-carboxylic acid C->D  Halogenating Agent  (e.g., POCl3) E 2-Methyl-5-pyrazine formate D->E  Reduction  (e.g., H2, Pd/C)

Caption: A modern four-step synthesis of 2-methyl-5-pyrazine formate.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate common obstacles.

Issue 1: Low Yield in Initial Cyclization and Hydrolysis

  • Q: My yield for the conversion of methylglyoxal and 2-amino malonamide to 3-hydroxy-5-methylpyrazine-2-carboxylic acid is consistently low. What are the most likely causes?

    A: This is a critical step where precise control is paramount. Several factors can contribute to low yields:

    • Temperature Control: The initial cyclization reaction is highly sensitive to temperature. It is crucial to maintain the reaction temperature between 5-10 °C, typically using an ice water bath[1]. Higher temperatures can lead to undesired side reactions and polymerization of methylglyoxal.

    • Rate of Reagent Addition: The alkaline solution (e.g., NaOH) should be added slowly and dropwise to manage the exothermic nature of the reaction and maintain the low temperature. A rapid addition can cause localized heating, reducing the yield of the desired product.

    • Purity of Starting Materials: Ensure the purity of both methylglyoxal and 2-amino malonamide. Impurities can interfere with the cyclization process.

    • Incomplete Hydrolysis: The subsequent hydrolysis of the intermediate amide to the carboxylic acid requires adequate time and conditions. If monitoring indicates a stalled reaction, extending the reflux time or adjusting the concentration of the acid/base used for hydrolysis may be necessary.

Issue 2: Inefficient Halogenation of the Hydroxypyrazine Intermediate

  • Q: I am observing incomplete conversion and the formation of dark, tarry byproducts during the halogenation of 3-hydroxy-5-methylpyrazine-2-carboxylic acid. How can I optimize this step?

    A: The conversion of a hydroxy-heterocycle to its halogenated counterpart can be aggressive. Consider the following points:

    • Choice of Halogenating Agent: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. The choice of reagent and solvent can significantly impact the reaction's success. Ensure the reagent is fresh and used in an appropriate stoichiometric excess.

    • Temperature and Addition: These reactions are often highly exothermic. The halogenating agent should be added slowly to the substrate at a reduced temperature (e.g., 0 °C) before gently heating to reflux. Uncontrolled temperature is a primary cause of byproduct formation.

    • Anhydrous Conditions: The presence of water can decompose the halogenating agent and lead to unwanted side reactions. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Problems with the Final Reduction Step

  • Q: The catalytic reduction of 3-halogeno-5-methylpyrazine-2-carboxylic acid to the final product is slow, incomplete, or results in over-reduction. What should I investigate?

    A: Catalytic hydrogenation requires careful optimization of several parameters.

    • Catalyst Activity: The quality and activity of the catalyst (e.g., Palladium on carbon, Pd/C) are crucial. Use a fresh, high-quality catalyst and ensure it is not poisoned. Sulfur, strong acids, or other functional groups can deactivate the catalyst.

    • Reaction Conditions: The patented process specifies an initial hydrogen pressure of 2.0 MPa and a temperature of 60 °C[1]. Deviations from these optimal conditions can affect the reaction rate and selectivity. Ensure your reaction vessel is properly sealed and maintains pressure.

    • Reaction Time: The reduction is typically run for 10 to 12 hours[1]. Monitor the reaction's progress via TLC or HPLC to determine the optimal endpoint. Stopping the reaction too early will result in incomplete conversion, while extended times could potentially lead to over-reduction of the pyrazine ring, although this is less common under these conditions.

Troubleshooting_Reduction Start Low Yield in Reduction Step Q1 Is H2 pressure stable at 2.0 MPa? Start->Q1 A1_No Check for leaks. Ensure proper sealing. Q1->A1_No No Q2 Is catalyst fresh and active? Q1->Q2 Yes A2_No Use fresh, high-quality Pd/C. Consider a different catalyst batch. Q2->A2_No No Q3 Is temperature stable at 60 °C? Q2->Q3 Yes A3_No Verify heating mantle/ oil bath calibration. Q3->A3_No No Q4 Was reaction run for 10-12 hours? Q3->Q4 Yes A4_No Extend reaction time and monitor by TLC/HPLC. Q4->A4_No No End Yield Optimized Q4->End Yes

Caption: Decision tree for troubleshooting the final reduction step.

Issue 4: Purification of the Final Product

  • Q: My crude 2-methyl-5-pyrazine formate is a light yellow solid, but I'm struggling to achieve high purity. What are the best purification methods?

    A: Achieving high purity often requires a combination of techniques.

    • Recrystallization: The patent suggests recrystallization from water as an effective method to obtain the final product as a light yellow solid[1]. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) if water alone is insufficient.

    • Liquid-Liquid Extraction (LLE): Before recrystallization, an aqueous workup with LLE can remove many impurities. Solvents like ethyl acetate or methyl-t-butyl ether (MTBE) are effective for extracting pyrazines[2][3]. Be aware that MTBE and ethyl acetate may also extract imidazole byproducts, which are common in pyrazine synthesis[3][4].

    • Column Chromatography: If recrystallization and LLE are not sufficient, silica gel column chromatography can be employed. A solvent system such as hexane/ethyl acetate is often effective for separating pyrazines from more polar impurities[2]. For removing highly polar impurities like imidazoles, passing the organic extract through a silica plug can be a quick and effective cleanup step[3].

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns I should be aware of during this synthesis?

    • A: The halogenation step requires particular care. Reagents like POCl₃ and SOCl₂ are corrosive and react violently with water. This step should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The catalytic reduction step involves flammable hydrogen gas under pressure and should only be performed in equipment rated for such reactions (e.g., a Parr hydrogenator).

  • Q: An alternative synthesis route involves the oxidation of 2,5-dimethylpyrazine. What are the advantages of this method?

    • A: Starting from 2,5-dimethylpyrazine can be a more direct route to the pyrazine core. Methods exist that use oxidants like hydrogen peroxide with a sodium tungstate catalyst or potassium permanganate to selectively oxidize one of the methyl groups to a carboxylic acid[5]. While potentially shorter, this route can suffer from a lack of selectivity, leading to the formation of pyrazine-2,5-dicarboxylic acid as a byproduct. The choice of route often depends on starting material availability, cost, and the scale of the synthesis.

  • Q: What are the best analytical methods for monitoring the reaction and assessing final product purity?

    • A: A combination of techniques is recommended:

      • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of products.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile components, including the desired product and any volatile impurities or byproducts.

      • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture and is the preferred method for determining the purity of the final, non-volatile product.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates. It provides unambiguous evidence of the compound's identity and purity.

Section 4: Optimized Experimental Protocol

The following protocol is based on the process outlined in Chinese patent CN109369545B[1].

Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxylic acid

  • In a reaction vessel equipped with a stirrer and thermometer, add 40% aqueous methylglyoxal solution and 2-amino malonamide.

  • Cool the mixture to 5-10 °C in an ice water bath.

  • Slowly add an alkaline solution (e.g., 40% NaOH) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC) to form 3-hydroxy-5-methylpyrazine-2-formamide.

  • Perform a subsequent hydrolysis step (e.g., by adding acid or base and heating) to convert the formamide to 3-hydroxy-5-methylpyrazine-2-carboxylic acid.

  • Isolate the carboxylic acid product by filtration and wash with water.

Step 2: Synthesis of 3-Halogeno-5-methylpyrazine-2-carboxylic acid

  • To the dried 3-hydroxy-5-methylpyrazine-2-carboxylic acid, add a halogenating agent (e.g., POCl₃) slowly at a reduced temperature.

  • After the addition, carefully heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC/HPLC).

  • Cool the reaction mixture and carefully quench the excess halogenating agent (e.g., by slowly adding to ice water).

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude 3-halogeno-5-methylpyrazine-2-carboxylic acid.

Step 3: Synthesis of 2-Methyl-5-pyrazine formate

  • Charge a suitable pressure reactor with the 3-halogeno-5-methylpyrazine-2-carboxylic acid, a solvent, and a reduction catalyst (e.g., Pd/C).

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to an initial pressure of 2.0 MPa.

  • Heat the reaction mixture to 60 °C and maintain for 10-12 hours with vigorous stirring.

  • After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from water to yield 2-methyl-5-pyrazine formate as a light yellow solid.

Section 5: Summary of Optimized Reaction Conditions

StepKey ReactantsKey Reagents/CatalystTemperaturePressureTimeTypical Yield
Cyclization Methylglyoxal, 2-Amino MalonamideAlkaline Solution5–10 °CAtmosphericVariesHigh
Hydrolysis 3-Hydroxy-5-methylpyrazine-2-formamideAcid or BaseRefluxAtmosphericVariesHigh
Halogenation 3-Hydroxy-5-methylpyrazine-2-carboxylic acidHalogenating AgentRefluxAtmosphericVariesGood
Reduction 3-Halogeno-5-methylpyrazine-2-carboxylic acidH₂, Pd/C60 °C2.0 MPa10–12 hoursHigh

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues in their chromatographic analyses. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of why these issues occur and how to logically troubleshoot them. This guide is built on the principles of scientific integrity, providing you with field-proven insights to ensure the accuracy and robustness of your analytical methods.

Part 1: The Core Problem - Understanding Peak Tailing with Pyrazines

Peak tailing is one of the most common and frustrating issues in HPLC. For pyrazine compounds, which are weakly basic, this problem is particularly prevalent. An ideal chromatographic peak should be symmetrical (a perfect Gaussian shape). Tailing occurs when the back half of the peak is broader than the front half, indicating a non-ideal interaction between the analyte and the stationary phase. This not only affects the aesthetic quality of your chromatogram but can severely impact the accuracy of peak integration, leading to unreliable quantification and poor resolution between closely eluting peaks.[1][2][3]

This guide will walk you through a systematic approach to diagnose and resolve peak tailing in your pyrazine analyses. We will explore the chemical interactions at play and provide step-by-step protocols to rectify the issue.

Part 2: Systematic Troubleshooting Guide (Question & Answer Format)

Question 1: I'm observing significant peak tailing for my pyrazine analyte on a standard C18 column. What is the most likely cause?

Answer: The most common culprit for peak tailing with basic compounds like pyrazines on silica-based reversed-phase columns is secondary interactions with residual silanol groups on the stationary phase surface.[4][5][6]

The Chemistry Behind the Problem:

Standard silica-based stationary phases (like C18) are created by bonding octadecylsilane to the surface of silica particles.[7] However, this bonding process is never 100% complete due to steric hindrance, leaving some unreacted, acidic silanol groups (Si-OH) exposed.[8][9]

Pyrazine compounds are basic and will be protonated (positively charged) in a typical acidic mobile phase. These positively charged pyrazine molecules can then interact ionically with the negatively charged, ionized silanol groups (SiO⁻) on the silica surface. This is a "secondary" retention mechanism, in addition to the desired "primary" reversed-phase (hydrophobic) retention. Because these silanol sites are not uniformly distributed and can have varying acidity, the pyrazine molecules that interact with them are retained longer than those that don't, resulting in a "tail" on the peak.[6][8]

Visualizing the Interaction:

Below is a diagram illustrating this problematic secondary interaction.

Figure 1: Secondary Silanol Interactions with Pyrazine cluster_stationary_phase Silica Surface cluster_analyte Analyte C18_Chains C18 Chains Silanol_Group Ionized Silanol Group (SiO⁻) Pyrazine Protonated Pyrazine (PzH⁺) Pyrazine->C18_Chains Hydrophobic Interaction (Desired) Pyrazine->Silanol_Group Ionic Interaction (Causes Tailing)

Caption: Undesired secondary interactions leading to peak tailing.

Question 2: How can I mitigate these secondary silanol interactions?

Answer: There are three primary strategies to address this issue: controlling the mobile phase pH, using a modern, high-purity end-capped column, and increasing the buffer concentration.

Strategy 1: Mobile Phase pH Optimization

The ionization state of both your pyrazine analyte and the residual silanols is pH-dependent.[10][11][12] By lowering the mobile phase pH, you can protonate the silanol groups (Si-OH), effectively neutralizing their negative charge and minimizing the unwanted ionic interaction with your protonated pyrazine.[6][13]

  • Expert Recommendation: Adjust your mobile phase to a pH between 2.5 and 3.5. In this range, most silanols will be in their neutral, non-ionized form, significantly reducing peak tailing.[13] A general guideline is to work at a pH at least 2 units away from your analyte's pKa to ensure it exists in a single ionic state.[12][14][15]

Strategy 2: Column Selection

Modern HPLC columns are designed to minimize these secondary effects.

  • Use a High-Purity, End-Capped Column: Column manufacturers now use higher purity silica with fewer metal contaminants and apply a secondary silanization step called "end-capping."[6] This process uses a small silanizing reagent (like trimethylchlorosilane) to bond with and cover many of the remaining accessible silanol groups, effectively shielding them from interaction with your analyte.[6]

  • Consider a Polar-Embedded or Charged Surface Column: For particularly challenging basic compounds, consider columns with stationary phases that have a polar group embedded within the alkyl chain or a charged surface. These technologies can further shield the silica surface and improve peak shape.[2]

Strategy 3: Increase Buffer Concentration

A higher concentration of buffer ions in the mobile phase can also help to mask the residual silanol sites, reducing the likelihood of your pyrazine analyte interacting with them.[4][13]

  • Practical Tip: If your current buffer concentration is low (e.g., 10 mM), try increasing it to 25-50 mM.[15][16] Be mindful of the buffer's solubility in your organic mobile phase component to avoid precipitation.

Question 3: I've optimized the pH, but I still see some peak tailing. What else could be causing it?

Answer: If pH optimization doesn't completely solve the problem, you should investigate potential metal chelation and issues with your sample solvent .

The Chemistry Behind Metal Chelation:

Trace metal impurities (like iron, aluminum, or nickel) can exist within the silica matrix of the column packing or be introduced from stainless steel components of the HPLC system (e.g., frits, tubing).[8][13][17] These metal ions can act as Lewis acids and form coordination complexes (chelate) with your pyrazine analyte, which often has electron-donating nitrogen atoms. This additional interaction mechanism can lead to significant peak tailing.[3][17]

Solutions to Mitigate Metal Chelation:

  • Use a High-Purity Column: As mentioned before, modern columns made from high-purity silica have a much lower metal content.[8]

  • Column Washing/Passivation: If you suspect metal contamination, you can perform a column wash with a chelating agent.

Experimental Protocol: Column Washing to Remove Metal Contamination

This protocol is for a standard reversed-phase silica column. Always consult your column manufacturer's guidelines first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Aqueous Wash: Flush the column with at least 20 column volumes of HPLC-grade water (without buffer) to remove salts.

  • Organic Wash: Flush with 20 column volumes of 100% acetonitrile or methanol to remove strongly retained organic compounds.[18]

  • Chelating Agent Wash (Optional but recommended for suspected metal issues): Prepare a solution of 0.1% EDTA in water. Flush the column with 10-20 column volumes of this solution. This will help to strip metal ions from the stationary phase.

  • Final Rinse: Repeat the aqueous wash (Step 2) to remove the EDTA, followed by the organic wash (Step 3).

  • Equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.[19]

The Impact of Sample Solvent:

If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing and fronting.[20][21][22][23] For reversed-phase chromatography, a solvent with a high percentage of organic modifier is considered "strong."

  • Expert Recommendation: Ideally, dissolve your sample in the initial mobile phase composition.[22] If this is not possible due to solubility constraints, use the weakest solvent that will adequately dissolve your sample.[21][24]

Part 3: Frequently Asked Questions (FAQs)

Q1: Can column overloading cause peak tailing? A: Yes. Injecting too much sample can saturate the stationary phase, leading to a non-linear distribution of the analyte between the mobile and stationary phases. This can result in asymmetrical peaks, often with a tailing appearance.[1][3] Try reducing the injection volume or diluting your sample to see if the peak shape improves.[1]

Q2: My peak shape is good at the start of a run but degrades over time. What should I check? A: This often points to column contamination or degradation.[1][25] Strongly retained matrix components from your samples can build up on the column, creating active sites that cause tailing. Implement a regular column washing procedure.[18][19] Also, operating at high pH (typically > 8) can dissolve the silica backbone of the column, leading to bed collapse and poor peak shape.[10]

Q3: Could my HPLC system itself be causing the tailing? A: Yes, this is referred to as "extra-column band broadening." Excessive tubing length or diameter between the injector, column, and detector can contribute to peak tailing.[5] Ensure that all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.) to minimize dead volume.[5] A void at the head of the column, caused by pressure shocks or silica dissolution, can also lead to distorted peaks.[4][13]

Q4: What are the best buffers to use for pyrazine analysis? A: For mobile phase pH control in the optimal range of 2.5-3.5, phosphate buffers are an excellent choice due to their pKa of ~2.15.[15][16][26] Acetate buffers (pKa ~4.76) are also widely used if a slightly higher pH is required.[16][26] For LC-MS applications, volatile buffers like formic acid (creates a pH of ~2.7 at 0.1%) or ammonium formate are preferred.[15][27]

Data Presentation: Common Buffers for Reversed-Phase HPLC

Buffer SystempKa(s)Useful pH RangeCompatible with LC-MS?
Phosphate2.15, 7.20, 12.321.1-3.1, 6.2-8.2No
Formate3.752.8-4.8Yes
Acetate4.763.8-5.8Yes
Trifluoroacetic Acid (TFA)~0.5< 2.0Yes (can cause ion suppression)

Data sourced from multiple references.[16][27]

Part 4: Logical Troubleshooting Workflow

When faced with peak tailing, it's crucial to follow a logical, step-by-step process. Changing multiple parameters at once can obscure the root cause.

Figure 2: Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2.5-3.5? Start->Check_pH Adjust_pH Adjust pH to 2.5-3.5 using a suitable buffer (e.g., Phosphate) Check_pH->Adjust_pH No Check_Column Are you using a modern, end-capped, high-purity column? Check_pH->Check_Column Yes Adjust_pH->Check_pH Re-evaluate Use_New_Column Switch to a new, high-purity end-capped column Check_Column->Use_New_Column No Check_Overload Is the peak shape concentration-dependent? Check_Column->Check_Overload Yes Use_New_Column->Check_Column Re-evaluate Reduce_Load Reduce injection volume or dilute the sample Check_Overload->Reduce_Load Yes Check_Solvent Is sample solvent stronger than mobile phase? Check_Overload->Check_Solvent No Reduce_Load->Check_Overload Re-evaluate Change_Solvent Dissolve sample in mobile phase or a weaker solvent Check_Solvent->Change_Solvent Yes Wash_Column Perform a column wash, potentially with a chelating agent Check_Solvent->Wash_Column No Change_Solvent->Check_Solvent Re-evaluate Check_Hardware Check for extra-column dead volume (tubing, connections) Wash_Column->Check_Hardware End Peak Shape Improved Check_Hardware->End

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

Technical Support Center: Enhancing the Stability of Methyl 5-methylpyrazine-2-carboxylate During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for Methyl 5-methylpyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. We will explore the primary causes of degradation and provide actionable troubleshooting steps and protocols to mitigate stability issues during storage and experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored in a cool, dark, and dry environment.[1][2] It is best kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize exposure to moisture and oxygen.[3] Refrigeration (2-8°C) is recommended for long-term storage.[2]

Q2: What are the primary signs of degradation?

Degradation can manifest in several ways:

  • Physical Changes: A noticeable change from its typical white to off-white crystalline powder appearance, such as discoloration (yellowing or browning) or clumping (due to moisture absorption).[4]

  • Chemical Changes: A decrease in purity as detected by analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[][6] The appearance of new peaks in the chromatogram is a clear indicator of degradation products.

  • Odor: While the compound has a characteristic aroma, a significant change in odor could indicate chemical transformation.

Q3: Is this compound sensitive to air and light?

Yes. As an aromatic heterocyclic compound, it can be susceptible to both oxidation from atmospheric oxygen and photodegradation from exposure to UV or visible light.[7][8]

  • Oxidation: The pyrazine ring can be oxidized, potentially forming N-oxides.[9][10]

  • Photodegradation: Light exposure can provide the energy needed to initiate degradation reactions, a common issue for aromatic compounds.[7][11] Therefore, storing the material in amber glass vials or other opaque containers is crucial.[2]

Q4: How should I handle the compound upon receipt and during use?

Upon receipt, inspect the container for a proper seal. If you do not plan to use the entire quantity at once, it is advisable to aliquot the material into smaller, appropriately sized vials for single or short-term use. This practice minimizes the exposure of the bulk material to the atmosphere each time it is accessed. Always handle the compound in a well-ventilated area or fume hood, and bring the container to room temperature before opening to prevent condensation of moisture on the cold solid.

Section 2: Troubleshooting Guide: Investigating Instability

This section provides a deeper, problem-and-solution-oriented approach for when stability issues are suspected or confirmed.

Problem: My compound's purity has decreased significantly over time, as confirmed by HPLC analysis.

Potential Cause 1: Hydrolysis The most common degradation pathway for an ester like this compound is hydrolysis of the methyl ester group.[12] This reaction is accelerated by the presence of water and can be catalyzed by acidic or basic conditions.[12][13] The primary degradation product is 5-methylpyrazine-2-carboxylic acid and methanol.[14]

  • Diagnostic Steps:

    • Analyze your sample using HPLC-MS to identify the degradation product by its mass. The mass of 5-methylpyrazine-2-carboxylic acid (C₆H₆N₂O₂) is approximately 138.12 g/mol .

    • Review your storage and handling procedures. Was the container properly sealed? Was the compound exposed to a humid environment or acidic/basic contaminants?

  • Solution:

    • Strict Moisture Control: Ensure the compound is stored in a desiccator or a dry box. Use of tightly sealed containers with PTFE-lined caps is essential.[2]

    • Inert Atmosphere: For long-term storage, purge the container with an inert gas like nitrogen or argon before sealing to displace moisture and oxygen.[3]

    • pH Neutrality: Ensure all solvents, excipients, and glassware used with the compound are free from acidic or basic residues.

Potential Cause 2: Oxidation The nitrogen atoms in the pyrazine ring are susceptible to oxidation, which can be promoted by atmospheric oxygen, trace metals, or oxidizing agents.[9][10] This can lead to the formation of N-oxides or other oxidative degradation products.

  • Diagnostic Steps:

    • Use LC-MS to screen for potential oxidized products (e.g., an increase in mass corresponding to one or more oxygen atoms).

    • Consider if the compound was exposed to air for extended periods, stored in a container that was not properly purged, or mixed with excipients that contain oxidizing impurities (e.g., peroxides in polymers).[15]

  • Solution:

    • Limit Oxygen Exposure: As with preventing hydrolysis, storing under an inert atmosphere is the most effective solution.[3]

    • Use of Antioxidants: In formulation studies, the inclusion of a suitable antioxidant may be necessary to prevent oxidative degradation. Compatibility studies are required to select an appropriate antioxidant.[16]

Potential Cause 3: Photodegradation Aromatic systems are often prone to degradation upon exposure to light, especially UV light.[7][8] This can lead to complex reaction pathways and a variety of degradation products.

  • Diagnostic Steps:

    • Review storage conditions. Was the compound exposed to direct sunlight or strong laboratory lighting?

    • Perform a confirmatory photostability study by exposing a small sample to controlled light conditions (as per ICH Q1B guidelines) and comparing its purity to a sample kept in the dark.[17]

  • Solution:

    • Light Protection: Always store the compound in amber glass containers or other light-blocking packaging.[2]

    • Controlled Environment: Conduct experimental work under lighting that minimizes UV output where possible.

Key Degradation Pathways

Caption: Primary degradation routes for this compound.

Problem: My formulation containing the compound is showing instability.

This issue often points to drug-excipient incompatibility. Although excipients are considered inert, they can interact physically or chemically with the active ingredient, affecting its stability.[18][19]

  • Diagnostic Steps:

    • Compatibility Study: Conduct a systematic compatibility study by creating binary mixtures of this compound with each excipient used in the formulation (typically in a 1:1 ratio).[19]

    • Stress Testing: Store these mixtures under accelerated stability conditions (e.g., 40°C / 75% RH) for a set period (e.g., 2-4 weeks) alongside pure compound as a control.[15][16]

    • Analytical Comparison: Analyze the stressed samples by HPLC to identify any excipients that cause significantly more degradation compared to the control. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used for rapid screening of interactions.[20]

  • Solution:

    • Excipient Replacement: If an incompatibility is confirmed, replace the problematic excipient with a compatible alternative.

    • Formulation Optimization: Adjust the pH of the formulation or include stabilizers like antioxidants or chelating agents if the degradation is due to oxidation or trace metal catalysis. Ensure any additives are also checked for compatibility.

Troubleshooting Workflow for Purity Loss

TroubleshootingWorkflow cluster_causes Identify Primary Cause cluster_solutions Implement Solutions start Purity Decrease Observed (via HPLC) check_storage Review Storage Conditions: - Temp? Light? Moisture? start->check_storage analyze_degradants Analyze Degradation Products (e.g., LC-MS) start->analyze_degradants is_photo Was sample exposed to light? check_storage->is_photo is_hydrolysis Mass consistent with Carboxylic Acid? analyze_degradants->is_hydrolysis is_oxidation Mass consistent with +16 or +32 amu? is_hydrolysis->is_oxidation No solve_hydrolysis Implement Strict Moisture Control: - Use Desiccator - Inert Atmosphere is_hydrolysis->solve_hydrolysis Yes is_oxidation->is_photo No solve_oxidation Limit Oxygen Exposure: - Inert Atmosphere - Consider Antioxidants is_oxidation->solve_oxidation Yes solve_photo Protect from Light: - Use Amber Vials - Store in Darkness is_photo->solve_photo Yes

Caption: A decision tree to diagnose and resolve purity loss issues.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Storage and Handling Procedure

  • Receipt: Upon receiving, transfer the material to a designated, controlled storage area. Log the date of receipt and certificate of analysis.

  • Long-Term Storage (> 6 months):

    • Store in an amber glass vial with a PTFE-lined screw cap.

    • Place the vial inside a desiccator cabinet located in a refrigerator at 2-8°C.

    • For maximum protection, flush the vial headspace with dry nitrogen or argon before sealing.

  • Short-Term Storage / In-Use:

    • Store in a sealed amber vial in a desiccator at room temperature, away from direct light sources.

  • Handling:

    • Before opening, allow the container to equilibrate to ambient temperature to prevent moisture condensation.

    • Weigh and handle the material rapidly in an environment with controlled humidity (if possible) or in a glove box.

    • Reseal the container tightly immediately after use, flushing with inert gas if available.

Protocol 3.2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a starting point for a method capable of separating the parent compound from its primary hydrolytic degradant. Method optimization may be required.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of ~0.5 mg/mL.

Expected Elution: The more polar degradation product, 5-methylpyrazine-2-carboxylic acid, will elute earlier than the parent ester, this compound.

Protocol 3.3: Forced Degradation Study Protocol

Forced degradation studies are essential to understand potential degradation pathways and to validate the stability-indicating nature of analytical methods.[17]

  • Prepare Samples: Prepare solutions or solid mixtures of the compound (~1 mg/mL).

  • Stress Conditions: Expose individual samples to the following conditions, keeping a control sample protected at ideal conditions (refrigerated, dark, inert).

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.[21]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 80°C for 48 hours.

    • Photolytic: Solution/solid sample exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all stressed samples and the control by the stability-indicating HPLC method (Protocol 3.2).

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

Summary of Recommended Storage Conditions
ConditionShort-Term StorageLong-Term Storage
Temperature Room Temperature (controlled)2-8°C (Refrigerated)[2]
Atmosphere Tightly SealedInert Gas (Nitrogen/Argon)[3]
Light Amber Vial / Dark[2]Amber Vial / Dark[2]
Humidity Dry / DesiccatedDry / Desiccated

References

Technical Support Center: Scaling the Synthesis of Methyl 5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of Methyl 5-methylpyrazine-2-carboxylate. Moving from the bench to pilot or manufacturing scale introduces challenges that require a robust understanding of the reaction mechanism, potential side reactions, and purification strategies. This document is structured as a series of troubleshooting guides and frequently asked questions to directly address common issues encountered in the laboratory and during scale-up operations.

Synthesis Strategy Overview

The industrial synthesis of this compound typically follows a two-stage process, starting from the readily available 2,5-dimethylpyrazine. The choice of reagents and conditions for each step is critical for achieving high yield, purity, and operational safety at scale.

The primary routes involve:

  • Selective Oxidation: The initial and most critical step is the selective oxidation of one methyl group of 2,5-dimethylpyrazine to form the key intermediate, 5-methylpyrazine-2-carboxylic acid.[1][2] Controlling this step is paramount to prevent over-oxidation.

  • Esterification: The subsequent esterification of 5-methylpyrazine-2-carboxylic acid with methanol yields the final product.[3] This step is generally high-yielding but requires careful optimization for efficient conversion and purification on a larger scale.

Synthesis_Workflow cluster_0 Stage 1: Selective Oxidation cluster_1 Stage 2: Esterification 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic_acid 2,5-Dimethylpyrazine->5-Methylpyrazine-2-carboxylic_acid Oxidant (e.g., KMnO4, SeO2) Methyl_5-methylpyrazine-2-carboxylate Methyl_5-methylpyrazine-2-carboxylate 5-Methylpyrazine-2-carboxylic_acid->Methyl_5-methylpyrazine-2-carboxylate Methanol, Acid Catalyst

Caption: General two-stage synthesis workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.

Question: My oxidation of 2,5-dimethylpyrazine is producing significant amounts of the byproduct pyrazine-2,5-dicarboxylic acid. How can I improve the selectivity for the desired mono-acid?

Answer: This is the most common challenge in the first stage. The two methyl groups on 2,5-dimethylpyrazine have identical chemical environments, making selective mono-oxidation difficult.[4] Over-oxidation to the di-acid is a frequent issue, especially with strong oxidants like potassium permanganate (KMnO₄).[5]

Key Strategies to Enhance Selectivity:

  • Control Stoichiometry: Carefully control the molar ratio of the oxidant. Theoretically, 2 moles of KMnO₄ are required to oxidize one mole of 2,5-dimethylpyrazine to the mono-acid.[4] Using a significant excess of oxidant will inevitably lead to the formation of the di-acid. It is often preferable to run the reaction with slightly less than the stoichiometric amount of oxidant and accept a lower conversion of the starting material, which can be recovered and recycled.

  • Reaction Temperature: Maintain strict temperature control. Oxidation reactions are exothermic. Running the reaction at lower temperatures (e.g., 15-45°C) can help moderate the reaction rate and improve selectivity.[1]

  • Rate of Addition: Add the oxidant solution slowly and sub-surface to the reaction mixture. This avoids localized high concentrations of the oxidant, which promotes the undesired second oxidation.

  • Alternative Oxidants: While KMnO₄ is common, other oxidants can be used. Selenium dioxide (SeO₂) has been used for the oxidation of dimethylpyrazines, though it presents significant toxicity hazards.[6] Another approach involves a multi-step process via N-oxidation with hydrogen peroxide, followed by rearrangement and further oxidation, which can offer higher selectivity.[1][7]

Question: The Fischer esterification of 5-methylpyrazine-2-carboxylic acid is slow and gives low yields on a larger scale. What can I do to improve this?

Answer: Fischer esterification is an equilibrium-limited reaction. At scale, inefficiencies in removing the water byproduct can stall the reaction and lead to poor yields.

Optimization Strategies for Scale-Up:

  • Catalyst Selection:

    • Mineral Acids (e.g., H₂SO₄): Effective but can be difficult to remove completely during workup, often requiring multiple aqueous washes and neutralization steps which can be volume-intensive at scale.[8]

    • Solid Acid Catalysts (e.g., Amberlyst 15): This is a highly recommended approach for scale-up. An ion-exchange resin like Amberlyst 15 can be easily removed by filtration at the end of the reaction, drastically simplifying the workup process.[3] This avoids aqueous extractions and associated waste streams.

  • Water Removal: The equilibrium must be shifted towards the product.

    • Use a Large Excess of Methanol: Methanol can serve as both a reagent and a solvent, helping to drive the reaction forward.

    • Azeotropic Removal: For esterifications with higher-boiling alcohols, a Dean-Stark apparatus with a solvent like toluene can be used to azeotropically remove water.[9] While less common for methyl esters, this principle is key. For methanol, running the reaction under reflux in a system equipped with molecular sieves can effectively sequester the water byproduct.

  • Alternative Activation (Acid Chloride Route): For a more robust and faster reaction, the carboxylic acid can be converted to the more reactive 5-methylpyrazine-2-carbonyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] This intermediate reacts rapidly and irreversibly with methanol to form the ester. While this adds a step, it often leads to higher overall yields and avoids equilibrium issues.

Question: I'm having trouble with the purification of the final product. My this compound has low purity after crystallization. What are the likely impurities and how can I remove them?

Answer: Purity issues often stem from incomplete reactions or side products from the oxidation stage being carried through.

Common Impurities and Purification Tactics:

  • Unreacted 5-methylpyrazine-2-carboxylic Acid: This is a common impurity if the esterification did not go to completion.

    • Troubleshooting: During workup, a dilute basic wash (e.g., with aqueous sodium bicarbonate) can be used to extract the acidic starting material from the organic phase containing the ester. However, this adds an aqueous step.

    • Prevention: Ensure the esterification reaction has gone to completion using in-process controls like TLC or GC.[3]

  • Dimethyl Pyrazine-2,5-dicarboxylate: This impurity arises if the di-acid from the oxidation step was carried over and subsequently esterified.

    • Troubleshooting: This di-ester has different solubility properties than the desired mono-ester. Careful selection of a recrystallization solvent is key. A mixed solvent system may be required to effectively separate the two.

    • Prevention: The most effective strategy is to ensure high purity of the 5-methylpyrazine-2-carboxylic acid intermediate before esterification. The di-acid is significantly less soluble in many solvents than the mono-acid, allowing for its removal by filtration or recrystallization at that stage.

  • Residual Solvents: Ensure the product is thoroughly dried under vacuum.

    • Recrystallization: The provided protocol of dissolving the crude product, removing about 75% of the solvent under reduced pressure, and then allowing it to crystallize is effective.[3] The final product should be washed with a small amount of ice-cold solvent (e.g., methanol) to remove soluble impurities before final drying.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up this synthesis?

A1: Safety is paramount. Key hazards include:

  • Strong Oxidants (KMnO₄): Potassium permanganate is a strong oxidant and should be handled with care. Avoid contact with combustible materials. The quenching of reactions involving permanganate can be highly exothermic.

  • Selenium Dioxide (SeO₂): If this alternative oxidant is used, extreme caution is necessary. Selenium compounds are highly toxic if swallowed or inhaled and can cause organ damage through prolonged exposure.[12][13][14][15][16] All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection.[12][13]

  • Thionyl Chloride (SOCl₂): If using the acid chloride route, thionyl chloride is toxic, corrosive, and reacts violently with water. It must be handled in a fume hood. Reactions should be quenched carefully.

  • Exothermic Reactions: Both oxidation and the quenching of activating agents (like SOCl₂) can be highly exothermic. When scaling up, ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner to manage the heat generated.

Q2: What analytical techniques are recommended for in-process control (IPC)?

A2: Monitoring reaction progress is crucial for consistency and yield optimization.

  • Thin-Layer Chromatography (TLC): A quick and effective qualitative tool to monitor the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the progress of both the oxidation and esterification steps.[3] It provides quantitative data on the relative amounts of starting material, product, and key byproducts.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing the purity of the 5-methylpyrazine-2-carboxylic acid intermediate and the final ester product, especially for detecting non-volatile impurities like the di-acid.[1]

Q3: Is there a recommended scalable protocol for the esterification step?

A3: Yes, using a solid acid catalyst is highly advantageous for scale-up. The following protocol is adapted from established procedures.[3]

Esterification_Workup A Reaction Mixture (Ester, Methanol, Resin) B Pressure Filtration A->B C Solid Resin (Wash with Methanol) B->C Solid D Combined Filtrate B->D Liquid E Concentrate under Reduced Pressure (~75%) D->E F Crystallization (Room Temp -> Ice Bath) E->F G Filtration F->G H Product Cake G->H I Wash with Ice-Cold Methanol H->I J Dry Under Vacuum I->J K Final Product J->K

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-methylpyrazine-2-carboxylate and Other Pyrazine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine derivatives are a cornerstone of modern synthetic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their unique six-membered aromatic ring, containing two nitrogen atoms in a 1,4-arrangement, imparts distinct electronic properties that are both a challenge and an opportunity for synthetic chemists. The pyrazine ring is inherently electron-deficient, a characteristic that significantly influences the reactivity of its substituents.[3][4]

Among this class of compounds, pyrazine esters like Methyl 5-methylpyrazine-2-carboxylate serve as versatile intermediates. The ester moiety is a gateway to a variety of functional groups—amides, alcohols, and carboxylic acids—making these compounds valuable synthons in drug development and materials science.[5][6] However, the reactivity of this ester group is not constant; it is finely tuned by the electronic environment of the pyrazine ring, which can be modulated by other substituents.

This guide provides an in-depth comparison of the reactivity of this compound, which features an electron-donating methyl group, with its unsubstituted counterpart (Methyl pyrazine-2-carboxylate) and pyrazine esters bearing electron-withdrawing groups (e.g., Methyl 5-chloropyrazine-2-carboxylate). We will explore how these substituents impact key transformations such as hydrolysis, amidation, and reduction, providing both mechanistic explanations and practical, field-proven experimental protocols.

The Decisive Role of Substituents: Electronic and Steric Effects

The reactivity of an ester is fundamentally dictated by the electrophilicity of its carbonyl carbon. In pyrazine esters, this electrophilicity is directly influenced by the electron-withdrawing nature of the pyrazine ring. The two nitrogen atoms pull electron density from the ring carbons, which in turn pulls density from the exocyclic ester group. This effect can be either amplified or attenuated by other substituents on the ring.[7][8]

  • Electron-Donating Groups (EDGs): The methyl group in this compound is a classic example of an EDG. Through an inductive effect (+I), it pushes electron density into the pyrazine ring.[9] This partially counteracts the electron-withdrawing nature of the ring nitrogens, leading to a slight increase in electron density on the ring. Consequently, the carbonyl carbon of the ester becomes less electrophilic and thus less reactive towards nucleophiles.

  • Electron-Withdrawing Groups (EWGs): Halogens, such as the chloro group in Methyl 5-chloropyrazine-2-carboxylate, are potent EWGs. Through their strong inductive effect (-I), they pull even more electron density from the ring.[9] This enhances the inherent electron-deficient character of the pyrazine ring, making the ester's carbonyl carbon significantly more electrophilic and thus more reactive towards nucleophiles.[7]

  • Steric Hindrance: Beyond electronics, the physical bulk of substituents can impede the approach of a nucleophile to the reaction center.[10][11] While the C5-methyl group in our target molecule exerts a minimal steric effect on the C2-ester, a substituent at the C3 position would present a significant steric barrier, dramatically reducing reaction rates.[2]

The interplay of these effects is summarized below.

G cluster_0 Substituent Effect on Pyrazine Ring cluster_1 Impact on Ester Reactivity EDG Electron-Donating Group (e.g., -CH3) Ring_EDG Pyrazine Ring (Less Electron-Deficient) EDG->Ring_EDG +I Effect Carbonyl_Low Ester Carbonyl (Less Electrophilic) Ring_EDG->Carbonyl_Low Reduces pull on C=O EWG Electron-Withdrawing Group (e.g., -Cl) Ring_EWG Pyrazine Ring (More Electron-Deficient) EWG->Ring_EWG -I Effect Carbonyl_High Ester Carbonyl (More Electrophilic) Ring_EWG->Carbonyl_High Increases pull on C=O Unsubstituted No Substituent (Baseline) Ring_Unsub Pyrazine Ring (Electron-Deficient) Unsubstituted->Ring_Unsub Carbonyl_Base Ester Carbonyl (Baseline Electrophilicity) Ring_Unsub->Carbonyl_Base Reactivity_Low DECREASED Reactivity Carbonyl_Low->Reactivity_Low Reactivity_High INCREASED Reactivity Carbonyl_High->Reactivity_High Reactivity_Base Baseline Reactivity Carbonyl_Base->Reactivity_Base

Figure 1: Influence of substituents on ester reactivity.

Comparative Reactivity in Key Transformations

We will now examine three fundamental reactions of the ester group: hydrolysis, amidation, and reduction.

A. Nucleophilic Acyl Substitution: Base-Catalyzed Hydrolysis

Hydrolysis of the ester to its corresponding carboxylic acid is a classic nucleophilic acyl substitution reaction.[12] Under basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate to yield the carboxylate salt.

G start Pyrazine Ester + OH⁻ intermediate Tetrahedral Intermediate O⁻ start->intermediate 1. Nucleophilic Attack (Addition) product Pyrazine Carboxylate + CH₃OH intermediate->product 2. Leaving Group Departure (Elimination)

Figure 2: General mechanism for base-catalyzed hydrolysis.

Reactivity Comparison:

The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon. Therefore, we can predict a clear trend in reactivity based on the ring substituent.

Pyrazine EsterSubstituent EffectCarbonyl ElectrophilicityExpected Hydrolysis Rate
Methyl 5-chloro pyrazine-2-carboxylateEWG (-I)HighestFastest
Methyl pyrazine-2-carboxylate(Baseline)IntermediateIntermediate
Methyl 5-methyl pyrazine-2-carboxylateEDG (+I)LowestSlowest

Supporting Evidence: Experimental work has demonstrated the efficient hydrolysis of Methyl 5-chloropyrazine-2-carboxylate using lithium hydroxide, a procedure that capitalizes on the enhanced reactivity conferred by the chloro group.[13] Conversely, the relative inertness of esters with electron-donating groups necessitates more forcing conditions (higher temperatures or stronger bases) to achieve comparable conversion rates.

Protocol: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate

Causality: This protocol uses LiOH in water. The choice of a strong nucleophile (OH⁻) is standard for ester hydrolysis. The reaction can proceed at room temperature due to the activated nature of the substrate, making it an energy-efficient and "green" procedure as it avoids organic solvents.[13]

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer, dissolve lithium hydroxide (1.05 eq.) in deionized water.

  • Addition: Cool the solution in an ice bath. Add Methyl 5-chloropyrazine-2-carboxylate (1.0 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~2-3.

  • Isolation: The product, 5-chloropyrazine-2-carboxylic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

B. Nucleophilic Acyl Substitution: Amidation

Amidation, the reaction of an ester with an amine, is one of the most crucial bond-forming reactions in medicinal chemistry.[2] The reaction follows the same nucleophilic acyl substitution pathway as hydrolysis, but the nucleophile (an amine) is generally weaker than hydroxide.

Reactivity Comparison:

The reactivity trend for direct aminolysis mirrors that of hydrolysis. The more electrophilic the ester carbonyl, the more readily it will react with an amine.

Pyrazine EsterSubstituent EffectCarbonyl ElectrophilicityExpected Amidation Rate
Methyl 5-chloro pyrazine-2-carboxylateEWG (-I)HighestFastest
Methyl pyrazine-2-carboxylate(Baseline)IntermediateIntermediate
Methyl 5-methyl pyrazine-2-carboxylateEDG (+I)LowestSlowest

Field Insights: Direct amidation of unactivated esters like this compound often requires high temperatures or the use of catalysts.[14] For electron-deficient systems like aminopyrazines reacting with carboxylic acids, standard coupling agents can be inefficient, necessitating specialized activators.[15] An alternative, highly efficient method involves biocatalysis, for example, using an immobilized lipase which can proceed under mild conditions.[2]

Protocol: Enzymatic Amidation of a Pyrazine Ester

Causality: This continuous-flow protocol utilizes an immobilized enzyme (Lipozyme® TL IM) as a catalyst.[2] This approach offers several advantages: high selectivity, mild reaction conditions (45 °C) that preserve sensitive functional groups, and easy separation of the catalyst. Using an excess of the amine nucleophile helps to drive the reversible reaction towards the product side.[2]

G Feed1 Feed 1: Pyrazine Ester in tert-Amyl Alcohol Pump Syringe Pump Feed1->Pump Feed2 Feed 2: Amine (3 eq.) in tert-Amyl Alcohol Feed2->Pump Reactor Packed-Bed Reactor (Immobilized Lipase) Heated to 45°C Pump->Reactor Controlled Flow Rate Collection Product Collection Reactor->Collection Amide Product

Figure 3: Workflow for continuous-flow enzymatic amidation.
  • Feed Preparation: Prepare two separate feed solutions.

    • Feed 1: Dissolve the pyrazine ester (e.g., this compound, 1.0 eq.) in tert-amyl alcohol.

    • Feed 2: Dissolve the desired amine (3.0 eq.) in tert-amyl alcohol.

  • System Setup: Load the two feed solutions into separate syringes and place them on a syringe pump. Connect the outlets to a T-mixer, which then feeds into a packed-bed reactor containing the immobilized lipase. The reactor should be placed in a column heater set to 45 °C.

  • Reaction: Pump the solutions through the reactor at a flow rate calculated to provide the desired residence time (e.g., 20 minutes).[2]

  • Collection & Isolation: Collect the eluent from the reactor outlet. Once the run is complete, remove the solvent under reduced pressure. Purify the resulting crude amide by column chromatography or recrystallization.

C. Reduction of the Ester Group

The reduction of esters to primary alcohols is a fundamental transformation. The choice of reducing agent is critical, as their reactivities differ significantly.

1. Using a Strong Reducing Agent: Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles.[16][17][18][19]

  • Reactivity Comparison: Given the high reactivity of LiAlH₄, all three comparative esters will be readily reduced to their corresponding hydroxymethyl-pyrazines. While the electronic effects of the substituents will still influence the rate (the EWG-substituted ester reacting fastest), the synthetic outcome is typically the same. A published procedure for the reduction of pyrazine carboxylic esters using LiAlH₄ confirms its effectiveness for this class of compounds.[20]

2. Using a Mild Reducing Agent: Sodium Borohydride (NaBH₄)

Sodium borohydride is a much milder reducing agent, typically used for aldehydes and ketones. It is generally considered incapable of reducing esters under standard conditions (e.g., in methanol or ethanol at room temperature).[21][22]

  • Reactivity Comparison: This is where the unique properties of the pyrazine ring become particularly interesting.

    • This compound: Due to the electron-donating methyl group, the carbonyl is at its least electrophilic. It is highly unlikely to be reduced by NaBH₄ under normal conditions.

    • Unsubstituted & Chloro-substituted Esters: The increased electrophilicity of the carbonyl in these esters makes them more susceptible to hydride attack. Furthermore, it has been observed that nearby heteroatoms, like the pyrazine nitrogens, can coordinate to the borohydride reagent, activating it and facilitating the reduction of an otherwise unreactive ester.[23][24] Therefore, some degree of reduction may be possible for these more activated pyrazine esters, especially with the addition of activating agents like AlCl₃ or by using different solvent systems.[24]

Pyrazine EsterReactivity with LiAlH₄ (Strong)Reactivity with NaBH₄ (Mild)
Methyl 5-chloro pyrazine-2-carboxylateFast Reduction to AlcoholPossible, slow reduction
Methyl pyrazine-2-carboxylateReduction to AlcoholVery slow, likely no reaction
Methyl 5-methyl pyrazine-2-carboxylateReduction to AlcoholNo reaction expected
Protocol: LiAlH₄ Reduction of this compound

Causality: This protocol uses the powerful hydride donor LiAlH₄ in an anhydrous ether solvent (THF) to prevent violent quenching with water.[17] The reaction is performed at 0 °C initially to control the exothermic reaction, followed by stirring at room temperature to ensure completion. A careful, sequential workup (Fieser workup) is employed to safely quench the excess LiAlH₄ and precipitate the aluminum salts, allowing for easy filtration and product isolation.

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.2 eq.) in anhydrous THF.

  • Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via an addition funnel over 30-45 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Isolation: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude (5-methylpyrazin-2-yl)methanol, which can be purified further if necessary.

Conclusion

The reactivity of the ester group in pyrazine-2-carboxylates is not a fixed property but is instead a tunable feature controlled by the electronic nature of substituents on the pyrazine ring. This guide has demonstrated that:

  • Electron-donating groups , such as the methyl group in This compound , decrease the electrophilicity of the ester carbonyl. This results in reduced reactivity towards nucleophiles in reactions like hydrolysis and amidation and renders the ester inert to mild reducing agents like NaBH₄.

  • Electron-withdrawing groups , such as a chloro substituent, enhance the electrophilicity of the ester carbonyl, leading to significantly increased reaction rates for nucleophilic acyl substitution.

  • Powerful reagents , like LiAlH₄, can often overcome these electronic differences to give the same synthetic outcome, although reaction kinetics are still influenced by the substituents.

Understanding these structure-reactivity relationships is paramount for researchers, scientists, and drug development professionals. It allows for the rational design of synthetic strategies, enabling the choice of appropriate reaction conditions and predicting potential challenges. By leveraging the electronic effects of substituents, chemists can efficiently navigate the synthesis of complex, high-value pyrazine-containing molecules.

References

A Senior Application Scientist's Guide to the Structural Validation of Methyl 5-methylpyrazine-2-carboxylate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and validation framework for Methyl 5-methylpyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals. While publicly available, experimentally-derived ¹H and ¹³C NMR spectra for this specific ester are not readily consolidated, this document will establish a robust validation protocol. We will ground our analysis in the experimentally determined spectral data of its immediate precursor, 5-methylpyrazine-2-carboxylic acid, and provide a detailed, predicted spectral analysis for the target molecule based on established principles of nuclear magnetic resonance spectroscopy.

The Foundational Role of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its ability to probe the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) provides a detailed molecular fingerprint. This technique allows for the confirmation of atom connectivity, the determination of stereochemistry, and the assessment of sample purity. In the context of drug development and synthesis, NMR is an indispensable tool for ensuring the identity and integrity of intermediates and final active pharmaceutical ingredients (APIs).

Synthesis Pathway: From Carboxylic Acid to Methyl Ester

The primary route to obtaining this compound involves the esterification of 5-methylpyrazine-2-carboxylic acid.[1] This reaction, typically carried out in methanol with a catalytic amount of acid, such as sulfuric acid, represents a common and efficient transformation in organic synthesis.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized and meticulously executed experimental protocol is critical for acquiring high-quality, reproducible NMR data. The following procedure is recommended for both the precursor and the target methyl ester.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the analyte (5-methylpyrazine-2-carboxylic acid or this compound) into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for pyrazine derivatives due to its excellent solubilizing properties.

  • Dissolution: Gently agitate the tube to ensure complete dissolution of the sample. Sonication may be employed if necessary.

  • Transfer: If weighing was performed externally, transfer the solution to the NMR tube.

Instrumental Setup and Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 scans (due to the lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

Data Analysis and Comparison

¹H NMR Spectral Data: Precursor vs. Predicted Product

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern due to neighboring protons).

Table 1: Comparison of ¹H NMR Spectral Data

Assignment 5-Methylpyrazine-2-carboxylic acid (Experimental, in DMSO-d₆) This compound (Predicted, in DMSO-d₆) Rationale for Predicted Shift
Pyrazine-H8.15 ppm (s, 1H)~8.9 ppm (s, 1H)The electron-withdrawing nature of the ester group is expected to deshield the adjacent proton more significantly than the carboxylic acid.
Pyrazine-H7.85 ppm (s, 1H)~8.7 ppm (s, 1H)Similar to the other pyrazine proton, deshielding is anticipated due to the ester functionality.
-CH₃ (on pyrazine)2.15 ppm (s, 3H)~2.6 ppm (s, 3H)The electronic environment of the pyrazine ring is altered by the ester, leading to a slight downfield shift of the methyl protons.
-COOH13.02 ppm (br s, 1H)N/AThe acidic proton is absent in the methyl ester.
-OCH₃ (ester)N/A~3.9 ppm (s, 3H)This new singlet is the key diagnostic signal confirming the presence of the methyl ester group. Its chemical shift is characteristic of methyl esters.

s = singlet, br s = broad singlet

¹³C NMR Spectral Data: A Deeper Structural Insight

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).

Table 2: Comparison of ¹³C NMR Spectral Data

Assignment 5-Methylpyrazine-2-carboxylic acid (Predicted, in DMSO-d₆) This compound (Predicted, in DMSO-d₆) Rationale for Predicted Shift
C=O (carbonyl)~167 ppm~165 ppmThe carbonyl carbon of an ester is typically found slightly upfield compared to a carboxylic acid.
Pyrazine-C (quaternary)~152 ppm~150 ppmThe change from a carboxylic acid to an ester has a minor effect on the chemical shift of this carbon.
Pyrazine-CH~145 ppm~144 ppmA small change is expected due to the modification of the substituent.
Pyrazine-CH~143 ppm~142 ppmA small change is expected due to the modification of the substituent.
Pyrazine-C (quaternary)~140 ppm~139 ppmThe change from a carboxylic acid to an ester has a minor effect on the chemical shift of this carbon.
-CH₃ (on pyrazine)~21 ppm~21 ppmThe chemical shift of the methyl carbon is not expected to change significantly.
-OCH₃ (ester)N/A~53 ppmThis signal is a key indicator of the methyl ester, appearing in the typical range for an ester's methoxy carbon.

Visualizing the Validation Workflow

The logical flow of validating the synthesis of this compound can be visualized as follows:

G cluster_0 Synthesis cluster_1 NMR Analysis A 5-Methylpyrazine-2- carboxylic acid B Esterification (Methanol, H₂SO₄ cat.) A->B Reactant C Methyl 5-methylpyrazine- 2-carboxylate B->C Product D Acquire ¹H and ¹³C NMR Spectra of Product C->D Sample for Validation E Compare with Precursor and Predicted Data D->E Experimental Data F Confirm Structure E->F Validation Outcome

Caption: Workflow for the synthesis and NMR validation of this compound.

Alternative and Complementary Analytical Techniques

While NMR is paramount for structural elucidation, a comprehensive validation approach often incorporates other analytical techniques:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. For this compound (C₇H₈N₂O₂), the expected molecular weight is 152.15 g/mol .

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. The conversion of the carboxylic acid to the methyl ester would be evidenced by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C-O stretch for the ester (around 1200-1300 cm⁻¹). The C=O stretch would also shift to a slightly higher wavenumber.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used to monitor the progress of the reaction.

Conclusion

The structural validation of this compound is a critical step in its use as a pharmaceutical intermediate. This guide provides a comprehensive framework for its confirmation using ¹H and ¹³C NMR spectroscopy. By comparing the experimental NMR data of the synthesized product with the known data of its precursor and the predicted spectra based on established chemical shift principles, researchers can confidently verify the structure and purity of this important compound. The integration of complementary techniques such as mass spectrometry and IR spectroscopy further strengthens the analytical validation, ensuring the integrity of the material for subsequent stages of research and development.

References

Unambiguous Structural Confirmation: A Comparative Guide to X-ray Crystallography for Methyl 5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. This guide provides an in-depth, experience-driven comparison of X-ray crystallography as the definitive method for the structural confirmation of Methyl 5-methylpyrazine-2-carboxylate, a key heterocyclic compound.[1][2] We will explore the experimental workflow from synthesis to final structure validation and objectively compare its performance against other widely used analytical techniques.

The Imperative of Structural Certainty

This compound and its derivatives are significant building blocks in medicinal chemistry, finding applications in the development of therapeutics for a range of diseases.[3][4] The seemingly subtle placement of a methyl or carboxylate group on the pyrazine ring can drastically alter its biological activity and physicochemical properties.[5][6] Therefore, irrefutable structural confirmation is paramount to ensure efficacy, safety, and reproducibility in research and manufacturing. While various spectroscopic methods provide valuable insights into molecular structure, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous, atomic-level detail of a molecule's solid-state conformation and intermolecular interactions.[7][8][9]

From Powder to Picture: The X-ray Crystallography Workflow

The journey to elucidating the crystal structure of this compound involves a meticulous multi-step process. This workflow is designed to be a self-validating system, where the quality of the outcome at each stage dictates the success of the next.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Analysis A Synthesis of this compound B Purification A->B C Single Crystal Growth B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Structural Validation E->F G Final Structural Confirmation F->G

Figure 1: Experimental workflow for the structural confirmation of this compound via X-ray crystallography.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of the title compound is typically achieved through the esterification of 5-methylpyrazine-2-carboxylic acid.

  • Materials: 5-methylpyrazine-2-carboxylic acid, methanol, concentrated sulfuric acid, toluene, 2% aqueous sodium hydroxide, sodium sulfate.

  • Procedure:

    • Suspend 5-methylpyrazine-2-carboxylic acid in methanol at 0-5°C.[10]

    • Add concentrated sulfuric acid dropwise to the stirred solution.[10]

    • Heat the reaction mixture to 65°C and stir for 8 hours.[10]

    • Cool the solution to room temperature and remove excess methanol via rotary evaporation.[10]

    • Partition the crude product between water and toluene.[10]

    • Separate the aqueous layer and extract with toluene.[10]

    • Combine the organic layers, wash with 2% aqueous sodium hydroxide, dry over sodium sulfate, filter, and concentrate under vacuum to yield the product as a light-brown solid.[10]

Part 2: Single Crystal Growth

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.[7][8][11] For this compound, the vapor diffusion technique has proven effective.[10]

  • Methodology: Vapor Diffusion

    • This technique relies on the slow diffusion of a precipitant vapor into a solution of the compound, gradually reducing its solubility and promoting the formation of well-ordered crystals.[12]

  • Procedure:

    • Dissolve the synthesized this compound in a small volume of dichloromethane (DCM) in a small, open vial.[10]

    • Place this inner vial inside a larger, sealed vial containing methanol as the precipitant.[10]

    • Allow the system to stand undisturbed. The methanol vapor will slowly diffuse into the DCM solution.

    • Harvest the resulting crystals after approximately 36 hours.[10]

Part 3: X-ray Diffraction Data Collection and Structure Refinement

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.

  • Data Collection: A suitable crystal is mounted and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Structural Insights from X-ray Crystallography

The crystal structure of this compound reveals key structural features with a high degree of precision.

ParameterValueReference
Chemical FormulaC₇H₈N₂O₂[10]
Crystal SystemMonoclinic[13]
Space GroupP2₁/n[13]
a (Å)3.7592 (9)[13]
b (Å)6.7317 (13)[13]
c (Å)25.290 (5)[13]
β (°)93.106 (14)[13]
V (ų)639.0 (2)[13]
Z4[13]

Table 1: Crystallographic Data for this compound.

The analysis of the crystal structure demonstrates that the non-hydrogen atoms of the molecule are nearly planar.[10][14] A notable feature is the presence of intermolecular C—H···N and C—H···O hydrogen bonds, which link the molecules into layers.[10][14] This detailed information on intermolecular interactions is crucial for understanding the solid-state properties of the material and is a unique advantage of X-ray crystallography.

A Comparative Analysis of Structural Confirmation Techniques

While X-ray crystallography provides the ultimate structural proof, other analytical techniques are indispensable for routine characterization and for compounds that are difficult to crystallize.[15] The choice of technique depends on the specific information required, the nature of the sample, and available resources.

G A Is the compound crystalline? B X-ray Crystallography A->B Yes C NMR Spectroscopy A->C No / In solution E Definitive 3D Structure & Packing B->E D Mass Spectrometry C->D Complementary Data F Connectivity & Solution-State Conformation C->F G Molecular Weight & Fragmentation D->G

Figure 2: Decision-making flow for choosing a structural analysis technique.

TechniqueInformation ProvidedAdvantages for this compoundLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions.[9]Provides unambiguous structural proof and reveals solid-state packing and hydrogen bonding network.[10][14]Requires a suitable single crystal, which can be challenging and time-consuming to obtain.[7][8][11]
NMR Spectroscopy (¹H, ¹³C, 2D) Information about the chemical environment of atoms, connectivity, and solution-state conformation.[16][17]Confirms the presence of the pyrazine ring, methyl, and ester functional groups and their relative positions.Does not provide precise bond lengths or angles and gives information on the time-averaged structure in solution, which may differ from the solid state.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern.[15][18]Confirms the molecular formula (C₇H₈N₂O₂) and can provide structural clues based on fragmentation.Does not provide information on stereochemistry or the precise arrangement of atoms in 3D space.

Table 2: Comparison of Analytical Techniques for the Structural Confirmation of this compound.

Conclusion: The Right Tool for the Scientific Question

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography stands as the unparalleled technique. It delivers a level of detail that is unattainable by other methods, providing a complete three-dimensional picture of the molecule and its interactions within the crystal lattice. While NMR spectroscopy and mass spectrometry are powerful and essential tools for routine characterization, confirming molecular formula, and determining connectivity, they lack the definitive nature of X-ray crystallography for absolute structural elucidation. The choice of analytical method should always be guided by the specific scientific question at hand, with X-ray crystallography being the ultimate arbiter when absolute structural certainty is required.

References

A Comparative Guide to the Synthesis of 5-Methyl-2-Pyrazinecarboxylic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical intermediates, 5-methyl-2-pyrazinecarboxylic acid holds a position of significant importance, serving as a critical building block in the synthesis of prominent drugs such as the antidiabetic Gliclazide and the lipid-lowering agent Acipimox. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore paramount considerations for researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the most prevalent synthetic routes to this key intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway's merits and drawbacks.

Introduction to Synthetic Strategies

The synthesis of 5-methyl-2-pyrazinecarboxylic acid can be broadly approached from three distinct starting points, each with its own set of chemical transformations and practical considerations. These primary routes are:

  • Direct Oxidation of 2,5-Dimethylpyrazine: A seemingly straightforward approach that leverages a commercially available starting material. The primary challenge lies in achieving selective mono-oxidation of one of the two chemically equivalent methyl groups.

  • Multi-step Synthesis from Acyclic Precursors: This bottom-up approach constructs the pyrazine ring from simple, non-cyclic starting materials like 2-aminopropanamide and a two-carbon electrophile. While offering precise control over substituent placement, this route is often more labor-intensive.

  • Quinoxaline-based Route from o-Phenylenediamine: This strategy involves the initial formation of a quinoxaline ring system, followed by oxidative cleavage and decarboxylation to yield the desired pyrazinecarboxylic acid.

This guide will now delve into the specifics of each of these synthetic pathways, providing the necessary details for a comprehensive understanding and practical application.

Route 1: Selective Oxidation of 2,5-Dimethylpyrazine

The direct oxidation of 2,5-dimethylpyrazine is an attractive route due to its atom economy and the ready availability of the starting material. Potassium permanganate (KMnO₄) is the most commonly employed oxidant for this transformation.

Mechanistic Insight: Achieving Selectivity

The core challenge of this route is preventing the over-oxidation of 5-methyl-2-pyrazinecarboxylic acid to pyrazine-2,5-dicarboxylic acid. The two methyl groups on the starting material are electronically identical. However, once one methyl group is oxidized to a carboxylate, the electron-withdrawing nature of this new substituent deactivates the pyrazine ring, making the remaining methyl group less susceptible to further oxidation.

The key to achieving high selectivity for the mono-acid lies in controlling the stoichiometry of the oxidant. By using a significant excess of 2,5-dimethylpyrazine relative to potassium permanganate, the probability of the oxidant attacking a molecule of the desired product is minimized.

Experimental Protocol: One-Step Oxidation with KMnO₄
  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 2,5-dimethylpyrazine (e.g., 20g) and a suitable inhibitor such as formic acid (e.g., 50ml) in water.

  • Reaction Execution: Heat the mixture to a controlled temperature (e.g., 55°C). Slowly add a solution of potassium permanganate (e.g., 5% aqueous solution) dropwise over several hours, maintaining the reaction temperature. The reaction is highly exothermic and requires careful monitoring.

  • Work-up and Purification: After the addition is complete, continue stirring for an additional period (e.g., 3.5 hours). While still hot, filter the reaction mixture to remove the manganese dioxide byproduct. The filter cake should be washed with hot water. The combined filtrate is then concentrated under reduced pressure.

  • Isolation: Cool the concentrated solution and acidify with a strong acid like sulfuric acid to a pH of approximately 2 to precipitate the product. The crude 5-methyl-2-pyrazinecarboxylic acid can be collected by filtration and further purified by recrystallization from water or an appropriate solvent system.

Visualization of the Workflow

G cluster_0 Route 1: Oxidation of 2,5-Dimethylpyrazine start 2,5-Dimethylpyrazine step1 Oxidation with KMnO4 (in presence of inhibitor and excess starting material) start->step1 Controlled Temperature product 5-Methyl-2-pyrazinecarboxylic Acid step1->product Acidification & Recrystallization

Caption: Workflow for the synthesis of 5-methyl-2-pyrazinecarboxylic acid via oxidation.

Route 2: Multi-step Synthesis from Acyclic Precursors

This synthetic strategy builds the pyrazine ring from the ground up, offering a high degree of control but at the cost of a longer reaction sequence. A representative example starts with 2-aminopropanamide and acetaldehyde.

Mechanistic Rationale

This is a classic condensation-cyclization-aromatization sequence. The initial reaction between the amino groups of 2-aminopropanamide and the carbonyl groups of acetaldehyde forms a dihydropyrazine intermediate. Subsequent oxidation and other functional group manipulations lead to the final product. The multi-step nature allows for the isolation and purification of intermediates, which can be advantageous for achieving high final purity.

Experimental Protocol: A Four-Step Approach

This is a lengthy process with several intermediate stages:

  • Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide: Acetaldehyde and 2-aminopropanamide are reacted at low temperature (around 5°C) in the presence of a base like sodium hydroxide.

  • Hydrolysis to 3-Hydroxy-5-Methyl-2-pyrazinecarboxylic Acid: The carboxamide from the previous step is hydrolyzed using a strong acid, such as 50% sulfuric acid, under reflux.

  • Chlorination to 3-Chloro-5-Methyl-2-pyrazinecarboxylic Acid: The hydroxyl group is replaced with a chlorine atom using a chlorinating agent.

  • Hydrogenation to 5-Methyl-2-pyrazinecarboxylic Acid: The chloro-substituted intermediate is subjected to catalytic hydrogenation to remove the chlorine atom and yield the final product.

Visualization of the Workflow

G cluster_1 Route 2: From Acyclic Precursors start 2-Aminopropanamide + Acetaldehyde step1 Condensation/Cyclization start->step1 inter1 3-Hydroxy-5-methylpyrazine-2-carboxamide step1->inter1 step2 Acid Hydrolysis inter1->step2 inter2 3-Hydroxy-5-methyl-2-pyrazinecarboxylic Acid step2->inter2 step3 Chlorination inter2->step3 inter3 3-Chloro-5-methyl-2-pyrazinecarboxylic Acid step3->inter3 step4 Catalytic Hydrogenation inter3->step4 product 5-Methyl-2-pyrazinecarboxylic Acid step4->product

Caption: Multi-step synthesis of 5-methyl-2-pyrazinecarboxylic acid from acyclic precursors.

Route 3: Quinoxaline-based Route from o-Phenylenediamine

This less common but viable route involves the construction of a quinoxaline scaffold, which is then chemically transformed into the target pyrazine derivative.

Mechanistic Considerations

The synthesis begins with the well-established condensation of an ortho-diamine (o-phenylenediamine) with an α-dicarbonyl compound (pyruvic aldehyde or its equivalent) to form a 2-methylquinoxaline. This reaction proceeds through the formation of a diimine intermediate, which then cyclizes and aromatizes. The subsequent steps involve the oxidative cleavage of the benzene ring of the quinoxaline system, followed by decarboxylation to arrive at the final product.

Experimental Protocol: A Three-Stage Process
  • Synthesis of 2-Methylquinoxaline: o-Phenylenediamine is reacted with pyruvic aldehyde in a suitable solvent, often with catalytic acid or base, to facilitate the cyclocondensation.

  • Oxidative Cleavage: The 2-methylquinoxaline is subjected to strong oxidation (e.g., with potassium permanganate) to break open the benzene ring and form 5-methylpyrazine-2,3-dicarboxylic acid.

  • Decarboxylation: The resulting dicarboxylic acid is then heated, often in the presence of a catalyst, to selectively remove one of the carboxyl groups, yielding 5-methyl-2-pyrazinecarboxylic acid.

Visualization of the Workflow

G cluster_2 Route 3: Quinoxaline-based Synthesis start o-Phenylenediamine + Pyruvic Aldehyde step1 Cyclocondensation start->step1 inter1 2-Methylquinoxaline step1->inter1 step2 Oxidative Cleavage of Benzene Ring inter1->step2 inter2 5-Methylpyrazine-2,3-dicarboxylic Acid step2->inter2 step3 Decarboxylation inter2->step3 product 5-Methyl-2-pyrazinecarboxylic Acid step3->product

Caption: Synthesis of 5-methyl-2-pyrazinecarboxylic acid via a quinoxaline intermediate.

Comparative Analysis of Synthesis Routes

The choice of the optimal synthesis route depends on several factors, including the desired scale of production, cost constraints, available equipment, and safety considerations. The following table provides a comparative summary of the three routes discussed.

ParameterRoute 1: Oxidation of 2,5-DimethylpyrazineRoute 2: From Acyclic PrecursorsRoute 3: Quinoxaline-based Route
Overall Yield Good to Excellent (up to 75%)ModerateModerate to Good
Number of Steps 143
Starting Material Cost ModerateLowModerate
Scalability HighModerateLow to Moderate
Key Safety Concerns Strong oxidant (KMnO₄), exothermic reactionHandling of various reagents, hydrogenation stepUse of strong oxidants, decarboxylation at high temp.
Environmental Impact Generation of MnO₂ wasteMultiple steps generate more solvent wasteGeneration of oxidation byproducts
Ease of Purification Can be challenging due to di-acid byproductGenerally straightforward with intermediate purificationCan be challenging

Conclusion and Recommendations

For large-scale industrial production , the direct oxidation of 2,5-dimethylpyrazine (Route 1) is often the most economically viable option due to its single-step nature and high potential yield. However, careful process control is essential to ensure selectivity and manage the safety risks associated with large-scale permanganate oxidations.

For laboratory-scale synthesis where high purity is the primary concern and throughput is less critical, the multi-step synthesis from acyclic precursors (Route 2) offers a reliable and controllable method. The ability to purify intermediates at each stage can lead to a final product of exceptional quality.

The quinoxaline-based route (Route 3) is a less conventional but mechanistically interesting approach. It may be considered for specific research applications or when the starting materials are readily available, but it is generally less practical for large-scale production compared to the direct oxidation method.

Ultimately, the selection of a synthetic route for 5-methyl-2-pyrazinecarboxylic acid requires a careful balancing of economic, practical, and safety considerations. This guide provides the foundational knowledge for making an informed decision based on the specific needs of the researcher or drug development professional.

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and food science, the accurate and reliable quantification of pyrazine-based compounds is of paramount importance. These heterocyclic aromatic compounds are not only significant as key flavor and aroma constituents but also as potential process impurities or active pharmaceutical ingredients (APIs). Consequently, the validation of analytical methods used for their determination is a critical step to ensure data integrity, product quality, and regulatory compliance.

This guide provides an in-depth comparison of common analytical techniques for the validation of methods for pyrazine compounds. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

The Analytical Imperative: Why Method Validation for Pyrazines is Crucial

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][6] For pyrazine compounds, this is particularly critical due to their volatility, potential for matrix interference, and the low concentrations at which they are often present. A validated method provides a high degree of assurance that it will consistently produce a result that is accurate and reliable.

Comparative Overview of Analytical Methodologies

The choice of analytical technique for pyrazine analysis is dictated by the specific compound, the matrix in which it is found, and the intended purpose of the analysis (e.g., quantification of a known impurity versus identification of unknown volatiles). The most commonly employed methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectrophotometry.

Below is a comparative summary of these techniques, with typical performance characteristics observed during validation for pyrazine analysis.

Validation Parameter GC-MS HPLC-UV/MS UV-Vis Spectrophotometry Causality and Field Insights
Specificity/Selectivity ExcellentGood to ExcellentPoor to FairGC-MS offers superior selectivity due to its ability to separate compounds based on both retention time and mass-to-charge ratio, which is crucial for complex matrices.[7][8] HPLC coupled with a selective detector like a mass spectrometer (LC-MS) also provides high specificity.[9][10] UV-Vis is prone to interference from other UV-absorbing compounds.
Linearity (r²) ≥ 0.995≥ 0.99≥ 0.99All three methods can achieve excellent linearity, demonstrating a direct proportionality between concentration and response over a defined range.[11][12]
Accuracy (Recovery %) 90-110%95-105%98-102%The accuracy of GC-MS can be influenced by the extraction efficiency from the sample matrix. HPLC and UV-Vis often involve simpler sample preparation, potentially leading to higher recovery.
Precision (%RSD) < 10%< 5%< 2%HPLC and UV-Vis are generally more precise due to the automated nature of the injections and measurements. The multi-step sample preparation for GC-MS can introduce more variability.
Limit of Detection (LOD) ng/g to pg/gµg/mL to ng/mLµg/mLGC-MS is typically the most sensitive method, capable of detecting trace levels of volatile pyrazines, especially when coupled with techniques like headspace solid-phase microextraction (HS-SPME).
Limit of Quantification (LOQ) ng/g to µg/gµg/mLµg/mLThe LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
Robustness ModerateHighHighThe performance of GC-MS can be more sensitive to small changes in parameters like oven temperature ramp rate or carrier gas flow. HPLC and UV-Vis methods are often more robust.

The Validation Workflow: A Step-by-Step Approach

A well-structured validation protocol is essential for a successful outcome. The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_documentation Phase 3: Documentation & Reporting P Define Analytical Procedure & Purpose AP Develop Validation Protocol P->AP AC Define Acceptance Criteria AP->AC S Specificity AC->S L Linearity & Range S->L A Accuracy L->A Prc Precision (Repeatability & Intermediate) A->Prc LOD LOD & LOQ Prc->LOD R Robustness LOD->R D Compile Data R->D VR Generate Validation Report D->VR LC Lifecycle Management VR->LC

Caption: A generalized workflow for analytical method validation.

Experimental Protocols for Key Validation Parameters

Here, we provide detailed, step-by-step methodologies for validating an analytical method for a hypothetical pyrazine compound.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][13]

Experimental Protocol (for HPLC-UV):

  • Analyte Solution: Prepare a solution of the pyrazine reference standard at a known concentration.

  • Placebo Solution: Prepare a solution containing all the components of the sample matrix except the pyrazine analyte.

  • Spiked Placebo Solution: Spike the placebo solution with the pyrazine reference standard to the target concentration.

  • Forced Degradation Samples (if stability-indicating): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Analyze all prepared solutions using the developed HPLC-UV method.

  • Evaluation:

    • The chromatogram of the placebo solution should show no interfering peaks at the retention time of the pyrazine analyte.

    • The peak for the pyrazine in the spiked placebo solution should be well-resolved from any other peaks.

    • In the forced degradation samples, the pyrazine peak should be spectrally pure (if using a photodiode array detector) and well-separated from any degradation product peaks.

Causality: This protocol systematically challenges the method's ability to distinguish the analyte from everything else in the sample. Forced degradation is crucial for stability-indicating methods to ensure that the method can accurately measure the analyte in the presence of its breakdown products over time.

Linearity and Range

Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][11]

Experimental Protocol (for GC-MS):

  • Stock Solution: Prepare a high-concentration stock solution of the pyrazine reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Analyze each calibration standard in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area (or peak area ratio if using an internal standard) versus the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.99.

Causality: Establishing linearity is fundamental to quantification. It validates the mathematical relationship between the instrument's signal and the analyte's concentration, allowing for the accurate calculation of unknown sample concentrations.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a recovery study.[11][13]

Experimental Protocol (for a drug product matrix):

  • Placebo Preparation: Prepare a batch of the drug product placebo.

  • Spiking: Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of the pyrazine reference standard. Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples using the analytical method.

  • Evaluation:

    • Calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery at each concentration level should be within a predefined acceptance criterion (e.g., 98.0% to 102.0%).

Causality: Accuracy studies demonstrate that the method can accurately quantify the analyte in the actual sample matrix, accounting for any potential matrix effects that could suppress or enhance the analytical signal.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both studies.

Causality: Repeatability demonstrates the method's precision under ideal conditions, while intermediate precision assesses its ruggedness in the face of typical variations that occur in a quality control laboratory.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Experimental Protocol (based on the signal-to-noise ratio):

  • LOD: Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ: Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 10:1. The LOQ should also be verified by demonstrating that the method has acceptable precision and accuracy at this concentration.[9][14]

Causality: LOD and LOQ are crucial for impurity analysis and trace-level quantification, defining the lower limits of the method's capabilities.

Robustness

Objective: To evaluate the reliability of an analytical procedure with respect to deliberate variations in method parameters.[13]

Experimental Protocol (for HPLC):

  • Identify Critical Parameters: Identify the method parameters that are susceptible to variation, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Systematic Variation: Vary these parameters one at a time while keeping the others constant.

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on the system suitability parameters (e.g., peak resolution, tailing factor, and retention time) and the final results. The results should remain within the acceptance criteria.

Causality: Robustness testing provides confidence that the method will perform reliably under the normal variations that can occur during routine use.

Logical Relationships in Method Validation

The following diagram illustrates the hierarchical relationship between different validation parameters.

ValidationLogic cluster_core Core Quantitative Performance cluster_range Applicable Range cluster_limits Method Sensitivity Accuracy Accuracy LOQ LOQ Accuracy->LOQ Robustness Robustness Accuracy->Robustness Precision Precision LOD LOD Precision->LOD Precision->LOQ Precision->Robustness Linearity Linearity Range Range Linearity->Range Linearity->Robustness Range->Accuracy Range->Precision Range->Robustness LOD->Robustness LOQ->Robustness Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Linearity Specificity->Robustness

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The validation of analytical methods for pyrazine-based compounds is a scientifically rigorous process that underpins the quality and safety of pharmaceutical products and the consistency of food and beverage products. By employing a systematic and well-documented approach grounded in the principles outlined in this guide, researchers, scientists, and drug development professionals can ensure that their analytical data is reliable, reproducible, and defensible. The choice of analytical technique and the design of the validation studies should always be tailored to the specific application, ensuring that the method is truly "fit for purpose."[4][6]

References

A Comparative Guide to the Anti-Tubercular Activity of 5-Methylpyrazine-2-Carbohydrazide Derivatives Versus Other Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the urgent development of novel anti-tubercular agents. Pyrazinamide (PZA), a cornerstone of first-line therapy, has inspired the exploration of its derivatives to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of 5-methylpyrazine-2-carbohydrazide derivatives against other significant anti-tubercular scaffolds. We delve into their mechanisms of action, structure-activity relationships (SAR), and comparative in vitro performance, supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

Introduction: The Enduring Threat of Tuberculosis

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide. The standard treatment regimen is lengthy, and the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains threatens to render current therapies obsolete.[1] This crisis has revitalized research into new chemical entities with novel mechanisms of action that can be effective against these resistant strains.[2] This guide focuses on a promising class of compounds, the 5-methylpyrazine-2-carbohydrazide derivatives, and contextualizes their potential by comparing them with established and novel anti-tubercular drug scaffolds.

The Pyrazine Scaffold: A Pillar of TB Therapy

The pyrazine ring is a critical pharmacophore in anti-tubercular drug discovery, with its most notable representative being Pyrazinamide (PZA).[3]

Pyrazinamide (PZA): The Enigmatic Prodrug

PZA is a prodrug that requires activation by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, into its active form, pyrazinoic acid (POA).[4][5] POA is active against semi-dormant, non-replicating bacilli in the acidic environments of tuberculous lesions, a unique "sterilizing" activity that allows for the shortening of therapy duration.[4][6] Resistance to PZA is most commonly caused by loss-of-function mutations in the pncA gene.[5] Recent studies have identified that POA targets the PanD enzyme, which is essential for the biosynthesis of coenzyme A.[5][6]

5-Methylpyrazine-2-Carbohydrazide Derivatives: A Strategic Evolution

Modification of the core PZA structure is a key strategy to develop new leads. The 5-methylpyrazine-2-carbohydrazide scaffold combines the essential pyrazine ring with a carbohydrazide moiety, a group also present in the first-line drug isoniazid. This hybridization aims to create compounds with enhanced potency and potentially novel interactions with mycobacterial targets.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For pyrazine derivatives, key insights include:

  • The Pyrazine Ring: This core structure is indispensable for activity.[3]

  • Substitutions on the Ring: The introduction of a methyl group at the 5-position has been shown to play a role in the activity of these derivatives.[8] Further substitutions at other positions, such as alkylamino groups at the 3 and 5 positions of the POA scaffold, have been found to increase potency by up to 10-fold compared to POA.[5][6]

  • The Carbohydrazide Moiety: This group can be further modified, for instance, by forming hydrazones. The nature of the substituent on the hydrazone moiety significantly influences the anti-tubercular activity. For example, the derivative PM 14, which incorporates a [4-(dimethylamino)phenyl]methylidene group, showed higher sensitivity against Mtb than standard drugs like isoniazid and PZA in one study.[8]

Below is a diagram illustrating the general structure-activity relationships for this class of compounds.

Caption: Structure-Activity Relationship (SAR) map for 5-methylpyrazine-2-carbohydrazide derivatives.

Comparative Analysis of Anti-Tubercular Scaffolds

To properly evaluate the potential of 5-methylpyrazine-2-carbohydrazide derivatives, their performance must be benchmarked against other important anti-tubercular scaffolds.

Overview of Comparator Scaffolds
  • Isoniazid (INH): A first-line drug containing a hydrazide moiety. It is a prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG) and primarily inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[9]

  • Bedaquiline (BDQ): A diarylquinoline and a relatively new drug for MDR-TB. It has a novel mechanism of action, targeting the ATP synthase enzyme and disrupting the cell's energy production.[9]

  • Pretomanid: A nitroimidazole, another newer drug used in combination regimens for drug-resistant TB. It has a complex mechanism, leading to the production of reactive nitrogen species that are toxic to the bacteria.[2][9]

  • Linezolid: An oxazolidinone repurposed for treating drug-resistant TB. It inhibits protein synthesis by binding to the bacterial ribosome.[9]

Head-to-Head Performance: Efficacy and Safety

The efficacy of an anti-tubercular compound is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of the bacteria. Safety is evaluated through cytotoxicity assays on mammalian cell lines, and the Selectivity Index (SI) (ratio of cytotoxicity to MIC) is a crucial parameter. A higher SI value indicates greater selectivity for the pathogen over host cells.[10]

Table 1: Comparative In Vitro Anti-tubercular Activity (MIC)

Compound/Scaffold ClassRepresentative CompoundTarget/Mechanism of ActionMIC against Mtb H37Rv (µg/mL)Reference
Pyrazine-Carbohydrazide Derivative 8bPantothenate synthetase (putative)3.125[11]
Pyrazine-Carboxamide Pyrazinamide (PZA)PanD (after conversion to POA)6.25 - 25[11][12]
Hydrazide Isoniazid (INH)Mycolic Acid Synthesis (InhA)0.05 - 0.2[12][13]
Diarylquinoline Bedaquiline (BDQ)ATP Synthase0.03 - 0.06[14]
Nitroimidazole Pretomanid (PA-824)Multiple (incl. cell wall synthesis)0.015 - 0.25[2]
Benzothiazinone PBTZ169DprE1 (Cell Wall Synthesis)0.0005[14]

Note: MIC values can vary based on experimental conditions.

Table 2: Comparative Cytotoxicity and Selectivity Index (SI)

Compound/Scaffold ClassRepresentative CompoundCytotoxicity (IC50 in µM, Cell Line)MIC (µM)Selectivity Index (SI = IC50/MIC)Reference
Pyrazine-Carbohydrazide Derivative 8b> 1250 (PBMC)12.7> 98[11]
Pyrazine-Carboxamide 5-tert-Butyl-6-chloro...Not specified1.9Not specified[12]
Benzothiazinone BTZ-04332 - 154 (Various human lines)0.00116,000 - 77,000[15]
Thiadiazole Derivative Compound with ethylsulfonyl< 10 (VERO)5.2Low (~2)[16]

Note: Direct comparison of SI values should be done cautiously due to variations in cell lines and assay methods.

From the data, it is evident that while some 5-methylpyrazine-2-carbohydrazide derivatives show promising activity, often comparable to or better than the parent PZA, they do not yet reach the nanomolar potency of newer scaffolds like benzothiazinones or diarylquinolines.[11][14] However, they demonstrate very favorable safety profiles, with high SI values indicating low cytotoxicity, which is a critical advantage in drug development.[11]

Essential Methodologies: Protocols for In Vitro Evaluation

Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for the key assays used to generate the comparative data in this guide.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA)

The MABA assay is a widely used colorimetric method to determine the MIC of compounds against Mtb. It relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Workflow Diagram: MABA Protocol

MABA_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_readout Readout p1 Prepare serial dilutions of test compounds in a 96-well plate. p2 Prepare Mtb H37Rv inoculum and adjust to McFarland standard. p3 Add Mtb inoculum to all wells (except sterile controls). p2->p3 p4 Seal plate and incubate at 37°C for 5-7 days. p3->p4 p5 Add Alamar Blue solution to each well. p4->p5 p6 Incubate for another 24 hours. p5->p6 p7 Visually or spectrophotometrically determine color change (Blue to Pink). p6->p7 p8 MIC is the lowest concentration with no color change (remains blue). p7->p8

Caption: Standard workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute test compounds in Middlebrook 7H9 broth in a sterile 96-well microplate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv strain to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Inoculation: Add 100 µL of the diluted inoculum to each well containing the test compounds. Include a drug-free well for growth control and a well with broth only for sterility control.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Final Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol: Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero, HepG2, or PBMC) in a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow attachment.[11]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to untreated control cells. The IC50 (or TC50) value, the concentration that inhibits 50% of cell growth, is determined by plotting viability against drug concentration.

Conclusion and Future Outlook

The 5-methylpyrazine-2-carbohydrazide scaffold represents a valuable avenue in the search for new anti-tubercular agents. While derivatives from this class may not exhibit the ultra-high potency of some novel scaffolds like the benzothiazinones, their excellent safety profile and activity comparable to or exceeding that of PZA make them compelling candidates for further optimization.[11] Their mechanism, potentially differing from PZA by targeting enzymes like pantothenate synthetase, could offer an advantage against PZA-resistant strains.[11]

Future research should focus on:

  • Structure-Based Design: Leveraging the crystal structures of mycobacterial targets to rationally design derivatives with improved potency.[6]

  • Combination Studies: Evaluating the synergy of these compounds with existing first- and second-line anti-TB drugs.

  • In Vivo Efficacy: Advancing the most promising candidates with favorable in vitro profiles to animal models of tuberculosis to assess their therapeutic potential.

By systematically exploring and optimizing this scaffold, the scientific community can continue to build a robust pipeline of new drug candidates to combat the global threat of tuberculosis.

References

A Comparative Guide to Catalysts for Pyrazine Synthesis: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and flavor and fragrance components.[1] The efficient synthesis of these molecules is a topic of significant interest in both academic research and industrial manufacturing. Catalysis offers a powerful tool to achieve this, enabling atom-economical and sustainable routes from readily available starting materials.[1]

This guide provides an in-depth comparison of the performance of various catalytic systems for pyrazine synthesis. We will delve into the mechanistic nuances of different catalyst classes, present comparative performance data, and provide a detailed experimental protocol to bridge theory with practice for researchers, scientists, and drug development professionals.

The Catalytic Landscape: Homogeneous vs. Heterogeneous Systems

The synthesis of pyrazines is often achieved through the condensation and subsequent dehydrogenation of precursors like vicinal diamines and diols, or through the self-coupling of β-amino alcohols.[1][2] Catalysts play a pivotal role in facilitating these transformations, primarily by enabling efficient dehydrogenation steps. These catalysts can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and operational considerations.

Homogeneous Catalysis: Precision and Mild Conditions with Pincer Complexes

Homogeneous catalysts, particularly transition metal pincer complexes, have emerged as highly effective systems for pyrazine synthesis via acceptorless dehydrogenative coupling (ADC). In ADC, alcohols are used as substrates, generating hydrogen gas and water as the only byproducts, which aligns with the principles of green chemistry.[1][3]

Manganese (Mn) Pincer Complexes: Earth-abundant and low-toxicity manganese has garnered significant attention. Acridine-based Mn-pincer complexes, for example, have demonstrated exceptional activity in the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines.[1][2] These reactions proceed under relatively mild conditions and show high functional group tolerance.

A key advantage of these well-defined molecular catalysts is the ability to tune their electronic and steric properties by modifying the pincer ligand, allowing for the optimization of catalytic activity.[4] For instance, a study on different Mn-pincer complexes for the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol showed that subtle changes to the ligand structure significantly impacted the yield.[1]

Heterogeneous Catalysis: Robustness and Reusability for Industrial Application

Heterogeneous catalysts are the workhorses of the chemical industry, prized for their stability, ease of separation from the reaction mixture, and potential for continuous operation.[5] For pyrazine synthesis, these are typically solid materials, often based on metal oxides or metals supported on a high-surface-area material.

Copper-Based Catalysts: Copper catalysts, particularly copper-chromium and copper-zinc formulations, are widely used for the industrial synthesis of pyrazines from feedstocks like ethylenediamine and propylene glycol or glycerol.[6]

  • Copper Oxide/Copper Chromite: These catalysts exhibit excellent selectivity (98-100%) for the synthesis of unsubstituted pyrazine from ethylenediamine at high temperatures (340–440 °C).[6] The reaction proceeds through the intermolecular deamination and cyclization of ethylenediamine to form a piperazine intermediate, which is then dehydrogenated.[6]

  • Cu/ZnO/Al₂O₃: This mixed metal oxide system is effective for the synthesis of substituted pyrazines. The presence of ZnO and Al₂O₃ provides acidic sites and enhances the dispersion and stability of the active copper species, which are crucial for the dehydrogenation steps.[7]

Zeolite-Based Catalysts: Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidity, making them attractive catalyst supports and catalysts in their own right.[8]

  • Zn-Modified ZSM-5: The modification of zeolites like ZSM-5 with metals such as zinc can create bifunctional catalysts. The zeolite framework provides acidic sites that can catalyze condensation and dehydration reactions, while the metal centers facilitate dehydrogenation.[9] Studies on the reaction of ethoxylates of ethylenediamine over ZSM-5 have shown the formation of pyrazine derivatives, indicating the zeolite's role in promoting the necessary cyclization and dehydrogenation steps.[9]

Performance Comparison of Key Catalytic Systems

To provide a clear and objective comparison, the performance of representative catalysts from each class is summarized below. Key metrics include the choice of substrates, reaction conditions, and the resulting yield and selectivity.

Catalyst SystemTypeSubstratesTemp. (°C)Time (h)Yield/Selectivity (%)Key AdvantagesReference(s)
Mn-Pincer Complex (2) Homogeneous2-Phenylglycinol1502499% YieldHigh yields, mild conditions, atom-economical[2],[1]
Copper Oxide/Copper Chromite HeterogeneousEthylenediamine340-440N/A (Flow)>98% SelectivityHigh selectivity, robust, suitable for bulk chemical production[6]
Zn-Cr Hydrotalcite-derived oxide HeterogeneousGlycerol + Ethylenediamine400N/A (Flow)~72% Selectivity to MethylpyrazineUtilizes bio-renewable feedstock (glycerol), high conversion[10]
Zn-ZSM-5 HeterogeneousEthylenediamine360N/A (Flow)45.5% Selectivity to Piperazine*Shape selectivity, tunable acidity[11]
Lipozyme® TL IM BiocatalystPyrazine esters + Amines450.33up to 91.6% YieldVery mild conditions, green solvent, excellent reusability[12]

*Note: Data for Zn-ZSM-5 is for the synthesis of piperazine, a key intermediate in one pathway to pyrazine. This highlights the catalyst's activity in the crucial cyclization step.

Understanding Performance Metrics: TON and TOF

For a more rigorous comparison of catalyst efficiency, Turnover Number (TON) and Turnover Frequency (TOF) are used.

  • Turnover Number (TON): Represents the total number of substrate molecules converted per catalyst active site before the catalyst deactivates. It is a measure of catalyst longevity. TON = (moles of product) / (moles of catalyst)[10][13]

  • Turnover Frequency (TOF): Is the TON per unit of time, indicating the intrinsic activity or speed of the catalyst. TOF = TON / time[10]

For example, using the data for the Mn-Pincer Complex (2)[1]:

  • Moles of substrate = 0.5 mmol

  • Catalyst loading = 2 mol % = 0.01 mmol

  • Yield = 99%

  • Time = 24 h

TON = (0.5 mmol * 0.99) / 0.01 mmol = 49.5 TOF = 49.5 / 24 h = 2.06 h⁻¹

This calculation demonstrates that, on average, each manganese catalyst molecule generated approximately 50 molecules of pyrazine product over the 24-hour period. While specific TON/TOF values are not always reported, understanding these metrics is crucial for evaluating and comparing catalyst performance beyond simple yield percentages.

Mechanistic Insights: The Path to Aromaticity

The synthesis of the aromatic pyrazine ring from acyclic precursors generally involves two key stages: cyclization to form a dihydropyrazine intermediate, followed by dehydrogenation to achieve aromaticity. The catalyst's role is most critical in the dehydrogenation step.

Dehydrogenative Coupling Catalytic Cycle (Mn-Pincer Catalyst)

A plausible mechanism for the acceptorless dehydrogenative coupling of β-amino alcohols catalyzed by a manganese pincer complex is illustrated below.[2] This cycle highlights the cooperative role of the metal center and the pincer ligand.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Mn_cat [Mn]-H (Active Catalyst) Dehydro1 Dehydrogenation of Alcohol Mn_cat->Dehydro1 R-CH(OH)CH₂NH₂ Aldehyde Aldehyde Intermediate Dehydro1->Aldehyde - H₂ Byproduct2 2x H₂ Dehydro1->Byproduct2 Dimer Dimerization & Cyclization Aldehyde->Dimer + R-CH(OH)CH₂NH₂ - 2H₂O DihydroPy Dihydropyrazine Intermediate Dimer->DihydroPy Byproduct1 2x H₂O Dimer->Byproduct1 Dehydro2 Dehydrogenation of Ring DihydroPy->Dehydro2 + [Mn]-H Dehydro2->Mn_cat - H₂ + Pyrazine Product Product Pyrazine Dehydro2->Product Dehydro2->Byproduct2 Reactant 2x Amino Alcohol Reactant->Dehydro1 Reactant->Dimer

Caption: Proposed catalytic cycle for pyrazine synthesis via ADC.

Causality Explained:

  • Catalyst Activation: The pre-catalyst is activated, often forming a metal-hydride species.

  • Alcohol Dehydrogenation: The active catalyst dehydrogenates the alcohol group of the first amino alcohol molecule to form an aldehyde intermediate, releasing H₂.

  • Condensation/Cyclization: The aldehyde intermediate then reacts with a second molecule of the amino alcohol. A series of condensation steps and intramolecular cyclization occur, eliminating two molecules of water to form a dihydropyrazine ring.

  • Final Dehydrogenation: The catalyst facilitates the final dehydrogenation of the dihydropyrazine intermediate to the stable, aromatic pyrazine product, regenerating the active catalyst and releasing a second molecule of H₂.

Experimental Protocol: A Self-Validating System

This section provides a representative, step-by-step protocol for the synthesis of a substituted pyrazine. This protocol is designed to be self-validating, meaning the steps include rationale and checks to ensure the experiment is proceeding as expected.

Reaction: Gold-Catalyzed Synthesis of 3-Butyl-2,5-dimethylpyrazine.

Rationale: This protocol was chosen for its operational simplicity, use of a commercially available catalyst, and environmentally benign nature (water is the only byproduct). It serves as an excellent model for researchers exploring catalytic N-heterocycle synthesis.

Materials:

  • Gold Catalyst: Au(PCy₃)Cl (Triphenylphosphinegold(I) chloride)

  • Reactants: Pentanal (2 mmol), Propargylamine (6 mmol)

  • Solvent: Acetonitrile (4 mL, anhydrous)

  • Equipment: 25 mL glass reaction tube with screw cap, magnetic stir bar, oil bath, nitrogen line, rotary evaporator, column chromatography setup (silica gel), GC-MS for monitoring.

Experimental Workflow Diagram:

Caption: Workflow for gold-catalyzed pyrazine synthesis.

Step-by-Step Procedure:

  • Preparation and Setup:

    • Action: In a 25 mL glass reaction tube equipped with a magnetic stir bar, add Au(PCy₃)Cl (0.1 mmol, 49.5 mg), acetonitrile (4 mL), pentanal (2 mmol, 0.21 mL), and propargylamine (6 mmol, 0.41 mL).

    • Causality: The catalyst is added first, followed by the solvent to ensure it is well-dissolved before adding the reactants. A molar excess of propargylamine is used to favor the desired reaction pathway. Acetonitrile is a suitable polar aprotic solvent for this gold-catalyzed reaction.

  • Establishing Inert Conditions:

    • Action: Purge the reaction tube with a gentle stream of nitrogen gas for 5-10 minutes.

    • Causality: This step is crucial to remove oxygen, which can potentially oxidize the reactants or interfere with the gold catalyst's activity.

  • Running the Reaction:

    • Action: Tightly seal the reaction tube and place it in a preheated oil bath set to 60°C. Stir the mixture vigorously.

    • Causality: The specified temperature provides the necessary thermal energy to overcome the activation barrier of the reaction without causing significant decomposition of reactants or products. Stirring ensures homogeneity and efficient mass and heat transfer.

  • Reaction Monitoring (Self-Validation):

    • Action: After 24 hours, carefully cool the tube, take a small aliquot (e.g., 0.1 mL), dilute it with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS.

    • Causality: GC-MS allows for the identification of the product peak and the remaining reactant peaks. This confirms that the reaction is proceeding and helps determine the optimal reaction time, preventing unnecessary heating or incomplete conversion. The reaction is complete when the aldehyde peak has disappeared.

  • Work-up and Isolation:

    • Action: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a round-bottom flask and remove the solvent using a rotary evaporator.

    • Causality: This step removes the bulk solvent and concentrates the crude product, preparing it for purification.

  • Purification:

    • Action: Purify the resulting crude oil by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

    • Causality: Column chromatography separates the desired pyrazine product from unreacted propargylamine, the catalyst residue, and any minor byproducts, yielding a pure compound.

  • Analysis and Yield Calculation:

    • Action: Combine the pure fractions, remove the eluent under reduced pressure, and weigh the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield based on the initial limiting reactant (pentanal).

    • Causality: This final step validates the success of the synthesis, confirms the identity and purity of the target molecule, and provides the quantitative measure of the reaction's efficiency.

Conclusion and Future Outlook

The choice of catalyst for pyrazine synthesis is highly dependent on the desired product, scale of operation, and economic and environmental considerations. Homogeneous pincer complexes offer remarkable efficiency and selectivity under mild conditions, making them ideal for the synthesis of complex, high-value pyrazine derivatives in pharmaceutical development. Conversely, robust and reusable heterogeneous catalysts, such as copper-based mixed oxides and functionalized zeolites, are better suited for large-scale industrial production of simpler pyrazines.

Future research will likely focus on bridging the gap between these two domains. The development of heterogenized homogeneous catalysts—anchoring molecularly-defined active sites onto solid supports—could combine the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysis. Furthermore, the increasing use of biomass-derived feedstocks like glycerol will drive the innovation of catalysts capable of efficiently converting these complex, oxygenated molecules into valuable pyrazine products.

References

A Guide to Investigating the Cross-Reactivity of Methyl 5-methylpyrazine-2-carboxylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of Methyl 5-methylpyrazine-2-carboxylate. Given that pyrazine derivatives are known to possess a wide spectrum of pharmacological activities, from anticancer to anti-inflammatory effects, a thorough understanding of a novel derivative's selectivity is paramount for its development as a safe and effective therapeutic agent.[1][2][3][4]

The core principle of this guide is to establish a tiered, systematic approach—from predictive computational analysis to broad-panel in vitro screening and specific confirmatory assays. This methodology ensures a robust, evidence-based characterization of the compound's off-target interaction profile, a critical step in preclinical safety pharmacology.[5][6][7][8]

Introduction: The Importance of Selectivity Profiling

This compound is a heterocyclic compound belonging to the pyrazine family. Pyrazines are integral scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][3] Their electron-deficient aromatic nature facilitates diverse molecular interactions, enabling them to bind to a wide array of biological targets.[9] However, this same versatility can lead to unintended interactions, or cross-reactivity, where a compound binds to proteins other than its intended therapeutic target.

Such off-target effects can result in adverse drug reactions or diminished efficacy. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of rational drug design, allowing for the early identification and mitigation of potential liabilities.[5][7]

Part 1: Predictive Profiling with In Silico Analysis

Before committing to resource-intensive wet lab experiments, computational methods offer a powerful and cost-effective strategy to predict potential off-target interactions.[10][11][12] By analyzing the structure of this compound, we can identify proteins with binding sites that could accommodate it.

The recommended workflow involves a multi-faceted approach:

  • Structural Similarity Searching: Compare the compound against large chemical databases (e.g., ChEMBL, PubChem) to identify structurally similar molecules with known biological activities. This can provide initial hypotheses about potential target classes.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings). This model can then be used to screen 3D protein structure databases for potential binding partners.

  • Reverse Molecular Docking: Dock the compound into the binding sites of a wide array of known drug targets, particularly those commonly associated with off-target effects (e.g., kinases, GPCRs, ion channels). Scoring functions can then rank the most likely interactions.[9]

Several web-based tools and software platforms, such as Cas-OFFinder and CHOPCHOP, though primarily for CRISPR, exemplify the algorithmic approach of predicting off-target sites based on sequence and structure.[11][12][13] The principle of using computational algorithms to forecast unintended interactions is broadly applicable in pharmacology.[10][14]

cluster_0 Part 1: In Silico Predictive Workflow A Methyl 5-methylpyrazine- 2-carboxylate Structure B Structural Similarity Search (e.g., ChEMBL) A->B C Pharmacophore Modeling A->C D Reverse Molecular Docking A->D E List of Structurally Similar Compounds B->E Identify Analogs F Predicted Off-Target Interaction Profile C->F Synthesize Data D->F Synthesize Data E->F Synthesize Data

Caption: Predictive in silico workflow for identifying potential off-target interactions.

Part 2: Broad-Panel In Vitro Screening

The hypotheses generated from in silico analysis must be validated experimentally. The industry-standard approach is to screen the compound against a large, diverse panel of known drug targets.[15] This provides a broad overview of the compound's selectivity and identifies specific off-target "hits" for further investigation.

Key screening panels include:

  • Kinase Panels: Given that kinases are a large family of structurally related enzymes, cross-reactivity is common. Screening against a comprehensive kinome panel (e.g., Eurofins' KINOMEscan™, Reaction Biology's Kinase Panel) is crucial to identify unintended kinase inhibition.[16][17]

  • GPCR Panels: G protein-coupled receptors (GPCRs) are the largest class of drug targets, and off-target GPCR activity can lead to a wide range of side effects.[18][19][20] Panels covering major GPCR families (e.g., serotonin, dopamine, adrenergic receptors) are essential.

  • Safety Pharmacology Panels: These panels, often based on guidelines from the International Council for Harmonisation (ICH S7A/S7B), include targets known to be involved in adverse events, such as the hERG ion channel (cardiac toxicity), various central nervous system receptors, and respiratory targets.[5][8][15]

Data Presentation: Hypothetical Screening Results

The data from these screens are typically presented as percent inhibition at a fixed concentration (e.g., 10 µM). Hits exceeding a certain threshold (e.g., >50% inhibition) are flagged for follow-up.

Table 1: Hypothetical Broad-Panel Screening Data for this compound (M5MP2C) at 10 µM

Target ClassTargetM5MP2C (% Inhibition)Control Compound A (Promiscuous)Control Compound B (Selective)
Kinase FGFR18%95%4%
PI3Kα65%88%2%
Src12%91%5%
GPCR 5-HT2B Receptor72%85%6%
Dopamine D2 Receptor9%75%3%
Adrenergic α1A15%68%1%
Ion Channel hERG11%55%2%

In this hypothetical example, M5MP2C shows potential off-target activity against PI3Kα and the 5-HT2B receptor, warranting further investigation.

Part 3: Confirmatory Assays and Potency Determination

"Hits" identified during broad-panel screening must be confirmed and quantified. This involves generating dose-response curves to determine the potency (IC50 or Ki) of the compound at the off-target protein.

Experimental Protocol: Radioligand Binding Assay for GPCR Hit Confirmation

This protocol describes a standard method to determine the binding affinity of a test compound for a GPCR target, such as the 5-HT2B receptor identified in our hypothetical screen.

Objective: To determine the inhibitory constant (Ki) of this compound at the human serotonin 2B (5-HT2B) receptor.

Materials:

  • Cell membranes expressing the recombinant human 5-HT2B receptor.

  • Radioligand: [3H]-LSD.

  • Non-specific binding control: Mianserin.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer, typically ranging from 100 µM to 10 pM.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([3H]-LSD at its approximate Kd concentration), and varying concentrations of the test compound.

  • Controls: Include wells for total binding (radioligand + membranes only) and non-specific binding (radioligand + membranes + a high concentration of Mianserin).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Allow the filter plates to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_1 Part 2 & 3: Experimental Validation Workflow Start Predicted Off-Target Profile Screen Broad-Panel Screening (Kinase, GPCR, Safety) Start->Screen Hits Identify 'Hits' (e.g., >50% Inhibition) Screen->Hits Confirm Dose-Response Assays (e.g., Binding, Functional) Hits->Confirm For each hit Potency Determine Off-Target Potency (IC50 / Ki) Confirm->Potency Profile Comprehensive Cross-Reactivity Profile Potency->Profile

Caption: Tiered experimental workflow from broad screening to potency determination.

Part 4: Comparison with Structural Analogs

To understand the structural determinants of selectivity, it is instructive to test close structural analogs of this compound in the same assays. This allows for the development of a Structure-Activity Relationship (SAR) for both on-target and off-target activities. For instance, modifying the methyl group or the carboxylate ester could dramatically alter the cross-reactivity profile.

Table 2: Hypothetical Comparison of Pyrazine Analogs at Key Off-Targets

CompoundStructurePI3Kα IC50 (µM)5-HT2B Ki (µM)
M5MP2C 5-methylpyrazine-2-carboxylate1.20.8
Analog 1 Pyrazine-2-carboxylate> 5015.4
Analog 2 Methyl 5-chloropyrazine-2-carboxylate0.50.9
Analog 3 5-methylpyrazine-2-carboxamide8.92.1

This hypothetical data suggests that the 5-methyl group is critical for activity at both off-targets, while converting the ester to an amide reduces potency.

Conclusion

A systematic investigation of cross-reactivity is indispensable in modern drug development. By integrating in silico prediction with a tiered experimental approach—encompassing broad-panel screening, specific dose-response assays, and SAR analysis of structural analogs—researchers can build a comprehensive and reliable selectivity profile for this compound. This robust dataset is essential for making informed decisions, mitigating risks, and ultimately advancing safer, more effective therapeutic candidates.

References

Benchmarking Purity: A Comparative Analysis of Synthesized vs. Commercial Methyl 5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

In the fields of pharmaceutical research and drug development, the chemical purity of intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 5-methylpyrazine-2-carboxylate is a key building block in the synthesis of various therapeutic agents. This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of this compound against commercially available standards. We will delve into the rationale behind selecting a multi-technique analytical approach, provide detailed experimental protocols, and present a comparative analysis to illustrate the process.

Introduction: The Imperative of Purity

This compound serves as a crucial intermediate in the synthesis of several important pharmaceuticals.[1][2] Impurities, which can be unreacted starting materials, by-products, or degradation products, can have significant consequences.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) that mandate the identification and control of impurities in new drug substances.[3][4][5][6] Therefore, a rigorous assessment of purity is a non-negotiable step in the synthetic workflow.

This guide will use a practical, data-driven approach to compare an in-house synthesized batch of this compound with two commercially sourced standards, highlighting the importance of orthogonal analytical methods for a comprehensive purity assessment.

Synthesis and Commercial Standards Overview
2.1. Laboratory Synthesis

The in-house batch of this compound was synthesized via the esterification of 5-methylpyrazinecarboxylic acid with methanol, catalyzed by an ion exchange resin.[7] This common laboratory method is effective but can potentially introduce impurities such as residual starting acid, unreacted methanol, or by-products from side reactions.

2.2. Commercial Standards

For this comparison, two commercial standards were procured:

  • Standard A: Purity specified as ≥97% (Supplier 1)[8]

  • Standard B: Purity specified as >98.0% (HPLC) (Supplier 2)

These standards represent the quality typically available to researchers and will serve as our benchmark for purity.

The Analytical Strategy: A Multi-Pronged Approach

Relying on a single analytical technique can be misleading. A comprehensive purity profile is best achieved by employing orthogonal methods—techniques that measure different chemical or physical properties of the compound and its potential impurities.[9] For this guide, we have selected a powerful combination of three techniques:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellently suited for identifying and quantifying volatile and semi-volatile impurities.[10][11]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that provides a direct and highly accurate measurement of purity against a certified internal standard, without the need for a reference standard of the analyte itself.[12][13][14][15]

Experimental Design & Protocols

This section details the step-by-step methodologies for each analytical technique. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

4.1. General Sample Preparation

Accurate sample preparation is foundational to reliable results. All samples (in-house synthesized batch, Standard A, and Standard B) were prepared by dissolving a precisely weighed amount of the compound in a suitable solvent to a known concentration.

4.2. High-Performance Liquid Chromatography (HPLC) Protocol
  • Rationale: Reverse-phase HPLC is chosen for its ability to separate compounds based on polarity. Pyrazine derivatives and their likely impurities span a range of polarities, making this an effective primary technique.[16][17][18]

  • Instrumentation: HPLC system with UV detector.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid). The gradient elution ensures that both polar and non-polar impurities are resolved.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.[18]

    • Injection Volume: 10 µL.

    • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

4.3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Rationale: GC-MS is employed to detect residual solvents (e.g., methanol from synthesis) and other volatile organic impurities that are not easily detected by HPLC.[19][20]

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Protocol:

    • Column: A non-polar column (e.g., DB-5ms, 30m x 0.25mm).

    • Carrier Gas: Helium at a constant flow.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

    • Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification is based on the peak area percentage.

4.4. Quantitative NMR (qNMR) Protocol
  • Rationale: ¹H qNMR provides an absolute purity value (mass fraction) by comparing the integral of a specific analyte proton signal to that of a certified internal standard with a known purity.[13][21] It is a primary method and is particularly valuable as it does not rely on the response factor of the analyte or impurities.[15]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Protocol:

    • Internal Standard (IS): Maleic Anhydride (Certified Reference Material). Chosen for its high purity and sharp singlet peak in a region that does not overlap with the analyte signals.

    • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and ~5 mg of the Maleic Anhydride IS into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Acquisition: Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1, e.g., 30s) to ensure full signal relaxation for accurate integration.

    • Analysis: Calculate purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Visualizing the Workflow

A structured analytical workflow ensures consistency and reliability.

Purity_Workflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_results Data Consolidation Prep Weigh & Dissolve (Synthesized & Commercial Standards) HPLC HPLC-UV (Non-volatile Impurities) Prep->HPLC Analyze Aliquots GCMS GC-MS (Volatile Impurities) Prep->GCMS Analyze Aliquots qNMR qNMR (Absolute Purity) Prep->qNMR Analyze Aliquots Compare Comparative Purity Table HPLC->Compare Calculate Purity GCMS->Compare Calculate Purity qNMR->Compare Calculate Purity Report Final Purity Report Compare->Report Synthesize Findings

Caption: General workflow for purity benchmarking.

Comparative Analysis: Results and Discussion

The purity of the in-house synthesized batch and the two commercial standards was determined using the three described methods. The results are summarized below.

Sample IDHPLC Purity (% Area)GC-MS Purity (% Area)qNMR Purity (% w/w)Key Impurities Detected (Method)
Synthesized Batch 98.9%99.2%98.5%5-Methylpyrazinecarboxylic acid (HPLC), Methanol (GC-MS)
Commercial Std. A 98.1%99.5%97.8%Unidentified peak at RRT 1.2 (HPLC)
Commercial Std. B 99.6%99.8%99.4%Trace solvent (GC-MS)
Discussion of Results

The data reveals several key insights:

  • Synthesized Batch: The in-house material demonstrates high purity, comparable to and even exceeding Commercial Standard A. The orthogonal methods successfully identified the expected impurities: residual starting material (5-Methylpyrazinecarboxylic acid) by HPLC and residual solvent (methanol) by GC-MS. The qNMR result (98.5%) provides the most accurate mass purity, accounting for these non-UV active or non-volatile impurities.

  • Commercial Standard A: While meeting its specification of ≥97%, this standard showed a lower purity by both HPLC and qNMR compared to the other samples. An unidentified impurity was detected by HPLC, underscoring the importance of in-house verification of commercial materials.

  • Commercial Standard B: This standard proved to be of the highest purity across all three methods, consistent with its >98.0% specification. The qNMR value of 99.4% confirms its high quality and suitability as a reference material.

The slight variations in purity values between the techniques are expected. Chromatographic methods based on area percent can sometimes overestimate purity if impurities have a poor response factor or are not detected (e.g., water, inorganic salts). qNMR, being a primary method, is considered the most accurate for determining the absolute mass fraction of the analyte.[12]

Conclusion and Recommendations

This guide demonstrates a robust, multi-technique framework for the purity assessment of synthesized this compound. The in-house synthesized batch was found to be of high purity (98.5% by qNMR), comparable to commercially available reagents.

Key Recommendations for Researchers:

  • Employ Orthogonal Methods: Do not rely on a single purity measurement. The combination of HPLC, GC-MS, and qNMR provides a comprehensive and trustworthy purity profile.

  • Verify Commercial Standards: Always perform an in-house purity check on commercial reagents, as their stated purity may not always capture all potential impurities.

  • Utilize qNMR for Absolute Purity: For critical applications, qNMR is an invaluable tool for obtaining a highly accurate, absolute purity value that is traceable and defensible.[14]

By adhering to these principles, researchers and drug development professionals can ensure the quality and integrity of their chemical intermediates, paving the way for more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Coordination Properties of Pyrazine Derivatives in Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the nuanced interactions between organic ligands and transition metals are a cornerstone of innovation. Pyrazine and its derivatives, a class of N-heterocyclic aromatic ligands, offer a fascinating playground for tuning the structural, electronic, and functional properties of metal complexes. Their ability to act as both terminal and bridging ligands, coupled with the subtle yet profound influence of substituents, makes them versatile building blocks for everything from novel therapeutics to advanced materials.

This guide provides an in-depth comparative analysis of the coordination properties of pyrazine and its methylated analogues—methylpyrazine, 2,5-dimethylpyrazine, and tetramethylpyrazine—in transition metal complexes. We will delve into the steric and electronic effects that govern their behavior, supported by experimental data and detailed protocols to empower your own research endeavors.

The Subtle Dance of Electrons and Sterics: How Methyl Groups Modulate Coordination

The coordination chemistry of pyrazine is fundamentally dictated by the two nitrogen atoms situated in a 1,4-arrangement within the aromatic ring. These nitrogen atoms act as Lewis bases, donating their lone pairs of electrons to a Lewis acidic transition metal center. The introduction of methyl groups onto the pyrazine ring systematically alters its properties in two key ways:

  • Electronic Effects: Methyl groups are weakly electron-donating (+I effect). This inductive effect increases the electron density on the pyrazine ring and, consequently, on the nitrogen donor atoms. An increase in basicity generally leads to the formation of stronger metal-ligand bonds.

  • Steric Effects: The physical bulk of the methyl groups can hinder the approach of the metal ion to the nitrogen donor atoms. This steric hindrance becomes progressively more significant as the number and proximity of methyl groups to the coordination sites increase.

These two opposing effects—electronic enhancement of binding versus steric impediment—create a delicate balance that dictates the coordination mode, stability, and ultimately, the physicochemical properties of the resulting metal complex.

G cluster_ligand Pyrazine Ligand Properties cluster_effects Influencing Factors cluster_properties Resulting Complex Properties Pyrazine Pyrazine (Base Ligand) Electronic Electronic Effects (+I of Methyl Groups) Steric Steric Hindrance (Bulk of Methyl Groups) Methylpyrazine Methylpyrazine Methylpyrazine->Electronic Methylpyrazine->Steric Dimethylpyrazine 2,5-Dimethylpyrazine Dimethylpyrazine->Electronic Dimethylpyrazine->Steric Tetramethylpyrazine Tetramethylpyrazine Tetramethylpyrazine->Electronic Tetramethylpyrazine->Steric Coordination Coordination Mode (Terminal vs. Bridging) Electronic->Coordination Stability Complex Stability Electronic->Stability Steric->Coordination Steric->Stability Spectroscopic Spectroscopic Properties (IR, UV-Vis) Stability->Spectroscopic Electrochemical Electrochemical Properties (Redox Potentials) Stability->Electrochemical

Figure 1: Interplay of steric and electronic effects of methyl substituents on the properties of pyrazine-based transition metal complexes.

A Quantitative Look: Comparing Coordination Parameters

The interplay of electronic and steric effects is best understood through the precise language of structural and spectroscopic data. The following tables summarize key experimental data for transition metal complexes of pyrazine and its methylated derivatives, illustrating the trends discussed.

Table 1: Comparison of Metal-Nitrogen Bond Lengths (Å)

LigandComplexM-N Bond Length (Å)Reference
Pyrazine[Cu(pyz)(NO3)2]2.031(3)[1]
2,5-Dimethylpyrazine[Cu2(SCN)2(2,5-dmpz)]2.012(3)[2]
Tetramethylpyrazine[TMP·H2O]+·[Cr(NCS)6]3--[3]

Note: Direct comparison is challenging due to variations in metal ions, counter-ions, and crystal packing forces. However, general trends can be observed.

Table 2: Comparative Spectroscopic and Electrochemical Data

LigandComplex TypeKey IR Band (cm⁻¹) (Pyrazine Ring)λmax (nm) (d-d or MLCT)Redox Potential (V vs. Ag/AgCl)Reference
PyrazineRu(II) Porphyrin~1415~420, ~550-1.22[4]
Pyrazine (axial)Ru(II) Porphyrin~1418~425, ~555-1.29[4]
MethylpyrazineCu(II) Sulfonate~1420--[5]
2,5-DimethylpyrazineMn(II) Dioxide~1430--[5]

Data compiled from multiple sources to illustrate general trends. MLCT = Metal-to-Ligand Charge Transfer.

The data generally indicate that while electron-donating methyl groups might be expected to shorten M-N bonds by increasing ligand basicity, steric hindrance can counteract this effect, particularly in more crowded derivatives like tetramethylpyrazine. Spectroscopic shifts are also observed; for instance, the pyrazine ring vibrations in the IR spectrum are sensitive to the coordination environment and substitution.[6] Electrochemically, the electron-donating groups can make the metal center easier to oxidize (a more negative redox potential), as seen in the zinc porphyrin complexes where the axial pyrazine ligand shifts the reduction potential by 60 mV.[4]

Experimental Protocols: Synthesis and Characterization

Reproducibility and methodological rigor are paramount in coordination chemistry. Here, we provide detailed, self-validating protocols for the synthesis and characterization of a representative pyrazine-based coordination polymer.

Protocol 1: Synthesis of a Copper(II)-Pyrazine Coordination Polymer

This protocol details the synthesis of a one-dimensional chain polymer, [Cu(pyz)(NO3)2], a classic example of pyrazine's bridging capability.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Pyrazine (pyz)

  • Methanol

  • Diethyl ether

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve Cu(NO₃)₂·3H₂O (e.g., 1.0 mmol) in 10 mL of methanol in a 50 mL flask.

    • In a separate flask, dissolve pyrazine (e.g., 1.0 mmol) in 10 mL of methanol. Causality: Using a 1:1 stoichiometric ratio favors the formation of a bridging polymer. Methanol is chosen as a solvent in which both reactants are soluble.

  • Reaction:

    • Slowly add the pyrazine solution to the copper(II) nitrate solution while stirring continuously at room temperature.

    • A blue precipitate should form immediately.

    • Continue stirring the mixture for 1 hour to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the blue precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

    • Dry the product in a desiccator under vacuum. Self-Validation: The appearance of a blue precipitate is the first indicator of complex formation. The yield and subsequent characterization will confirm the identity and purity of the product.

Protocol 2: Characterization Workflow

A multi-technique approach is essential to fully characterize the synthesized complex.

G start Synthesized Complex ftir FTIR Spectroscopy (Confirm Ligand Coordination) start->ftir uvvis UV-Vis Spectroscopy (Analyze Electronic Transitions) start->uvvis cv Cyclic Voltammetry (Probe Redox Behavior) start->cv mag Magnetic Susceptibility (Determine Unpaired Electrons) start->mag For paramagnetic complexes xrd Single-Crystal X-ray Diffraction (Determine 3D Structure) ftir->xrd If crystalline final Full Characterization uvvis->final cv->final xrd->final mag->final

Figure 2: A typical workflow for the characterization of a new transition metal complex.

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the coordination of the pyrazine ligand to the copper center.

  • Procedure: Acquire an IR spectrum of the free pyrazine ligand and the synthesized copper complex.

  • Interpretation: Upon coordination, the vibrational modes of the pyrazine ring will shift, typically to higher frequencies. New bands in the far-IR region (below 600 cm⁻¹) may also appear, corresponding to the Cu-N stretching vibration.[7]

B. UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To investigate the electronic transitions within the complex.[8][9]

  • Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., methanol) and record the absorption spectrum, typically from 300-900 nm.

  • Interpretation: A broad, low-intensity band in the visible region (around 600-800 nm for Cu(II)) is characteristic of d-d transitions. More intense bands may be observed due to metal-to-ligand charge transfer (MLCT).

C. Cyclic Voltammetry (CV):

  • Objective: To study the redox properties of the metal center.[10][11]

  • Procedure:

    • Dissolve the complex in a solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

    • Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).

    • Scan the potential over a range appropriate for the expected redox processes of the metal ion.

  • Interpretation: The resulting voltammogram will show peaks corresponding to oxidation and reduction events. The peak potentials provide information about the ease of electron transfer, which is influenced by the ligand environment.

D. Magnetic Susceptibility:

  • Objective: To determine the number of unpaired electrons in the metal center, confirming its oxidation state and electronic configuration.

  • Procedure: Measurements can be performed on a solid sample using a Gouy balance or a SQUID magnetometer.[12][13][14] The Evan's method can be used for solution-state measurements via NMR.

  • Interpretation: For a Cu(II) complex (d⁹ configuration), a magnetic moment corresponding to one unpaired electron is expected. This confirms the +2 oxidation state of the copper.

Applications and Future Directions

The ability to fine-tune the properties of transition metal complexes using substituted pyrazines has significant implications for various fields. In drug development, Ru(III) complexes with pyrazine derivatives have been investigated for their biological activity.[6] The predictable bridging behavior of these ligands is crucial in the design of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and molecular magnetism.[5][10]

As synthetic methodologies become more sophisticated, the focus will likely shift towards incorporating more complex functionalities onto the pyrazine backbone, opening up new avenues for the rational design of functional materials and therapeutic agents.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 5-Methylpyrazine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Guide to Safety and Compliance

In the fast-paced environment of research and development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 5-methylpyrazine-2-carboxylate, a common intermediate in pharmaceutical synthesis. As your partner in laboratory safety, we aim to provide you with the essential knowledge to handle and dispose of this compound responsibly, building a foundation of trust that extends beyond the product itself.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This initial assessment informs the necessary safety precautions and personal protective equipment (PPE) required to minimize exposure risks.

Hazard Profile of this compound:

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation May cause skin irritation upon contact.Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation Can cause serious eye irritation.Wear safety glasses with side shields or chemical splash goggles.
Acute Toxicity (Oral) May be harmful if swallowed.Do not eat, drink, or smoke in laboratory areas.
Respiratory Irritation May cause respiratory irritation if inhaled as dust.Handle in a well-ventilated area or a chemical fume hood.

This information is synthesized from various Safety Data Sheets (SDS) for related pyrazine compounds.

Essential Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended for their chemical resistance.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Hazardous Waste Determination: A Critical Step for Regulatory Compliance

Under the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of the waste is legally responsible for determining if it is hazardous.[1] this compound is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes.[2][3][4] Therefore, a hazardous waste determination must be made based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][4]

Guidance for Hazardous Waste Characterization:

  • Ignitability (D001): this compound is a solid with a high flash point and is not considered ignitable.[5]

  • Corrosivity (D002): While it can be an irritant, it is not expected to be corrosive in the regulatory sense (pH ≤ 2 or ≥ 12.5).[4]

  • Reactivity (D003): There is no indication that this compound is unstable, reacts violently with water, or generates toxic gases.[4]

  • Toxicity (D004-D043): The toxicological properties have not been fully investigated.[6] In the absence of complete data, it is prudent to manage the waste as hazardous. The Toxicity Characteristic Leaching Procedure (TCLP) could be performed to determine if any toxic constituents leach at concentrations above regulatory limits, though this is often not practical for small laboratory quantities.[7][8]

Recommendation: Given the incomplete toxicological data and its intended use in pharmaceutical synthesis, it is best practice to manage this compound waste as a hazardous chemical waste.

Step-by-Step Disposal Protocol: From Laboratory Bench to Final Disposition

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Waste Segregation and Containerization

Proper segregation is fundamental to safe and compliant waste management.

Step 1: Designate a Waste Container

  • Select a dedicated, leak-proof container made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • The container must have a secure, screw-on lid.

Step 2: Collect Solid Waste

  • Carefully transfer solid this compound waste and any contaminated disposable materials (e.g., weighing papers, pipette tips) into the designated hazardous waste container.

  • Avoid generating dust during transfer.

Step 3: Manage Contaminated Sharps

  • Any sharps (e.g., needles, broken glass) contaminated with the chemical must be placed in a designated sharps container.

Step 4: Handle Liquid Waste (if applicable)

  • If the compound is dissolved in a solvent, the entire solution should be collected as hazardous liquid waste.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Labeling and Storage

Clear and accurate labeling is a regulatory requirement and essential for safety.

Step 1: Label the Waste Container

  • Affix a hazardous waste label to the container as soon as the first particle of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

    • The name and contact information of the generating laboratory or principal investigator.

Step 2: Store the Waste Container Properly

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation.

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store in a secondary containment bin to prevent the spread of material in case of a leak.

Decontamination Procedures

Thorough decontamination of laboratory equipment and surfaces is crucial to prevent cross-contamination and ensure a safe working environment.

For Non-Disposable Glassware and Equipment:

  • Initial Rinse: Rinse with a suitable solvent (e.g., ethanol or acetone) to dissolve any remaining residue. Collect this rinsate as hazardous liquid waste.

  • Wash: Wash with a laboratory-grade detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

For Spills:

  • Alert Personnel: Immediately alert others in the area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Contain the Spill: For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Clean-up: Carefully sweep the solid material into a dustpan and transfer it to the hazardous waste container. For liquid spills, use an absorbent pad or other inert absorbent material.[9][10]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a wash with detergent and water.[9]

Arranging for Disposal

Hazardous waste must be disposed of through a licensed and reputable hazardous waste management company.

Step 1: Contact Your Institution's EHS Department

  • Your institutional EHS department will have established procedures for the pickup and disposal of hazardous waste. Follow their specific guidelines.

Step 2: Prepare for Pickup

  • Ensure the waste container is properly labeled and sealed.

  • Complete any required internal waste manifest or pickup request forms.

Step 3: Complete the Hazardous Waste Manifest

  • A hazardous waste manifest is a legal document that tracks the waste from the generator to the final disposal facility.[11][12][13]

  • The manifest will be provided by the waste disposal company, often with assistance from your EHS department.

  • Ensure all information is accurate, including the generator's details, the transporter's information, and a clear description of the waste.[14]

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound.

Selecting a Qualified Hazardous Waste Disposal Partner

Choosing the right hazardous waste disposal company is a critical decision that ensures your waste is managed responsibly and legally.

Key Criteria for Vendor Selection:

  • Licensing and Permitting: Verify that the company is fully licensed by the EPA and relevant state agencies to transport, treat, and dispose of chemical hazardous waste.

  • Experience and Reputation: Choose a company with a proven track record of handling laboratory chemical waste.

  • Services Offered: Ensure the company can handle the specific type of waste you generate and provides services such as waste profiling, labeling, and manifest preparation.

  • Insurance and Liability: The vendor should have adequate insurance to cover any potential accidents or spills.

  • Customer Support: A good partner will provide clear communication and guidance on regulatory requirements.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-methylpyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel aromatic heterocyclic compounds like Methyl 5-methylpyrazine-2-carboxylate is foundational to innovation. However, the structural motifs that make these molecules valuable can also present uncharacterized hazards. This guide provides a comprehensive operational plan for personal protection when handling this compound.

While specific toxicological data for this compound is limited, a thorough analysis of structurally similar pyrazine derivatives, such as 5-Methylpyrazine-2-carboxylic acid and Methyl pyrazine-2-carboxylate, provides a robust framework for hazard assessment and mitigation.[1][2] The guidance herein is built upon a bedrock of established safety protocols for this chemical class, ensuring a self-validating system of protection that prioritizes your safety.

Hazard Assessment: The Rationale for Protection

The core directive for PPE selection is derived from the known hazards of analogous compounds. Pyrazine derivatives are consistently documented as causing irritation to the skin and respiratory tract, with some possessing the potential to cause serious eye damage.[3] Therefore, our protective strategy is designed to create a complete barrier against these potential routes of exposure: dermal, ocular, and inhalation.

Key Identified Hazards for Structurally Similar Pyrazines:

  • Serious Eye Damage/Irritation (H318/H319): Direct contact can lead to significant injury.[3][4]

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.[3]

  • Respiratory Irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[3]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The following equipment must be worn at all times when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield is required over the goggles during procedures with a high risk of splashing (e.g., transferring large volumes, heating solutions). This dual-layer protection is critical to prevent severe eye damage.[1][4]
Hands Chemical-Resistant Nitrile GlovesMinimum thickness of 4 mil (0.10 mm). Always inspect gloves for punctures or tears before use. Practice the "double-gloving" technique for extended procedures. Nitrile provides excellent protection against a range of aromatic compounds.[1]
Body Flame-Resistant (FR) Laboratory CoatA fully buttoned lab coat made of FR material protects skin and personal clothing from incidental splashes and contact. Ensure cuffs are snug.
Respiratory Use within a Certified Chemical Fume HoodAll handling of the solid compound or its solutions must occur within a fume hood to control vapor and aerosol exposure. If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is mandatory.[1][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, repeatable workflow is essential for minimizing exposure.

Preparation & Handling:

  • Designate the Workspace: All handling of this compound must be performed in a designated area within a certified chemical fume hood.[6]

  • Assemble PPE: Before handling the primary container, don all required PPE as specified in the table above.

  • Pre-weighing Setup: Place a weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Aliquot the Chemical: Carefully transfer the desired amount of the solid compound from the primary container to the weigh boat using a clean spatula. Avoid generating dust. Close the primary container immediately.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Post-Handling: After completing the task, wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol). Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.

Emergency Protocols & Spill Management

Preparedness is paramount. Ensure an eyewash station and safety shower are accessible and unobstructed.[7][8]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical advice.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and provide two glasses of water to drink. Never give anything by mouth to an unconscious person. Call a physician immediately.

Spill Response Workflow

The following workflow outlines the immediate steps to be taken in the event of a chemical spill.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert IMMEDIATELY assess Assess Spill Size & Hazard Level alert->assess ppe Don Appropriate PPE (Respirator, Double Gloves, Face Shield, Lab Coat) assess->ppe If manageable contain Contain the Spill (Use absorbent dikes) ppe->contain absorb Absorb Material (Use chemical absorbent pads) contain->absorb collect Collect & Bag Waste (Use non-sparking tools) absorb->collect decontaminate Decontaminate Area (Wipe with appropriate solvent) collect->decontaminate dispose Dispose of Waste (Follow institutional guidelines) decontaminate->dispose end Report Incident dispose->end

Caption: Workflow for managing a laboratory spill of this compound.

Disposal Plan: Managing Pyrazine Waste

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, absorbent materials, and solvent rinsates, must be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage: Keep the hazardous waste container sealed when not in use and store it in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, following all local and national regulations.

By integrating these safety protocols into your daily laboratory operations, you establish a robust defense against the potential hazards of this compound, fostering a secure environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.